molecular formula C11H21NO5 B1532415 Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid CAS No. 102507-17-5

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Cat. No.: B1532415
CAS No.: 102507-17-5
M. Wt: 247.29 g/mol
InChI Key: ISRKGGQOVLQWDW-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO5 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRKGGQOVLQWDW-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a chiral building block of significant interest in modern peptide synthesis and drug discovery. We will delve into its chemical identity, stereoselective synthesis, physicochemical properties, and critical applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of a Non-Canonical Amino Acid

This compound, a derivative of valine, belongs to the class of β-hydroxy-α-amino acids. These non-proteinogenic amino acids are pivotal in medicinal chemistry for their ability to impart unique conformational constraints and metabolic stability to peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine functionality, making it an ideal intermediate for solid-phase and solution-phase peptide synthesis.[1] The specific (2R,3S) stereochemistry, often referred to as the D-allo configuration, plays a crucial role in dictating the three-dimensional structure of resulting peptides, thereby influencing their biological activity.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this amino acid derivative is fundamental for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 182959-73-5[2]
Molecular Formula C₁₁H₂₁NO₅[3]
Molecular Weight 247.29 g/mol [3]
IUPAC Name (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoic acid
Synonyms Boc-D-(3S)-3-OH-Leu-OH
Melting Point 205-208 °C (for the unprotected form)[1]
Boiling Point 319.0±32.0 °C at 760 mmHg (for the unprotected form)[1]
Density 1.2±0.1 g/cm³ (for the unprotected form)[1]

Stereoselective Synthesis: A Practitioner's Guide

The precise stereochemical control of the two chiral centers at C2 and C3 is the most critical aspect of synthesizing this molecule. While a specific, detailed protocol for this exact compound is not available in the public literature, a general and robust strategy can be adapted from the synthesis of analogous β-hydroxy-α-amino acids. The following workflow is a composite of established methodologies.

General Synthetic Strategy

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4] The key challenge lies in the initial stereoselective synthesis of the unprotected (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

G cluster_0 Stereoselective Synthesis Workflow start Starting Material (e.g., Chiral Aldehyde) step1 Stereoselective Aldol Addition or similar C-C bond formation start->step1 step2 Introduction of Amino Group (e.g., via azidation and reduction) step1->step2 step3 Hydrolysis of Ester step2->step3 free_aa (2R,3S)-2-amino-3-hydroxy- 4-methylpentanoic acid step3->free_aa step4 Boc Protection (Boc)₂O, Base (e.g., NaOH, Et₃N) Dioxane/Water free_aa->step4 final_product Boc-(2R,3S)-2-amino-3-hydroxy- 4-methylpentanoic acid step4->final_product

Caption: A generalized workflow for the stereoselective synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol outlines the Boc protection of a pre-synthesized free amino acid.

  • Dissolution: Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (1N aqueous solution, 1.5 eq) or triethylamine (1.5 eq) to the solution and stir vigorously in an ice bath.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the dioxane. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1N HCl or citric acid solution. d. Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by recrystallization or column chromatography on silica gel.

Role in Peptide Synthesis and Drug Development

The incorporation of β-hydroxy-α-amino acids like the title compound into peptides can induce specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition. The hydroxyl group can also participate in hydrogen bonding with the peptide backbone or a biological target, further stabilizing the desired conformation.

Mechanism of Conformational Influence

The stereochemistry at the α and β carbons restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. The (2R,3S) configuration, in particular, can favor specific turn structures that mimic the receptor-binding conformations of natural peptides. This conformational constraint can lead to increased receptor affinity and selectivity. Furthermore, the presence of the β-hydroxyl group can influence the local electronic environment and hydrogen-bonding network, which can be critical for molecular recognition.[6][7]

G cluster_0 Impact on Peptide Properties compound This compound (Incorporated into a peptide chain) prop1 Conformational Rigidity (Restricted Φ/Ψ angles) compound->prop1 prop2 Hydrogen Bonding Potential (β-hydroxyl group) compound->prop2 prop3 Increased Proteolytic Stability compound->prop3 outcome1 Enhanced Receptor Binding Affinity & Selectivity prop1->outcome1 prop2->outcome1 outcome2 Improved Pharmacokinetic Profile prop3->outcome2

Caption: The influence of incorporating the title amino acid on peptide properties.

Applications in Drug Discovery

Chiral hydroxy amino acid structures are key components in the design of protease inhibitors. They serve as transition-state mimetics, which can enhance the potency and selectivity of drugs targeting viral proteases, such as those in Hepatitis C and HIV.[8] While specific examples of approved drugs containing this compound are not prominent in the searched literature, its structural motif is highly relevant to this class of therapeutics. Its use as a building block in the synthesis of complex natural products and peptidomimetics is an active area of research.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include the characteristic nine-proton singlet for the Boc group, signals for the methyl groups of the valine side chain, and distinct multiplets for the α- and β-protons. The coupling constants between the α- and β-protons can provide information about the relative stereochemistry.

    • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the amino acid backbone and side chain. Studies on similar Boc-protected amino acids show that intramolecular hydrogen bonding involving the hydroxyl group can influence the chemical shift of the Boc carbonyl carbon.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is the definitive method for determining the enantiomeric and diastereomeric purity of the final product.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. Its unique stereochemistry and the presence of a β-hydroxyl group provide medicinal chemists with a powerful tool to modulate the conformational and biological properties of peptide-based drug candidates. A thorough understanding of its synthesis, characterization, and handling is crucial for its successful application in research and development.

References

  • PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. [Link]

  • Ruhland, T., et al. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry, 2014. [Link]

  • ACS Publications. "Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine." Organic Process Research & Development, 2021. [Link]

  • MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, 2018. [Link]

  • ACS Publications. "Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline." The Journal of Organic Chemistry, 2007. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). [Link]

  • ResearchGate. "Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis." Journal of Liquid Chromatography & Related Technologies, 1996. [Link]

  • PubMed. "Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis." Journal of Agricultural and Food Chemistry, 2021. [Link]

  • ChemRxiv. "β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study." ChemRxiv, 2023. [Link]

  • Google Patents. Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Molecules, 2015. [Link]

  • Chemsrc. CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

  • ResearchGate. ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... [Link]

  • RSC Publishing. "β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study." Organic & Biomolecular Chemistry, 2023. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • MySkinRecipes. (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. [Link]

  • ResearchGate. Conformational Studies of Peptides Containing cis -3-Hydroxy- d -proline | Request PDF. [Link]

  • AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

  • Chemsrc. CAS#:10148-70-6 | (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Boc-Protected Hydroxyisoleucine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Hydroxyisoleucine in Modern Drug Discovery

4-Hydroxyisoleucine, a non-proteinogenic amino acid, has garnered substantial interest within the pharmaceutical and medicinal chemistry sectors. This attention is primarily directed towards the (2S,3R,4S)-stereoisomer, a natural product isolated from fenugreek seeds (Trigonella foenum-graecum).[1][2] This specific isomer has been demonstrated to be a potent insulinotropic agent, stimulating glucose-dependent insulin secretion.[1][2] This unique biological activity positions it as a promising lead compound for the development of novel therapeutics for type 2 diabetes.[3] The therapeutic potential of 4-hydroxyisoleucine is intrinsically linked to its stereochemistry; other stereoisomers have been shown to exhibit significantly different or reduced biological activity.[4]

Consequently, the ability to synthesize stereochemically pure isomers of 4-hydroxyisoleucine is of paramount importance for further pharmacological evaluation and the development of analog-based drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in peptide synthesis and the preparation of complex amino acid derivatives due to its stability under a range of conditions and its facile removal under mild acidic conditions. This guide provides an in-depth technical overview of the primary strategies for the stereoselective synthesis of Boc-protected 4-hydroxyisoleucine stereoisomers, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to Stereocontrol in Hydroxyisoleucine Synthesis

The synthesis of 4-hydroxyisoleucine presents a significant stereochemical challenge due to the presence of three contiguous chiral centers at the C2, C3, and C4 positions. The development of synthetic routes with precise control over the absolute and relative stereochemistry is therefore crucial. The primary strategies employed can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce one or more stereocenters.

  • Asymmetric Induction: Employing chiral catalysts or reagents to induce stereoselectivity in key bond-forming reactions.

  • Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a reaction.

This guide will delve into specific examples of these strategies, providing both the theoretical underpinnings and practical experimental details.

I. Organocatalyzed Asymmetric Mannich Reaction: A Powerful Tool for Stereocontrol

One of the most elegant and efficient approaches to the synthesis of 4-hydroxyisoleucine stereoisomers involves an organocatalyzed asymmetric Mannich reaction. This strategy often utilizes simple chiral amino acids, such as proline, as catalysts to establish the C2 and C3 stereocenters with high fidelity.

Mechanistic Rationale for Stereoselectivity

The proline-catalyzed Mannich reaction proceeds through an enamine intermediate formed between the ketone substrate and the catalyst. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the imine electrophile. The catalyst, proline, forms a chiral enamine and shields one face of the nucleophile, directing the incoming electrophile to the opposite face. The syn or anti diastereoselectivity is controlled by the geometry of the imine and the transition state of the C-C bond formation.

G cluster_0 Proline-Catalyzed Mannich Reaction Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline, -H2O Proline L-Proline Catalyst Proline->Enamine TransitionState [Transition State] (Re-face attack from si-face of enamine) Enamine->TransitionState Imine Imine Electrophile Imine->TransitionState Adduct Mannich Adduct (C2 & C3 Stereocenters Set) TransitionState->Adduct G Start p-methoxyphenyl-iminoester + 2-butanone Mannich Proline-catalyzed Mannich Reaction Start->Mannich ProlineCat L-Proline Catalyst ProlineCat->Mannich Syn γ-keto-L-allo-isoleucine (syn-diastereomer) Mannich->Syn Epimerization Epimerization (DBN) Syn->Epimerization Anti γ-keto-L-isoleucine (anti-diastereomer) Epimerization->Anti Boc Boc Protection Anti->Boc Intermediate N-Boc-γ-keto-L-isoleucine ethyl ester Boc->Intermediate

Figure 2: Synthetic workflow for the N-Boc-γ-keto-L-isoleucine ethyl ester intermediate.

Experimental Protocol: Synthesis of the anti-γ-Keto-L-isoleucine Intermediate

This protocol is adapted from a reported synthesis of a dihydroxyisoleucine derivative and focuses on the key steps to obtain the γ-keto intermediate. [5]

  • Proline-catalyzed Mannich Reaction:

    • To a solution of p-methoxyphenyl-iminoester (1.0 equiv) and 2-butanone (2.0 equiv) in ethanol, add L-proline (20 mol%).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is the syn-diastereomer, γ-keto-L-allo-isoleucine. [5]

  • Epimerization to the anti-Diastereomer:

    • Dissolve the crude syn-diastereomer in cyclopentyl methyl ether (CPME).

    • Add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (catalytic amount).

    • Stir the mixture at room temperature. The desired anti-epimer, γ-keto-L-isoleucine, will precipitate from the solution. [5] * Collect the precipitate by filtration and wash with cold CPME to yield the desired anti-intermediate. [5]

  • Boc Protection:

    • Suspend the γ-keto-L-isoleucine in a mixture of dioxane and water.

    • Add triethylamine (2.2 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-γ-keto-L-isoleucine.

II. Diastereoselective Reduction of the γ-Keto Intermediate

The stereochemistry at the C4 position is established through the diastereoselective reduction of the ketone in the N-Boc-γ-keto-L-isoleucine intermediate. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.

Mechanistic Considerations in Ketone Reduction

The diastereoselectivity of the reduction of a γ-keto-α-amino acid derivative can be influenced by several factors, including steric hindrance and chelation control.

  • Steric Approach Control (Felkin-Anh Model): In the absence of strong chelating effects, the incoming hydride nucleophile will attack the carbonyl carbon from the least sterically hindered face, as predicted by the Felkin-Anh model.

  • Chelation Control: If the N-protecting group and the carbonyl group can chelate to a metal cation from the reducing agent (e.g., Zn(BH₄)₂), the substrate adopts a more rigid cyclic conformation. This directs the hydride delivery to a specific face of the carbonyl, often leading to high diastereoselectivity.

Experimental Protocol: Diastereoselective Reduction to Boc-Protected (2S,3R,4S)-4-Hydroxyisoleucine
  • Chelation-Controlled Reduction:

    • Dissolve the N-Boc-γ-keto-L-isoleucine ethyl ester (1.0 equiv) in a suitable solvent such as THF.

    • Cool the solution to -78 °C.

    • Add a solution of a chelating reducing agent, such as zinc borohydride (Zn(BH₄)₂), dropwise.

    • Stir the reaction at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected (2S,3R,4S)-4-hydroxyisoleucine.

III. Chiral Auxiliary-Mediated Synthesis

An alternative and powerful strategy for establishing the stereochemistry of 4-hydroxyisoleucine involves the use of a chiral auxiliary. This approach offers a high degree of stereocontrol and is particularly useful for accessing different stereoisomers by selecting the appropriate enantiomer of the auxiliary. A notable example is the use of an oxazinone auxiliary derived from 2-hydroxypinan-3-one.

Synthetic Workflow using a Chiral Oxazinone Auxiliary

This strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. The chiral auxiliary directs the approach of the electrophile, thereby setting the stereochemistry at the C2 and C3 positions. The C4 stereocenter can then be introduced via a subsequent stereoselective reduction. The following is a general workflow for the synthesis of the (2R,3R,4R)-lactone. [6]

G Start Chiral Oxazinone Enolate Potassium Enolate Formation (KHMDS) Start->Enolate Aldol Aldol Reaction with Butan-2,3-dione Enolate->Aldol Adduct Aldol Adduct (2R,3S) stereochemistry set Aldol->Adduct Dehydration Dehydration (Boc₂O, DMAP) Adduct->Dehydration Dehydro α,β-Didehydroamino acid derivative Dehydration->Dehydro Reduction1 Catalytic Hydrogenation (Pd(OH)₂/C) Dehydro->Reduction1 Saturated Saturated Ketone (2R,3R) stereochemistry Reduction1->Saturated Reduction2 Diastereoselective Ketone Reduction (L-Selectride®) Saturated->Reduction2 Alcohol Protected (2R,3R,4R)-Hydroxyisoleucine Reduction2->Alcohol Cleavage Auxiliary Cleavage and Lactonization Alcohol->Cleavage Product (3R,4R,5R)-Lactone Cleavage->Product

Figure 3: Synthetic workflow for (3R,4R,5R)-4-hydroxyisoleucine lactone using a chiral auxiliary.

Experimental Protocol Highlights for Chiral Auxiliary Approach

The following provides key steps adapted from the synthesis of the (2R,3R,4R)-lactone. [6]

  • Aldol Reaction:

    • Treat the chiral oxazinone with potassium bis(trimethylsilyl)amide (KHMDS) in THF at -78 °C to form the potassium enolate.

    • Add butan-2,3-dione to the enolate solution at -78 °C.

    • After aqueous workup and purification, the aldol adduct is obtained with the (2R,3S) stereochemistry being established. [6]

  • Dehydration:

    • Treat the aldol adduct with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane to yield the α,β-didehydroamino acid derivative. [6]

  • Stereoselective Reductions:

    • Perform a catalytic hydrogenation of the α,β-didehydroamino acid derivative using Pearlman's catalyst (Pd(OH)₂/C) to stereoselectively form the (2R,3R) stereocenters. [6] * Reduce the resulting ketone with a bulky reducing agent such as L-Selectride® to afford the (4R)-hydroxyl group with high diastereoselectivity. [6]

  • Auxiliary Cleavage and Boc Protection:

    • Cleave the chiral auxiliary under appropriate conditions (e.g., acid hydrolysis).

    • The resulting free amino alcohol can then be protected with a Boc group using standard procedures as described previously.

IV. Boc Protection of 4-Hydroxyisoleucine

The introduction of the Boc protecting group onto the amino functionality of 4-hydroxyisoleucine is a critical step for its use in peptide synthesis or as a building block. The presence of the hydroxyl group requires careful consideration of the reaction conditions to avoid side reactions.

Standard Protocol for Boc Protection

A general and effective method for the Boc protection of amino acids, including those with hydroxyl groups, involves the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Dissolution: Dissolve the 4-hydroxyisoleucine stereoisomer (1.0 equiv) in a mixture of a suitable organic solvent (e.g., dioxane, THF, or acetone) and water.

  • Basification: Add a base such as sodium hydroxide, sodium bicarbonate, or triethylamine (typically 1.5-2.5 equivalents) to deprotonate the amino group and facilitate the reaction.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents) to the solution. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • If an organic solvent was used, remove it under reduced pressure.

    • Wash the aqueous solution with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted Boc₂O and byproducts.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid). This protonates the carboxylic acid and may precipitate the Boc-protected product if it has low water solubility.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 4-hydroxyisoleucine.

Data Summary: A Comparative Overview of Synthetic Strategies

The following table provides a comparative summary of the yields and stereoselectivities for the key steps in the synthesis of 4-hydroxyisoleucine stereoisomers via different methodologies.

Synthetic Strategy Key Reaction Stereoisomer Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
OrganocatalysisProline-catalyzed Mannichsyn-adduct65>95:5>95%[5]
OrganocatalysisEpimerization of syn-adductanti-adduct70->99%[5]
OrganocatalysisDiastereoselective Reduction(2S,3R,4S)->95:5--
Chiral AuxiliaryAldol Reaction(2R,3S)-adduct5160:40-[6]
Chiral AuxiliaryCatalytic Hydrogenation(2R,3R)-ketone64>99:1-[6]
Chiral AuxiliaryDiastereoselective Reduction(2R,3R,4R)-alcoholquantitative>99:1-[6]
ChemoenzymaticDioxygenase-catalyzed hydroxylation(2S,3R,4S)High>99:1>99%[7]

Note: The yields and selectivities are highly dependent on the specific reaction conditions and substrates used. The data presented here are representative examples from the cited literature.

Conclusion: A Versatile Toolbox for Stereoselective Synthesis

The stereoselective synthesis of Boc-protected 4-hydroxyisoleucine stereoisomers is a challenging yet achievable goal with the modern synthetic methodologies available. This guide has outlined several powerful strategies, including organocatalyzed asymmetric Mannich reactions, diastereoselective reductions of keto-intermediates, and the use of chiral auxiliaries. The choice of a particular synthetic route will depend on the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis.

The continued development of novel catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and versatile approaches to these valuable chiral building blocks, further enabling their exploration in drug discovery and development.

References

  • Perrin, D. M., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]

  • Renata, H., et al. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. Organic Letters. [Link]

  • Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants. [Link]

  • Kassem, T., et al. (2001). Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. Tetrahedron: Asymmetry, 12(19), 2657-2661. [Link]

  • Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology, 390(3), 339-345. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of the amino acid L-allo-isoleucine, is a crucial building block in the synthesis of complex peptides and pharmacologically active molecules. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for precise control during peptide synthesis, preventing unwanted side reactions. This guide provides a comprehensive overview of its chemical properties, offering insights into its behavior and handling, which are essential for its effective application in research and development.

Chemical Structure and Stereochemistry

The foundational step to understanding the chemical behavior of this compound is a thorough analysis of its structure. The molecule possesses two chiral centers at the C2 and C3 positions, leading to distinct stereoisomers. The (2R,3S) configuration, as specified, is critical for its intended biological activity and interaction with other chiral molecules.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Formula C11H21NO5[1]
Molecular Weight 247.29 g/mol [1][2]
Predicted pKa 3.62 ± 0.23[2][3]
Appearance Solid (form may vary)General knowledge
Storage Conditions Sealed in a dry environment, preferably in a freezer at -20°C[2]
Solubility Profile
  • General Solubility: Boc-protected amino acids are typically soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). They also exhibit solubility in alcohols like methanol and ethanol. Their solubility in water is generally limited but can be enhanced at higher pH values where the carboxylic acid is deprotonated.

  • Rationale: The presence of the bulky, non-polar Boc group decreases water solubility compared to the unprotected amino acid. The carboxylic acid and hydroxyl groups, however, still allow for solubility in polar organic solvents.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. While a comprehensive public database of spectra for this specific molecule is not available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), as well as signals for the alpha- and beta-protons on the amino acid backbone. The protons of the methyl groups on the side chain will also be visible.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the various carbons of the amino acid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid and alcohol groups.

  • A C=O stretch from the carboxylic acid and the urethane of the Boc group.

  • N-H stretching and bending vibrations from the protected amine.

  • C-H stretching and bending vibrations from the aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated form [M+H]⁺ or deprotonated form [M-H]⁻, confirming its molecular weight of 247.29 g/mol .

Reactivity and Stability

The chemical reactivity of this compound is primarily governed by the Boc-protected amine, the carboxylic acid, and the hydroxyl group.

  • Boc Group Stability and Cleavage: The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it an excellent protecting group for peptide synthesis. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality is a cornerstone of modern peptide synthesis strategies.

  • Carboxylic Acid Reactivity: The carboxylic acid moiety can be activated for peptide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Hydroxyl Group Reactivity: The hydroxyl group on the side chain may require protection in some synthetic routes to prevent unwanted side reactions, depending on the specific chemistry being employed.

  • Storage and Handling: The compound should be stored in a cool, dry place to prevent degradation. As with many amino acid derivatives, it is sensitive to moisture and heat.

Experimental Protocols

The following section outlines generalized protocols for the synthesis and characterization of Boc-protected amino acids, which can be adapted for this compound.

Synthesis of this compound

The most common method for the introduction of the Boc protecting group is the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis_Workflow AminoAcid (2R,3S)-2-amino-3-hydroxy- 4-methylpentanoic acid Reaction Reaction Mixture AminoAcid->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., NaHCO₃, NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup (e.g., extraction with ethyl acetate) Reaction->Workup Stir at room temperature Purification Purification (e.g., crystallization or chromatography) Workup->Purification Product Boc-(2R,3S)-2-amino-3-hydroxy- 4-methylpentanoic acid Purification->Product

Caption: General workflow for the Boc protection of an amino acid.

Step-by-Step Methodology:

  • Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in a suitable solvent mixture, such as dioxane and water.

  • Add a base, for example, sodium bicarbonate or sodium hydroxide, to adjust the pH of the solution.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for a specified period, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. This typically involves acidifying the reaction mixture and extracting the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the pure Boc-protected amino acid.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physicochemical Characterization cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) IR FTIR Spectroscopy MS Mass Spectrometry MP Melting Point Determination Solubility Solubility Testing pKa pKa Measurement HPLC HPLC Analysis TLC TLC Analysis Product Purified Product Product->NMR Product->IR Product->MS Product->MP Product->Solubility Product->pKa Product->HPLC Product->TLC

Caption: A typical workflow for the characterization of a synthesized compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined stereochemistry. A thorough understanding of its chemical properties, including its solubility, reactivity, and spectral characteristics, is paramount for its successful application in the synthesis of peptides and other complex organic molecules. While some experimental data for this specific compound is not widely published, this guide provides a solid foundation based on the known chemistry of Boc-protected amino acids and related compounds, enabling researchers to handle and utilize this reagent with confidence.

References

  • Chemsrc. CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

  • Chemsrc. CAS#:10148-70-6 | (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

Sources

An In-depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a valuable chiral building block in synthetic organic chemistry and drug development. The document details its physicochemical properties, with a focus on its precise molecular weight. It further outlines a robust stereoselective synthetic pathway, purification protocols, and advanced analytical techniques for characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By offering detailed, field-proven insights and methodologies, this guide serves as an essential resource for researchers leveraging this compound in complex molecular syntheses, particularly in the realm of peptide chemistry and the development of novel therapeutics.

Core Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its solubility in organic solvents and prevents unwanted side reactions during chemical synthesis.[1] Its defined stereochemistry at the α- and β-carbons makes it a crucial component for constructing molecules with specific three-dimensional architectures.

PropertyValueSource(s)
Molecular Weight 247.29 g/mol [2]
Molecular Formula C₁₁H₂₁NO₅[2]
CAS Number 182959-73-5
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.General knowledge

Stereoselective Synthesis

The synthesis of this compound requires a high degree of stereocontrol to establish the desired (2R,3S) configuration. A robust strategy involves the asymmetric aldol addition of a chiral glycine enolate equivalent to isobutyraldehyde. The following protocol is adapted from the methodology developed by Myers and co-workers for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids.[3][4]

Rationale for Synthetic Strategy

The chosen synthetic approach utilizes a pseudoephenamine-based chiral auxiliary to direct the stereochemical outcome of the aldol reaction. This method is advantageous due to its high diastereoselectivity, the crystalline nature of the intermediates which facilitates purification, and the mild conditions required for the removal of the chiral auxiliary.

Synthetic Workflow Diagram

G cluster_synthesis Stereoselective Synthesis A (S,S)-Pseudoephenamine Glycinamide B Chiral Glycine Enolate A->B  LiHMDS, LiCl D Diastereoselective Aldol Adduct B->D  + Isobutyraldehyde C Isobutyraldehyde C->D E (2R,3S)-2-amino-3-hydroxy-4-methylpentanamide D->E  Mild Acidic Hydrolysis F (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid E->F  Alkaline Hydrolysis G This compound F->G  Boc₂O, Base

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Diastereoselective Aldol Addition

  • To a solution of (S,S)-pseudoephenamine glycinamide (1.0 equiv) and lithium chloride (1.2 equiv) in tetrahydrofuran (THF) at -78 °C, add lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C to form the chiral glycine enolate.

  • Add freshly distilled isobutyraldehyde (1.5 equiv) to the reaction mixture.

  • Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure aldol adduct.

Step 2: Hydrolysis of the Chiral Auxiliary and Amide

  • Dissolve the purified aldol adduct in a mixture of methanol and 1 M hydrochloric acid.

  • Heat the solution at reflux for 4 hours to cleave the chiral auxiliary.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in 2 M sodium hydroxide and heat at 100 °C for 8 hours to hydrolyze the amide.

  • Cool the solution and acidify to pH 6 with 1 M hydrochloric acid to precipitate the crude amino acid.

  • Filter the solid and wash with cold water to obtain (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Step 3: Boc Protection

  • Suspend the crude (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in a 1:1 mixture of dioxane and water.

  • Add triethylamine (2.2 equiv) to the suspension, followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).[1]

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with cold 1 M hydrochloric acid.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by crystallization or flash chromatography to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound. Chiral HPLC is further employed to confirm the diastereomeric and enantiomeric purity.

3.1.1. Purity Assessment by RP-HPLC

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

3.1.2. Diastereomeric Purity by Chiral HPLC

The separation of diastereomers can be achieved on a chiral stationary phase. Macrocyclic glycopeptide-based columns are often effective for the separation of N-protected amino acids.[5]

ParameterCondition
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Isocratic mixture of Hexane/Ethanol/Trifluoroacetic acid
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the isopropyl group protons, and the α- and β-protons. The coupling constant between the α- and β-protons can provide information about the relative stereochemistry.

  • ¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the amino acid backbone and side chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₁H₂₁NO₅ is m/z 248.14, and the [M+Na]⁺ ion is m/z 270.12.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex peptides and peptidomimetics. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acid, making it ideal for solid-phase peptide synthesis (SPPS).[6] The specific stereochemistry of this amino acid analog allows for the precise construction of peptide backbones with defined conformations, which is critical for their biological activity.

Role in Peptide Synthesis

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle A Resin-Bound Peptide B N-Terminal Deprotection (TFA) A->B C Neutralization (Base) B->C D Amino Acid Coupling (Boc-(2R,3S)-AA-OH + Coupling Agent) C->D E Washing D->E F Elongated Resin-Bound Peptide E->F F->B  Repeat Cycle

Caption: Role of Boc-protected amino acids in the SPPS cycle.

The hydroxyl group on the side chain can also serve as a handle for further functionalization, enabling the synthesis of modified peptides with enhanced properties such as increased stability, improved binding affinity, or novel biological functions.

Conclusion

This compound, with a molecular weight of 247.29 g/mol , is a stereochemically defined building block of significant utility in synthetic chemistry. The methodologies presented in this guide for its stereoselective synthesis and rigorous analytical characterization provide researchers with the necessary tools to confidently employ this compound in their research and development endeavors. Its application in peptide synthesis underscores its importance in the generation of complex and biologically active molecules, paving the way for advancements in drug discovery and materials science.

References

  • Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the precise and demanding world of peptide synthesis and drug development, the strategic manipulation of reactive functional groups is paramount. The success of constructing complex peptide chains hinges on the temporary masking of the highly nucleophilic α-amino group of amino acids to ensure sequential and specific bond formation. Among the arsenal of protective chemistries developed, the tert-butoxycarbonyl (Boc) group remains a cornerstone, a testament to its robustness, versatility, and foundational role in the evolution of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to its practical application in complex synthetic workflows.

The Chemistry of an Ideal Protector: Core Principles of the Boc Group

The efficacy of the Boc group lies in a delicate balance of stability and controlled lability.[1] It is a carbamate-based protecting group that effectively renders the amino group inert to a wide array of chemical environments, including basic and nucleophilic conditions.[1][2] This stability is crucial as it allows for chemical modifications at other sites of the molecule without premature deprotection.

However, the true elegance of the Boc group is its susceptibility to cleavage under moderately acidic conditions.[1][2][3] This acid-labile nature forms the basis of its utility, particularly in orthogonal protection strategies where different protecting groups can be selectively removed without affecting others.[][5][6]

Key Chemical Properties:

  • Acid Lability: Readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[3][][7]

  • Base Stability: Exceptionally stable in the presence of bases and various nucleophiles.[2]

  • Hydrogenolysis Stability: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under catalytic hydrogenation conditions, offering a key orthogonal advantage.[2][8]

  • Enhanced Solubility: The introduction of the bulky and lipophilic tert-butyl group can improve the solubility of amino acids and peptide fragments in organic solvents.

  • Crystallinity: Many Boc-protected amino acids are stable, crystalline solids, which facilitates their handling, purification, and storage.[2][9]

The Art of Protection: Introducing the Boc Group

The most prevalent and efficient method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][3][10] The reaction is typically carried out under basic conditions, which serve to deprotonate the α-amino group, thereby increasing its nucleophilicity and facilitating its attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][10]

The mechanism proceeds through a nucleophilic acyl substitution pathway. The initial attack by the amine forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[11] This unstable intermediate readily decomposes into the innocuous byproducts of carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction to proceed to completion.[10][11]

Boc_Protection_Mechanism AminoAcid R-NH₂ TetrahedralIntermediate Tetrahedral Intermediate AminoAcid->TetrahedralIntermediate Nucleophilic Attack BocAnhydride (Boc)₂O BocAnhydride->TetrahedralIntermediate Base Base ProtonatedProduct R-NH₂⁺-Boc TetrahedralIntermediate->ProtonatedProduct Collapse BocProtectedAmine R-NH-Boc ProtonatedProduct->BocProtectedAmine Deprotonation Byproducts t-BuOH + CO₂ + Base-H⁺ ProtonatedProduct->Byproducts

Mechanism of Boc protection of an amine.[10]
Experimental Protocol: N-Boc Protection of an Amino Acid

This protocol provides a generalized procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[2]

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[2]

  • Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC.[2]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[2]

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).[2]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[2]

The Controlled Release: Deprotection of the Boc Group

The strategic removal of the Boc group is most commonly achieved through acidolysis, typically using trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[12] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the strong acid.[8][13] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[8][13] The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[14][13]

Boc_Deprotection_Mechanism BocProtectedAmine R-NH-Boc ProtonatedCarbamate Protonated Carbamate BocProtectedAmine->ProtonatedCarbamate Protonation TFA TFA (H⁺) TFA->ProtonatedCarbamate CarbamicAcid Carbamic Acid ProtonatedCarbamate->CarbamicAcid Loss of t-Butyl Cation tButylCation t-Butyl Cation ProtonatedCarbamate->tButylCation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene Deprotonation

Mechanism of acid-catalyzed Boc deprotection.[8][13]
The Challenge of the tert-Butyl Cation and the Role of Scavengers

A critical consideration during Boc deprotection is the fate of the highly reactive tert-butyl cation generated.[15] This electrophile can readily attack nucleophilic side chains of certain amino acids, leading to undesirable byproducts.[15][16] Residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this alkylation.[15]

To mitigate these side reactions, "scavengers" are added to the deprotection cocktail.[15] These are nucleophilic species that are present in high concentrations to effectively trap the tert-butyl cation before it can react with the peptide.[15] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.

Boc Chemistry in Action: Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was integral to the development of solid-phase peptide synthesis, a revolutionary technique pioneered by R. Bruce Merrifield.[] The classical Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable, benzyl-based groups for the protection of amino acid side chains.[1][9]

The Boc-SPPS workflow is a cyclical process:[18]

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a moderately strong acid, typically 25-50% TFA in DCM.[3][9]

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling step.[9][18]

  • Coupling: The next Nα-Boc protected amino acid is activated by a coupling reagent (e.g., HBTU, HOBt) and added to the resin to form a new peptide bond.[][18]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, which requires a much stronger acid, such as hazardous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[18][19][20]

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Wash Wash Deprotection->Wash Neutralization 2. Neutralization (DIEA) Coupling 3. Coupling (Boc-AA, Activator) Neutralization->Coupling Repeat Repeat Cycle Coupling->Repeat Wash->Neutralization Repeat->Deprotection Next Amino Acid FinalCleavage Final Cleavage (HF or TFMSA) Repeat->FinalCleavage Sequence Complete

The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).[18]

A Comparative Analysis: Boc vs. Fmoc Strategy

While the Boc strategy was foundational, the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group offered a milder alternative that has become the method of choice for routine peptide synthesis.[21] The key distinction lies in their orthogonal deprotection chemistries.[21]

FeatureBoc StrategyFmoc Strategy
α-Amino Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Moderately strong acid (e.g., TFA)[][21]Base (e.g., 20% piperidine in DMF)[7]
Side-Chain Protection Benzyl-based groups[][21]tert-Butyl-based groups[]
Final Cleavage Strong acid (e.g., HF)[19][21]Strong acid (e.g., TFA)[21]
Advantages Robust, well-established; advantageous for synthesizing hydrophobic or aggregation-prone peptides.[19][21][22]Milder deprotection conditions; compatible with a wider range of sensitive amino acids; automation-friendly.[21]
Disadvantages Requires hazardous strong acids (HF) for final cleavage; repeated acid treatment can lead to side reactions.[7][19]Base-catalyzed side reactions (e.g., diketopiperazine formation) can occur.[7]

Despite the prevalence of the Fmoc strategy, Boc chemistry remains highly relevant, particularly for the synthesis of long and complex peptides, or sequences prone to aggregation where the acidic deprotection step can help disrupt interchain hydrogen bonding.[21]

Conclusion: The Enduring Legacy of the Boc Group

The tert-butoxycarbonyl protecting group is far more than a historical footnote in peptide chemistry. Its unique combination of stability and controlled acid lability has made it an indispensable tool for organic chemists.[1] From its foundational role in the development of solid-phase peptide synthesis to its continued application in the synthesis of complex pharmaceuticals and research compounds, the Boc group's influence is undeniable. A thorough understanding of its chemistry, from the nuances of its introduction and cleavage to its strategic deployment in complex synthetic routes, empowers researchers, scientists, and drug development professionals to tackle the ever-increasing complexity of modern chemical synthesis.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Accessed January 20, 2026. [Link]

  • Slideshare. T boc fmoc protocols in peptide synthesis. Slideshare. Accessed January 20, 2026. [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Accessed January 20, 2026. [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin. Accessed January 20, 2026. [Link]

  • University of Copenhagen Research Portal. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen. Accessed January 20, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 20, 2026. [Link]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(35), 5871–5906. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Accessed January 20, 2026. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 20, 2026. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Accessed January 20, 2026. [Link]

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Accessed January 20, 2026. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Accessed January 20, 2026. [Link]

  • Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10185. [Link]

  • Royal Society of Chemistry. Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Accessed January 20, 2026. [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). MilliporeSigma.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Accessed January 20, 2026. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Accessed January 20, 2026. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. YouTube. Accessed January 20, 2026. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Accessed January 20, 2026. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Accessed January 20, 2026. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. The Royal Society of Chemistry. Accessed January 20, 2026. [Link]

  • Scribd. Water Boc Deprotection. Scribd. Accessed January 20, 2026. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. Accessed January 20, 2026. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Accessed January 20, 2026. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stereochemical Precision in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] This principle underscores the critical importance of unambiguous structure elucidation, particularly the assignment of absolute stereochemistry, in the development of safe and efficacious therapeutics. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure determination of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a chiral non-proteinogenic amino acid. This molecule, with its two contiguous stereocenters, serves as an exemplary case study for the rigorous analytical workflow required in modern drug discovery and development.

Foundational Analysis: Confirming Connectivity and Molecular Formula

Before delving into the complexities of stereochemistry, the primary structure—the atom-to-atom connectivity—must be unequivocally established. This foundational step relies on a synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is the initial and most direct method to determine the elemental composition of an unknown compound. Its high mass accuracy allows for the calculation of a precise molecular formula, which is the cornerstone of the entire elucidation process.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate a TOF mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Utilize the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₆H₁₃NO₃
Calculated Monoisotopic Mass 147.08954 Da
Observed [M+H]⁺ ~148.0972 Da
Mass Accuracy < 5 ppm

The molecular formula C₆H₁₃NO₃ is determined by matching the experimentally observed accurate mass of the [M+H]⁺ ion to the theoretical mass.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton-Carbon Framework

NMR spectroscopy provides the detailed blueprint of the molecular structure. A suite of 1D and 2D NMR experiments is employed to assemble the carbon skeleton and place the functional groups.

Causality of Choice:

  • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Determines the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of contiguous spin systems (e.g., the H2-H3-H4-H5 chain).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥ 500 MHz).

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze coupling constants (J-values) in the ¹H spectrum to infer spatial relationships.

    • Use the HSQC spectrum to assign carbons to their attached protons.

    • Use COSY to connect adjacent protonated carbons.

    • Use HMBC to piece the fragments together, confirming the positions of the carboxyl, hydroxyl, and isopropyl groups.

Data Presentation: Predicted NMR Data (in D₂O)

Atom¹H Chemical Shift (ppm, Multiplicity, J Hz)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
C1 (COOH) -~175-H2
C2 (CH-NH₂) ~3.5 (d, J ≈ 4)~58H3H3, H4
C3 (CH-OH) ~3.9 (dd, J ≈ 4, 8)~72H2, H4H2, H4, H5, H5'
C4 (CH) ~2.1 (m)~32H3, H5, H5'H2, H3, H5, H5'
C5, C5' (CH₃)₂ ~0.9 (d, J ≈ 7), ~0.95 (d, J ≈ 7)~18, ~19H4H3, H4

This combined NMR data allows for the unambiguous assembly of the 2-amino-3-hydroxy-4-methylpentanoic acid backbone.

Elucidating Stereochemistry: From Relative to Absolute

With the planar structure confirmed, the next critical phase is to determine the three-dimensional arrangement of the atoms at the two stereocenters, C2 and C3.

Relative Stereochemistry (syn/anti): The Power of ¹H NMR Coupling Constants

Causality of Choice: The magnitude of the vicinal coupling constant between the protons on C2 and C3 (³JH2,H3) is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the relative syn or anti stereochemistry. For β-hydroxy-α-amino acids, a smaller coupling constant typically indicates a syn relationship, while a larger one suggests an anti relationship.

Data Interpretation:

  • Expected for (2R,3S) - a syn isomer: A ³JH2,H3 value in the range of 2-5 Hz .

  • Expected for the anti isomers (2R,3R or 2S,3S): A ³JH2,H3 value in the range of 7-10 Hz .

The observation of a small coupling constant (~4 Hz in the predicted data) provides strong evidence for the syn relative stereochemistry between the amino and hydroxyl groups.

Absolute Stereochemistry: The Definitive Assignment

Determining the absolute configuration (R/S) is the final and most challenging step. While several techniques exist, X-ray crystallography is considered the "gold standard."[3][4] However, obtaining suitable crystals can be difficult.[1][5] Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative for determining absolute configuration in solution.[1][6][7][8]

Method 1: Single-Crystal X-ray Diffraction (The Gold Standard)

Causality of Choice: X-ray crystallography directly maps the electron density of a molecule in its crystalline state, providing an unambiguous three-dimensional structure and allowing for the direct determination of absolute configuration through the anomalous dispersion effect.[3][9]

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a specific X-ray wavelength (e.g., Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.

  • Absolute Structure Determination: Determine the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.[5]

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Causality of Choice: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] This experimental spectrum can be compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., 2R,3S). A match between the experimental and calculated spectra confirms the absolute configuration of the sample.[1][7][8]

Experimental Workflow: VCD Analysis

// Nodes A [label="Measure Experimental\nVCD and IR Spectra\nof the Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Perform Conformational\nSearch for the\n(2R,3S) Isomer", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Optimize Geometry and\nCalculate Vibrational Frequencies\n(DFT: e.g., B3LYP/6-31G*)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Calculate Theoretical\nVCD and IR Spectra\nfor (2R,3S) Isomer", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Compare Experimental\nand Calculated Spectra", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Good Agreement:\nSigns and Relative Intensities Match", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Assign Absolute\nConfiguration as (2R,3S)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Inverted Agreement:\nSigns are Opposite", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Assign Absolute\nConfiguration as (2S,3R)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="No Agreement:\nRe-evaluate Conformations\nor Structure", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> E [label="Experimental Data"]; B -> C [label="Low-Energy Conformers"]; C -> D [label="Optimized Structures"]; D -> E [label="Theoretical Prediction"]; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; H -> I [label="Yes"]; H -> J [label="No"]; } The VCD analysis workflow.

Protocol for VCD Analysis:

  • Experimental Measurement: Dissolve the sample in a suitable solvent (e.g., DMSO-d₆) and acquire the VCD and IR spectra.[10]

  • Computational Modeling:

    • Perform a computational conformational search for the (2R,3S) isomer.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).

    • Calculate the theoretical VCD and IR spectra, which are then Boltzmann-averaged according to the conformer populations.

  • Spectral Comparison: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands show good agreement, the absolute configuration is confidently assigned as (2R,3S).[1]

Summary: A Self-Validating System for Structure Elucidation

The elucidation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid demonstrates a robust, multi-technique approach that constitutes a self-validating system. Each step builds upon the last, with interlocking data providing a high degree of confidence in the final structural assignment.

// Nodes Start [label="Unknown Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="HRMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="1D & 2D NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formula [label="Molecular Formula\n(C₆H₁₃NO₃)", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Connectivity [label="Planar Structure\n(Connectivity)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; J_Coupling [label="¹H NMR\nJ-Coupling Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rel_Stereo [label="Relative Stereochemistry\n(syn)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; VCD_Xray [label="VCD or X-ray\nCrystallography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Abs_Stereo [label="Absolute Stereochemistry\n(2R,3S)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> MS; Start -> NMR; MS -> Formula; NMR -> Connectivity; Formula -> Connectivity [style=dashed]; Connectivity -> J_Coupling; J_Coupling -> Rel_Stereo; Rel_Stereo -> VCD_Xray; VCD_Xray -> Abs_Stereo; Abs_Stereo -> Final; } Logical workflow for structure elucidation.

This rigorous analytical cascade, from establishing the molecular formula to defining the absolute stereochemistry, ensures the highest level of scientific integrity. It provides the unambiguous structural data that is indispensable for researchers, scientists, and drug development professionals to make informed decisions in their pursuit of novel therapeutics.

References

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. [Link]

  • Gan, L., & Zhou, C. (2009). Vibrational Circular Dichroism: A New Tool for the Determination of Absolute Configuration of Chiral Molecules. Chinese Journal of Organic Chemistry, 29(06), 848-857. [Link]

  • Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 329-335. [Link]

  • Brouwer, E. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 20-23. [Link]

  • Wikipedia. (2024). Absolute configuration. In Wikipedia. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral derivatizing agents. In Chiral Recognition in NMR, CD and VCD (pp. 1-38). John Wiley & Sons, Ltd. [Link]

  • Evans, D. A., & Siska, S. J. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284-4289. [Link]

  • de Matos, G. S., Pires, C. V., & de Oliveira, L. F. C. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 6), 725-734. [Link]

  • Martin, G. E., & Williams, A. J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Structure Elucidation in Organic Chemistry (pp. 1-24). Springer. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724869, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link].

Sources

biological significance of non-canonical hydroxy amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Significance of Non-Canonical Hydroxy Amino Acids

Executive Summary

The canonical 20 amino acids form the fundamental basis of life, yet nature and science have expanded this toolkit with non-canonical amino acids (ncAAs) that offer novel chemical functionalities. Among these, hydroxy amino acids represent a critical class of molecules that introduce subtle yet profound changes to protein structure, function, and signaling. This guide delves into the biological significance of these molecules, moving from their archetypal roles in structural biology to their cutting-edge applications in drug discovery and synthetic biology. We explore the divergent functions of hydroxyproline isomers in collagen stability and oxygen sensing, the metabolic impact of the leucine metabolite β-Hydroxy-β-methylbutyrate (HMB) on muscle physiology, and the neuroactive properties of γ-hydroxyvaline. Furthermore, we provide a technical overview of Genetic Code Expansion (GCE), the enabling technology for site-specific incorporation of these valuable building blocks, and detail the mass spectrometric methods required for their analysis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage the unique potential of non-canonical hydroxy amino acids.

Introduction: Expanding the Proteomic Alphabet

The central dogma of molecular biology describes a system built upon a defined set of 20 canonical amino acids, encoded by the genetic code.[1] However, this set is not exhaustive. Nature employs post-translational modifications (PTMs) to dramatically expand the chemical diversity of proteins, while synthetic biologists have developed methods to incorporate hundreds of ncAAs with novel functionalities directly into proteins.[2][3]

Non-canonical amino acids are those not among the 20 standard genetically encoded ones.[4] They can be naturally occurring metabolites, products of PTMs, or entirely synthetic creations.[5] The addition of a hydroxyl (-OH) group is a particularly impactful modification. This small, polar group can introduce new hydrogen bonding capabilities, alter stereoelectronic properties, and serve as a site for further modification, thereby profoundly influencing protein stability, enzymatic activity, and cellular signaling.[6][7] This guide focuses on several key non-canonical hydroxy amino acids, examining their biological roles and the technologies used to study and exploit them.

The Archetype: Hydroxyproline and its Isomers

Hydroxyproline (Hyp) is the most abundant non-canonical amino acid in animals, constituting roughly 13.5% of the residues in collagen.[6][8] It is not incorporated during translation but is formed by the post-translational hydroxylation of proline residues, a reaction catalyzed by prolyl hydroxylase enzymes.[6][9] The two major isomers found in mammals, trans-4-hydroxy-L-proline (4-Hyp) and trans-3-hydroxy-L-proline (3-Hyp), have distinct and crucial biological functions.[9][10]

Contrasting Roles of 4-Hyp and 3-Hyp in Collagen Stability

The stability of the collagen triple helix is fundamental to the structural integrity of connective tissues.[11] This stability is heavily dependent on the presence of hydroxyproline, but the specific isomer and its position are critical.

  • 4-Hydroxyproline (4-Hyp): Predominantly found in the Yaa position of the repeating Gly-Xaa-Yaa collagen sequence, 4-Hyp is a powerful stabilizer of the triple helix.[6][11] Initially, this was attributed to hydrogen bonding via water bridges, but it is now understood that the primary stabilizing force comes from stereoelectronic effects.[6] The electronegative hydroxyl group influences the pyrrolidine ring's pucker, pre-organizing the peptide backbone into a conformation that favors the helical twist, thus increasing its thermal stability.[7][11] A deficiency in the enzyme responsible for this modification, prolyl 4-hydroxylase, which requires Vitamin C as a cofactor, leads to unstable collagen and the clinical manifestations of scurvy.[6]

  • 3-Hydroxyproline (3-Hyp): Found in much lower quantities and typically in the Xaa position, 3-Hyp has a surprisingly different impact. In contrast to 4-Hyp, 3-Hyp residues can be destabilizing to the collagen triple helix compared to proline.[11][12] The destabilization is minor when 3-Hyp is in its natural Xaa position but becomes significant if it is located in the Yaa position, where it can lead to steric clashes.[11][12] Despite this, 3-Hyp is indispensable for the function of certain collagens, such as type IV collagen, which is essential for basement membrane integrity.[6]

Feature4-Hydroxyproline (4-Hyp)3-Hydroxyproline (3-Hyp)
Typical Position Gly-Xaa-Yaa Gly-Xaa -Yaa
Abundance High (~100:1 ratio to 3-Hyp)[13]Low
Effect on Stability Markedly stabilizing[6][11]Slightly destabilizing[11][12]
Primary Mechanism Stereoelectronic effects[6]Inductive effects and ring pucker[11]
Key Biological Role General collagen triple helix stabilityEssential for Type IV collagen function[6]
A Pivotal Role in Cellular Signaling: The HIF-1α Oxygen Sensor

Beyond its structural role, proline hydroxylation is a key mechanism for cellular oxygen sensing. The transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is a master regulator of the cellular response to low oxygen (hypoxia). Under normal oxygen conditions (normoxia), specific proline residues in HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[6] This hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[6] This complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome. When oxygen is scarce, the PHDs are inactive, HIF-1α is not hydroxylated, and it accumulates, leading to the transcription of genes that promote adaptation to hypoxia. This elegant switch demonstrates how a simple hydroxylation event can control a critical and complex cellular signaling pathway.[13]

HIF1a_Regulation cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) HIF1a_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_N->PHD O2 HIF1a_OH HIF-1α-(OH) PHD->HIF1a_OH Hydroxylation VHL VHL E3 Ligase HIF1a_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α PHD_H PHD (Inactive) HIF1a_H->PHD_H HIF1a_Stable HIF-1α (Stable) HIF1a_H->HIF1a_Stable Nucleus Nucleus HIF1a_Stable->Nucleus Translocation Gene_Tx Gene Transcription (e.g., VEGF, EPO) Nucleus->Gene_Tx Activation

Figure 1. Proline hydroxylation as a key regulator of HIF-1α stability.

Beyond Proline: Other Significant Hydroxy Amino Acids

While hydroxyproline is the most studied, other hydroxy amino acids play vital roles in physiology and pharmacology.

γ-Hydroxyvaline: A Neuromodulatory Innovation in Nature

An unusual example of a naturally occurring hydroxy amino acid is D-γ-hydroxyvaline (D-Hyv), discovered in the venom of marine cone snails.[14][15] This finding is remarkable for two reasons: first, the presence of a D-amino acid in a ribosomally synthesized peptide is rare, suggesting the existence of specialized enzymatic machinery for post-translational stereochemical inversion. Second, the hydroxylation appears to be part of a "hyperhydroxylation" mechanism that enhances the neuronal targeting of the conopeptides.[15] The Ser-D-Hyv-Trp motif forms a novel, stabilized structure, highlighting how hydroxylation can be used to generate unique peptide architectures for specific biological functions.[15]

β-Hydroxy-β-methylbutyrate (HMB): A Leucine Metabolite with Potent Anabolic Effects

β-Hydroxy-β-methylbutyrate (HMB) is not an amino acid itself but a metabolite of the essential branched-chain amino acid leucine.[16][17] It has garnered significant attention in clinical nutrition and sports science for its powerful effects on muscle metabolism.[16][18]

Mechanism of Action: HMB exerts a dual effect on muscle tissue:

  • Anabolic: It stimulates muscle protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) pathway.[19]

  • Anti-catabolic: It reduces muscle protein breakdown by inhibiting the ubiquitin-proteasome proteolytic pathway.[19]

Clinical and Therapeutic Significance: HMB supplementation has been shown to increase gains in muscle mass and strength during resistance training, expedite recovery, and reduce exercise-induced muscle damage.[18] More critically, it is used to preserve lean body mass in individuals experiencing muscle wasting associated with aging (sarcopenia), cancer cachexia, or prolonged bed rest.[16][18][19]

Engineering with Hydroxy Amino Acids: The Genetic Code Expansion Toolkit

The site-specific incorporation of non-canonical amino acids into proteins in living cells is one of the most powerful tools in modern chemical biology.[1][2] This technology, known as Genetic Code Expansion (GCE), allows researchers to precisely install hydroxy amino acids (and hundreds of other ncAAs) at any desired position in a protein, enabling detailed structure-function studies and the creation of proteins with novel therapeutic properties.[20]

Principle of Orthogonal Translation Systems

The core of GCE is an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[1] Orthogonality is a critical concept: the engineered synthetase must only charge the engineered tRNA with the desired ncAA, and not react with any endogenous tRNAs or amino acids. Conversely, the engineered tRNA must not be recognized by any endogenous synthetases.[1]

This is typically achieved by reassigning a codon that has a minimal impact on the host organism. The most commonly used codon is the amber stop codon (UAG).[1][21] An engineered suppressor tRNA with an anticodon that recognizes UAG is introduced along with the orthogonal aaRS. When the ribosome encounters the UAG codon in the target gene's mRNA, the orthogonal tRNA delivers the ncAA, allowing translation to continue and producing a full-length protein containing the ncAA at the specified site.

GCE_Workflow cluster_cell Cellular Machinery ncAA 1. ncAA supplied in media aaRS_act 3. Orthogonal aaRS charges tRNA with ncAA ncAA->aaRS_act plasmids 2. Transfect cells with plasmids for: o_aaRS Orthogonal aaRS o_tRNA Orthogonal tRNA(CUA) POI Protein of Interest (POI) with TAG codon o_aaRS->aaRS_act o_tRNA->aaRS_act ribosome 4. Ribosome translates POI mRNA POI->ribosome charged_tRNA Charged tRNA-ncAA aaRS_act->charged_tRNA translation 5. At TAG codon, charged tRNA-ncAA is incorporated charged_tRNA->translation mRNA ...AAA-UAG-GGC... ribosome->translation full_protein 6. Full-length POI with ncAA translation->full_protein

Figure 2. General workflow for Genetic Code Expansion (GCE).
Protocol: Site-Specific Incorporation of a Hydroxy-ncAA via GCE

This protocol provides a generalized workflow for incorporating a non-canonical hydroxy amino acid into a protein of interest (e.g., sfGFP) in E. coli.

Causality and Self-Validation: This protocol is designed as a self-validating system. The inclusion of a negative control (no ncAA) is essential to verify that protein expression is dependent on the ncAA, confirming the fidelity of the amber suppression system. Successful expression in the presence of the ncAA, coupled with no expression in its absence (or only truncated protein), validates the orthogonality of the system. Final validation is achieved by mass spectrometry, which provides definitive proof of ncAA incorporation at the correct mass and site.

Methodology:

  • Plasmid Transformation:

    • Co-transform chemically competent E. coli (e.g., a strain like C321.ΔA that is engineered for enhanced GCE) with two plasmids:

      • Synthetase Plasmid: Expresses the engineered orthogonal aaRS/tRNA pair (e.g., pEVOL-pylT-pylS).

      • Target Plasmid: Expresses the protein of interest containing an in-frame amber (TAG) codon at the desired incorporation site (e.g., pET22b-sfGFP-S151TAG).

    • Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

  • Expression Culture Preparation:

    • Inoculate a single colony into 5 mL of growth medium (e.g., LB) with antibiotics. Grow overnight at 37°C with shaking.

    • Inoculate 500 mL of growth medium in a 2L baffled flask with the overnight culture to a starting OD₆₀₀ of ~0.05.

  • Induction and ncAA Supplementation:

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Experimental Sample: Add the non-canonical hydroxy amino acid to a final concentration of 1-10 mM.

    • Negative Control: Prepare an identical culture to which no ncAA is added.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 20-25°C and continue shaking for 16-24 hours.

  • Harvesting and Lysis:

    • Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, supplemented with lysozyme and DNase).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

  • Protein Purification and Analysis:

    • Purify the protein using an appropriate method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

    • Analyze the purified protein from both experimental and control cultures by SDS-PAGE. A band corresponding to the full-length protein should be present only in the sample grown with the ncAA.

    • Confirm the precise mass and incorporation of the ncAA using electrospray ionization mass spectrometry (ESI-MS) or tandem mass spectrometry (MS/MS) of the intact protein or its tryptic digest.

Analytical Methodologies for Hydroxylated Proteoforms

The definitive identification and quantification of hydroxy amino acids within a protein or biological sample relies on mass spectrometry (MS).[22]

Mass Spectrometry-Based Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for amino acid analysis.[23][24] The hydroxylation adds 16 Da to the mass of the parent amino acid (e.g., Proline = 115 Da, Hydroxyproline = 131 Da). This mass shift can be detected with high accuracy.

  • For Free Amino Acids: Samples (e.g., plasma, tissue hydrolysates) are analyzed by LC-MS, often using hydrophilic interaction liquid chromatography (HILIC) for separation of these polar compounds.[25] Quantification is achieved using stable isotope-labeled internal standards.

  • For Protein-Incorporated Residues: "Bottom-up" proteomics is used. The protein is digested into smaller peptides (e.g., with trypsin), which are then separated by reverse-phase LC and analyzed by tandem MS. The fragmentation pattern (MS/MS spectrum) of a peptide containing the modification can pinpoint the exact location of the hydroxy amino acid.[22]

Protocol: LC-MS/MS Analysis of Total Hydroxyproline in Tissue

Causality and Self-Validation: This protocol uses strong acid hydrolysis to break down all proteins into their constituent amino acids. The use of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-Hydroxyproline) added at the very beginning is crucial for self-validation. This standard co-purifies with the analyte and experiences any sample loss or derivatization inefficiencies equally. The ratio of the analyte to the standard provides a highly accurate quantification that corrects for experimental variability.

Methodology:

  • Sample Preparation and Hydrolysis:

    • Weigh ~10-20 mg of lyophilized tissue into a pressure-resistant hydrolysis vial.

    • Add a known amount of stable isotope-labeled hydroxyproline internal standard.

    • Add 1 mL of 6 M HCl.

    • Flush the vial with nitrogen gas, seal tightly, and heat at 110°C for 24 hours to hydrolyze the protein.

  • Sample Cleanup:

    • After cooling, centrifuge the vial to pellet any debris.

    • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a solvent appropriate for LC-MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a HILIC or mixed-mode chromatography column for separation. Use a gradient of a polar aqueous mobile phase and a less polar organic mobile phase.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

      • Hydroxyproline Transition: Monitor the transition from the precursor ion (m/z 132.0) to a specific product ion (e.g., m/z 68.3).[23]

      • Internal Standard Transition: Simultaneously monitor the specific transition for the stable isotope-labeled standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard MRM transitions.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of hydroxyproline in the original sample by comparing this ratio to a standard curve prepared with known concentrations of hydroxyproline and the internal standard.

Conclusion and Future Directions

Non-canonical hydroxy amino acids, whether products of natural evolution or tools of synthetic biology, represent a rich area of scientific inquiry and therapeutic potential. From the fundamental role of hydroxyproline in maintaining the structural integrity of our bodies and sensing oxygen, to the muscle-building effects of HMB, the addition of a simple hydroxyl group imparts profound biological activity. The continued development of Genetic Code Expansion technologies promises to further unlock the potential of these molecules, allowing for the creation of "smarter" protein therapeutics with enhanced stability, novel functions, and improved pharmacological properties.[20][26] As our ability to synthesize, incorporate, and analyze these unique building blocks improves, non-canonical hydroxy amino acids will undoubtedly become increasingly central to advancements in medicine, materials science, and our fundamental understanding of biology.

References

  • Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. (URL: )
  • Expansion of the Genetic Code via Expansion of the Genetic Alphabet - PubMed Central. (URL: )
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. (URL: )
  • Genetic Code Expansion - Addgene. (URL: [Link])

  • Expanded genetic code - Wikipedia. (URL: [Link])

  • The Application of Non-Canonical Amino Acids in Drug Discovery - The Daily Scientist. (URL: [Link])

  • Genetic code expansion with non-canonical amino acids and subsequent... - ResearchGate. (URL: [Link])

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Accessing the unnatural: Innovative non-canonical amino acid synthesis for drug discovery. (URL: [Link])

  • Hydroxyproline - Wikipedia. (URL: [Link])

  • Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries - MDPI. (URL: [Link])

  • β-Hydroxy β-methylbutyric acid - Wikipedia. (URL: [Link])

  • Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed. (URL: [Link])

  • Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - NIH. (URL: [Link])

  • Beta-Hydroxy-Beta-Methyl Butyrate (HMB): From Experimental Data to Clinical Evidence in Sarcopenia - ResearchGate. (URL: [Link])

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies | Chemical Reviews - ACS Publications. (URL: [Link])

  • Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed. (URL: [Link])

  • What Is HMB? | Jonny Bowden Explains the Science Behind HMB - YouTube. (URL: [Link])

  • Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. (URL: [Link])

  • (PDF) Chapter 47. An Overview on Beta-hydroxy-beta-methylbutyrate (HMB) Supplementation in Skeletal Muscle Function and Sports Performance - ResearchGate. (URL: [Link])

  • The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC. (URL: [Link])

  • Effect of 3-Hydroxyproline Residues on Collagen Stability - Biophysics Instrumentation Facility. (URL: [Link])

  • Polypeptide chains containing D-gamma-hydroxyvaline - PubMed - NIH. (URL: [Link])

  • Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - ResearchGate. (URL: [Link])

  • What Is The Role Of Proline In Protein Secondary Structure? - Chemistry For Everyone. (URL: [Link])

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC - PubMed Central. (URL: [Link])

  • Future prospects for noncanonical amino acids in biological therapeutics - PMC - NIH. (URL: [Link])

  • Amino Acids in Health and Disease: The Good, the Bad, and the Ugly - PMC. (URL: [Link])

  • Effect of 3-Hydroxyproline Residues on Collagen Stability | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - ResearchGate. (URL: [Link])

  • Amino acid disorders - PMC. (URL: [Link])

  • Novel routes to defined post translational modifications using non-canonical amino acids. - -ORCA - Cardiff University. (URL: [Link])

  • Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine - YouTube. (URL: [Link])

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (URL: [Link])

  • Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids - ResearchGate. (URL: [Link])

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function - ResearchGate. (URL: [Link])

  • Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase - PubMed Central. (URL: [Link])

  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis | Chemical Reviews - ACS Publications. (URL: [Link])

  • Amino acid analysis by UHPLC-MS/MS - Protocols.io. (URL: [Link])

  • Amino Acid Derivatives - Histamine, GABA, Niacin, Serotonin, Melatonin, Dopamine, Nor-Epi, Epi - YouTube. (URL: [Link])

  • Tyrosine - Wikipedia. (URL: [Link])

Sources

A-Technical-Guide-to-Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic-acid-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a critical chiral building block for researchers, scientists, and professionals in drug development. We will explore its properties, commercial sourcing, quality control, and practical applications, offering field-proven insights to ensure its effective use in complex synthetic workflows.

Introduction: The Strategic Importance of a Chiral Building Block

This compound, with the CAS Number 182959-73-5, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry.[1][2] Its defined stereochemistry at two contiguous chiral centers makes it a valuable precursor for the synthesis of complex, stereospecific molecules, particularly in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature, offering robust protection under many reaction conditions while allowing for mild and selective deprotection, a crucial aspect in multi-step syntheses.[][4][5]

Physicochemical Properties and Specifications

Understanding the fundamental properties of this reagent is the first step to its successful application. The table below summarizes its key physicochemical characteristics.

PropertyValue
CAS Number 182959-73-5[1][2][6]
Molecular Formula C11H21NO5[2][6]
Molecular Weight 247.29 g/mol [2][6]
Appearance Typically a white powder[7]
Purity Generally >97% (as specified by suppliers)[8]
Stereochemical Purity (2R,3S) isomer

Note: Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Leading Commercial Suppliers

The reliable sourcing of high-purity starting materials is paramount in drug discovery. The following table provides a non-exhaustive list of commercial suppliers for this compound.

SupplierWebsiteNotes
Advanced BiochemicalsOffers the compound for research purposes.[6]
Santa Cruz BiotechnologyProvides the product for research use only.[9]
ChemicalBookA directory of various suppliers and manufacturers.[1][2]
BOC SciencesSpecializes in BOC-protected amino acids and offers chiral analysis services.[][]
ChemShuttleA distributor of chiral amino acids for pharmaceutical and agrochemical synthesis.[11]
Zhejiang Jiuzhou Pharmaceutical Co., Ltd.A manufacturer and supplier of organic intermediates.[7]

Quality Control and Purity Assessment: A Self-Validating System

For a chiral molecule like this compound, purity assessment extends beyond simple chemical purity to encompass stereochemical integrity. The following analytical techniques are essential for a comprehensive quality control workflow.

Chemical Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The workhorse for determining the chemical purity of non-volatile compounds. A well-developed HPLC method can separate the main compound from any synthetic byproducts or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. The integration of proton signals can also be used for quantitative analysis.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

Stereochemical Purity Assessment
  • Chiral HPLC: The gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds. This technique utilizes a chiral stationary phase to separate stereoisomers.

  • Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization to increase volatility, GC with a chiral column can effectively separate stereoisomers.[13]

  • Optical Rotation: Measurement of the specific rotation ([α]) can indicate the enantiomeric excess, though it is not as precise as chromatographic methods.[12]

BOC Sciences and other specialized analytical service providers offer comprehensive chiral amino acid analysis using these techniques.[]

Handling, Storage, and Stability

To maintain the integrity of this compound, proper handling and storage are crucial.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid generating dust.

  • Stability: The Boc protecting group is sensitive to strong acids and can be cleaved under acidic conditions.[][14] Therefore, avoid contact with acidic substances during storage.

Application Highlight: A Key Step in a Hypothetical Drug Synthesis

To illustrate the practical utility of this building block, we will outline a key step in the synthesis of a hypothetical bioactive molecule.

Workflow for Peptide Coupling

The following diagram, generated using DOT language, illustrates a typical workflow involving the use of this compound in a peptide coupling reaction.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Next Step Start Boc-(2R,3S)-2-amino-3-hydroxy- 4-methylpentanoic acid Activation Carboxylic Acid Activation Start->Activation Amine Amine Component (e.g., an amino ester) Coupling Peptide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench Aqueous Workup Coupling->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Chromatography Extraction->Purification End Coupled Product Purification->End Analysis Characterization (NMR, MS, HPLC) Deprotection Boc Deprotection (e.g., TFA in DCM) Analysis->Deprotection End->Analysis

Caption: Workflow for a peptide coupling reaction.

Experimental Protocol: Peptide Coupling
  • Dissolution: Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at 0 °C for 15-30 minutes.

  • Coupling: Add the amine component (e.g., an amino ester hydrochloride, 1.0 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the coupled product using NMR, MS, and HPLC.

Subsequent Step: Boc Deprotection

The Boc group can be readily removed under acidic conditions to liberate the free amine for further synthetic transformations.[14][15]

  • Dissolution: Dissolve the Boc-protected peptide in an anhydrous solvent such as dichloromethane (DCM).

  • Deprotection: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM, and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure to yield the deprotected product, often as a TFA salt.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and rigorous quality control are essential for its successful implementation in complex synthetic campaigns. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively utilize this important reagent in their pursuit of novel therapeutics.

References

  • (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid - Advanced Biochemicals. Available from: [Link]

  • Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate - PubMed. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available from: [Link]

  • (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid-China Kouting. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. Available from: [Link]

  • This compound cas no.182959-73-5 - ZHEJIANG JIUZHOU CHEM CO.,LTD. Available from: [Link]

Sources

Navigating the Solubility Landscape of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a crucial chiral building block in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical solubility data derived from analogous compounds, and a detailed experimental protocol for in-house solubility determination. By understanding the physicochemical drivers of this molecule's solubility, researchers can optimize reaction conditions, purification strategies, and formulation development.

Introduction: The Significance of this compound

This compound, a protected derivative of the non-proteinogenic amino acid (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, is a key intermediate in the synthesis of complex peptides and small molecule therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in modern organic synthesis, particularly in peptide chemistry, as it allows for controlled, stepwise reactions.[1][2] The specific stereochemistry and the presence of a hydroxyl group make this molecule a valuable component for creating compounds with precise three-dimensional structures, often essential for biological activity.

A thorough understanding of the solubility of this intermediate is paramount for its effective use. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation, directly impacting process efficiency, yield, and purity. This guide will delve into the factors governing its solubility in a range of common organic solvents.

Physicochemical Drivers of Solubility

The solubility of this compound is a multifactorial property governed by the interplay of its structural features: the bulky, non-polar Boc group, the polar carboxylic acid and hydroxyl groups, and the overall molecular architecture. The principle of "like dissolves like" is a fundamental concept here; polar molecules tend to dissolve in polar solvents, while non-polar molecules favor non-polar solvents.

  • The Role of the Boc Group: The tert-butoxycarbonyl (Boc) group significantly influences the solubility profile of the parent amino acid. By masking the polar amino group, the Boc group increases the overall hydrophobicity and steric bulk of the molecule.[3] This modification generally decreases solubility in highly polar solvents like water but enhances solubility in a variety of organic solvents.[4]

  • Impact of the Hydroxyl and Carboxylic Acid Groups: The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups introduces polarity and the capacity for hydrogen bonding.[5][6] These functional groups can interact with polar solvent molecules through hydrogen bonds, which can promote solubility.[7][8] The carboxylic acid group can also engage in acid-base interactions, further influencing its solubility in protic or basic solvents.

  • Solvent Properties: The choice of solvent is critical. Key solvent properties that affect the solubility of this molecule include:

    • Polarity: A solvent's polarity determines its ability to solvate the polar functional groups of the solute.

    • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the hydroxyl and carboxylic acid moieties.

    • Dielectric Constant: A higher dielectric constant can help to overcome the electrostatic forces between solute molecules.

The interplay of these factors results in a nuanced solubility profile, which we will explore in the following section.

Solubility Profile in Organic Solvents

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent CategorySolvent ExamplesEstimated SolubilityRationale
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)HighThese solvents have high polarity and can effectively solvate the polar groups of the molecule. Their ability to accept hydrogen bonds also contributes to favorable interactions.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAlcohols are polar, protic solvents that can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups of the solute. The alkyl chain of the alcohols can also interact with the non-polar Boc group.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can solvate the less polar regions of the molecule, particularly the Boc group. Solubility is expected to be lower than in highly polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateEthers are less polar than the aforementioned solvents. While THF may show some solubility due to its cyclic structure and oxygen atom, diethyl ether is expected to be a poor solvent.
Non-Polar Solvents Hexanes, TolueneVery Low to InsolubleThe significant polarity imparted by the hydroxyl and carboxylic acid groups makes the molecule incompatible with non-polar solvents.
Aqueous Solutions WaterInsolubleThe large, non-polar Boc group and the overall hydrophobic character of the side chain lead to very poor solubility in water, despite the presence of polar functional groups. The zwitterionic character of the unprotected amino acid, which aids water solubility, is masked.[9]

Experimental Determination of Solubility: A Validated Protocol

For precise quantitative data, experimental determination of solubility is essential. The saturation shake-flask method is a widely accepted and reliable technique for this purpose.[10][11]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid solute in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.[12]

Step-by-Step Experimental Protocol
  • Preparation:

    • Ensure the this compound is of high purity and is a crystalline solid.

    • Use high-purity (e.g., HPLC grade) solvents.

    • Prepare a series of vials or flasks for each solvent to be tested.

  • Addition of Solute and Solvent:

    • Add an excess amount of the solid compound to each vial. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step should be performed at the equilibration temperature to avoid precipitation or further dissolution.[14]

  • Analysis:

    • Accurately dilute the filtered saturated solution with an appropriate solvent.

    • Quantify the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A High-Purity Solute and Solvents B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Seal and Agitate at Constant Temperature (24-48h) C->D E Allow Solids to Settle D->E F Filter Supernatant at Temperature E->F G Dilute Filtrate F->G H Quantify by HPLC/MS G->H I Calculate Solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Causality and Self-Validation in the Experimental Protocol

The described protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

  • Use of Excess Solid: This ensures that the solution reaches saturation, a fundamental requirement for determining equilibrium solubility.[13]

  • Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and phase separation is crucial for accuracy.[10]

  • Equilibrium Confirmation: By analyzing samples at multiple time points, the researcher can be confident that true equilibrium has been reached, and the measured solubility is not an artifact of insufficient equilibration time.

  • Filtration: The filtration step is critical to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: The use of a validated, sensitive, and specific analytical method like HPLC ensures that the measured concentration is accurate and not influenced by impurities or degradation products.

Conclusion

This compound exhibits a predictable solubility profile, being highly soluble in polar aprotic solvents and alcohols, and poorly soluble in non-polar and aqueous media. This behavior is a direct consequence of its molecular structure, where the hydrophobic Boc group enhances organosolubility while the polar hydroxyl and carboxylic acid groups contribute to interactions with polar solvents. For precise process development and optimization, the provided shake-flask solubility determination protocol offers a robust and reliable method for generating quantitative data. A thorough understanding and experimental validation of the solubility of this key intermediate will undoubtedly facilitate more efficient and successful drug development campaigns.

References

  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from a relevant university chemistry resource.
  • Quora. (2020, June 21). How does the addition of hydroxyl groups to the organic molecule affect this solubility?
  • TutorChase. How do functional groups affect solubility in organic compounds?
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28.
  • LibreTexts Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • LibreTexts Chemistry. (2019, June 5). 4.4 Solubility.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wikipedia. Hansen solubility parameter.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • LibreTexts Chemistry. (2022, July 4). 1. Backgrounds of Amino Acids.
  • Palomar College. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from a Palomar College chemistry resource.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement.
  • Hansen Solubility. Hansen Solubility Parameters.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.
  • Sanchez-Lengeling, B., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10336-10411.
  • Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • ChemRxiv. A Bayesian approach to predict solubility parameters.
  • BenchChem. The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Sigma-Aldrich. BOC-ON.
  • Semantic Scholar. A Bayesian Approach to Predict Solubility Parameters.

Sources

Revolutionizing Medicinal Chemistry: A Technical Guide to Next-Generation Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Drug Discovery

The relentless pursuit of novel therapeutics has driven medicinal chemistry into an era of unprecedented innovation. Traditional paradigms of drug discovery, while foundational, are increasingly being augmented and, in some cases, supplanted by a suite of transformative technologies. This guide provides an in-depth technical exploration of several key platforms that are reshaping the discovery and development of new medicines. We will delve into the core principles of these technologies, elucidate the causal reasoning behind their application, and provide practical insights for their implementation in a research and development setting. Our focus will be on the "why" that underpins the "how," offering a robust framework for researchers, scientists, and drug development professionals to navigate this dynamic field.

Chapter 1: Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transitioning from theoretical concepts to indispensable tools in medicinal chemistry.[1][2] By analyzing vast and complex datasets, AI/ML algorithms can identify patterns and make predictions that are beyond the scope of human intuition.[2][3] This has profound implications for accelerating the drug discovery timeline and improving the probability of success.[1][4]

Core Principles and Rationale

The fundamental strength of AI in drug discovery lies in its ability to learn from data. Machine learning algorithms, a subset of AI, can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models.[3] These models can then be used to:

  • Identify and Validate Novel Drug Targets: AI can analyze multi-omics data to uncover novel protein targets associated with a disease.[2]

  • De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs), can design novel molecular structures with optimized properties for a specific biological target.[1][4]

  • Predict ADMET Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, reducing late-stage failures.

  • Drug Repurposing: By identifying new uses for existing drugs, AI can significantly shorten the development timeline and reduce costs.[2]

The causal logic behind applying AI is to leverage computational power to navigate the immense chemical space and make more informed decisions, thereby reducing the time and cost associated with traditional trial-and-error approaches.[1][4]

Experimental Workflow: AI-Powered Hit Identification
  • Data Curation and Preprocessing: High-quality, curated datasets of molecules and their biological activities are essential for training robust AI models.

  • Model Training and Validation: A suitable machine learning algorithm (e.g., deep neural network, support vector machine) is trained on the curated data. The model's predictive performance is then rigorously validated using independent test sets.

  • Virtual Screening: The validated model is used to screen vast virtual libraries of chemical compounds to identify potential hits.

  • In Vitro Validation: The top-ranked virtual hits are synthesized and tested in relevant biological assays to confirm their activity.

Chapter 2: CRISPR-Cas9 for Precision Target Identification and Validation

The advent of CRISPR-Cas9 gene-editing technology has revolutionized our ability to precisely manipulate the genome, providing an unparalleled tool for drug target identification and validation.[5][6][7] This technology allows for the direct investigation of a gene's function in a disease context, thereby increasing confidence in the selection of therapeutic targets.[5][8]

Core Principles and Rationale

The CRISPR-Cas9 system, originally derived from a bacterial immune system, consists of a Cas9 nuclease and a guide RNA (gRNA) that directs the nuclease to a specific DNA sequence.[7][] This enables researchers to:

  • Gene Knockout: Create loss-of-function mutations to determine if inhibiting a gene has a therapeutic effect.[]

  • Gene Activation or Inhibition (CRISPRa/i): Modulate the expression of a gene without altering the DNA sequence to study the effects of increased or decreased protein levels.[]

  • Genome-Wide Screens: Systematically knock out or activate every gene in the genome to identify genes that are essential for a disease phenotype.[6][7]

The rationale for using CRISPR-Cas9 is to establish a causal link between a specific gene and a disease, which is a critical step in validating a drug target.[5][8] This level of precision was not readily achievable with previous technologies like RNA interference (RNAi).[5]

Experimental Protocol: CRISPR-Based Target Validation

A typical CRISPR-based target validation experiment involves:

  • gRNA Design and Synthesis: Design and synthesize gRNAs that are specific to the target gene.

  • Delivery of CRISPR-Cas9 Components: Introduce the Cas9 nuclease and gRNA into the relevant cell model (e.g., via lentiviral transduction or electroporation).

  • Generation of Genetically Modified Cells: Select and expand cells that have the desired genetic modification.

  • Phenotypic Analysis: Assess the effect of the genetic modification on the disease-relevant phenotype using appropriate cellular and molecular assays.

Caption: A typical workflow for CRISPR-based drug target validation.

Chapter 3: Fragment-Based Drug Discovery (FBDD) for Novel Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug discovery.[10][11] FBDD involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, which are then optimized into potent lead compounds.[12][13]

Core Principles and Rationale

The core principles of FBDD are rooted in the concepts of ligand efficiency and sampling of chemical space:

  • Higher Hit Rates: Because fragments are small and less complex, they are more likely to find complementary binding pockets on a protein target, leading to higher hit rates compared to HTS.[14]

  • Efficient Exploration of Chemical Space: A relatively small library of fragments can represent a much larger chemical space than a similarly sized library of larger, more complex molecules.[11]

  • Ligand Efficiency: Fragment hits often have a high "ligand efficiency," meaning they have a favorable binding energy per heavy atom. This provides a strong foundation for optimization.

The rationale behind FBDD is that it is often easier to grow a weakly binding fragment into a potent lead compound than it is to optimize a large, complex, and often non-specific hit from an HTS campaign.[12]

Quantitative Data: FBDD vs. HTS
FeatureFragment-Based Drug Discovery (FBDD)High-Throughput Screening (HTS)
Library Size 500 - 5,000 compounds100,000 - 2,000,000+ compounds
Molecular Weight < 300 Da300 - 600 Da
Hit Affinity 100 µM - 10 mM10 nM - 10 µM
Hit Rate 5 - 15%0.01 - 0.1%

Chapter 4: PROteolysis TArgeting Chimeras (PROTACs) for Targeted Protein Degradation

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's natural protein disposal system to eliminate disease-causing proteins.[15][16] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the degradation of the entire protein.[17]

Core Principles and Rationale

PROTACs are heterobifunctional molecules composed of three key components:

  • A ligand for the target protein (protein of interest, POI).

  • A ligand for an E3 ubiquitin ligase.

  • A linker that connects the two ligands. [15][16]

The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target protein.[16] This "kiss of death" marks the protein for degradation by the proteasome.[17] The key advantages of this approach include:

  • Targeting "Undruggable" Proteins: PROTACs can target proteins that lack a well-defined active site, which are often considered "undruggable" by traditional small molecule inhibitors.[16][17]

  • Catalytic Mechanism: A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a sustained therapeutic effect at lower doses.[18]

  • Overcoming Drug Resistance: By degrading the target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the target's active site.[16]

PROTAC_Mechanism cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ub_POI Ubiquitinated POI E3->Ub_POI Ub Transfer Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The catalytic mechanism of action for a PROTAC.

Chapter 5: DNA-Encoded Libraries (DELs) for Ultra-High-Throughput Screening

DNA-Encoded Library (DEL) technology has emerged as a transformative platform for hit identification, enabling the screening of billions or even trillions of compounds simultaneously.[19][20] This is achieved by attaching a unique DNA "barcode" to each small molecule in the library, which serves as an identifier.[21][22]

Core Principles and Rationale

The DEL workflow involves several key steps:

  • Library Synthesis: A vast library of small molecules is synthesized, with each molecule covalently linked to a unique DNA tag that encodes its chemical synthesis history.[19]

  • Affinity Selection: The entire library is incubated with an immobilized protein target. Molecules that bind to the target are retained, while non-binders are washed away.[21]

  • PCR Amplification and Sequencing: The DNA tags of the bound molecules are amplified by PCR and then sequenced to identify the chemical structures of the hits.[21]

The primary advantage of DEL technology is its unprecedented scale and efficiency.[19][22] It allows for the exploration of a much larger chemical space than is feasible with traditional HTS, increasing the probability of discovering novel and potent hits, especially for challenging targets.[19]

Chapter 6: Cryo-Electron Microscopy (Cryo-EM) for Structure-Based Drug Design

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology and is having a profound impact on structure-based drug design.[23][24] This technique allows for the determination of the three-dimensional structure of biological macromolecules at near-atomic resolution, providing invaluable insights for the design of new drugs.[25][26]

Core Principles and Rationale

Cryo-EM involves the following key steps:

  • Sample Vitrification: A thin layer of the purified protein sample is rapidly frozen in liquid ethane, trapping the molecules in a near-native state.[26]

  • Electron Microscopy: The vitrified sample is imaged using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Thousands of 2D images of the protein from different orientations are computationally combined to reconstruct a 3D model of the protein's structure.[24]

The major advantages of cryo-EM for drug discovery include:

  • No Need for Crystallization: Unlike X-ray crystallography, cryo-EM does not require the protein to be crystallized, making it suitable for studying large, flexible, and membrane-bound proteins that are difficult to crystallize.[23]

  • Near-Native Conformations: The vitrification process preserves the protein in a close-to-native state, providing a more accurate picture of its structure and function.[26]

  • Visualization of Drug-Target Interactions: Cryo-EM can be used to visualize how a drug molecule binds to its target protein, guiding the optimization of the drug's structure to improve its potency and selectivity.[23]

Chapter 7: Organ-on-a-Chip for Advanced Preclinical Testing

Organ-on-a-chip technology is a cutting-edge platform that aims to bridge the gap between traditional cell culture and animal models in preclinical drug testing.[27] These microfluidic devices are designed to mimic the key physiological functions of human organs, providing a more accurate and predictive model for assessing drug efficacy and toxicity.[28][29]

Core Principles and Rationale

Organ-on-a-chip devices are typically made of a flexible polymer and contain microchannels that are lined with living human cells.[27] The flow of nutrient-rich media through these channels mimics blood flow, and mechanical forces can be applied to simulate processes like breathing in the lungs. The key benefits of this technology include:

  • Improved Physiological Relevance: By recreating the 3D microenvironment of human organs, these devices provide a more accurate model of human physiology than traditional 2D cell cultures.[27][28]

  • Human-Specific Responses: The use of human cells allows for the study of human-specific drug responses that may not be observed in animal models.[27]

  • Reduced Reliance on Animal Testing: Organ-on-a-chip technology has the potential to reduce and refine the use of animals in preclinical research.

  • Multi-Organ Systems: Multiple organ chips can be linked together to study the systemic effects of a drug on the body.[30]

Conclusion

The technologies discussed in this guide represent a paradigm shift in medicinal chemistry. By embracing the power of artificial intelligence, precision gene editing, innovative screening platforms, advanced structural biology, and more physiologically relevant preclinical models, the scientific community is poised to accelerate the discovery of novel therapeutics for a wide range of human diseases. The integration of these powerful tools into drug discovery workflows will undoubtedly lead to the development of safer and more effective medicines in the years to come.

References

  • The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS). (n.d.). vipergen. Retrieved January 20, 2026, from [Link]

  • Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

  • DNA-Encoded Library (DEL) for Compound Optimization & Expansion. (n.d.). HitGen. Retrieved January 20, 2026, from [Link]

  • Thinking on the Use of Artificial Intelligence in Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Cryo-EM Structure Based Drug Design (SBDD). (n.d.). Nano Imaging Services. Retrieved January 20, 2026, from [Link]

  • DNA-encoded chemical library. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Full article: Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • DNA-Encoded Library (DEL) Screening. (n.d.). SPT Labtech. Retrieved January 20, 2026, from [Link]

  • The potential of cryo-electron microscopy for structure-based drug design. (n.d.). Portland Press. Retrieved January 20, 2026, from [Link]

  • The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

  • How Cryo-EM Structural Insights Accelerate and Improve Drug Discovery. (2020). Technology Networks. Retrieved January 20, 2026, from [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. (2015). PubMed. Retrieved January 20, 2026, from [Link]

  • Organ-on-a-Chip: A new paradigm for drug development. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Full article: Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Organ-on-a-chip: transforming drug development. (n.d.). Merck Group. Retrieved January 20, 2026, from [Link]

  • Target Validation with CRISPR. (2022). Biocompare. Retrieved January 20, 2026, from [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). Journal of Biomedicine and Biochemistry. Retrieved January 20, 2026, from [Link]

  • Organ-on-a-chip platforms for drug development, cellular toxicity assessment, and disease modeling. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. (2025). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Proteolysis targeting chimera. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved January 20, 2026, from [Link]

  • Advancing preclinical drug testing with Organ-on-a-Chip innovations. (2023). CORDIS. Retrieved January 20, 2026, from [Link]

  • Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Multi-organ human-on-a-chip systems for predicting drug efficacy and toxicity. (2025). Drug Discovery News. Retrieved January 20, 2026, from [Link]

  • Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. (2025). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. (2019). PubMed Central. Retrieved January 20, 2026, from [Link]

  • From Data to Drugs: The Role of Artificial Intelligence in Drug Discovery. (2025). Technology Networks. Retrieved January 20, 2026, from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. Retrieved January 20, 2026, from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers. Retrieved January 20, 2026, from [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Amino Acid

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks can impart favorable properties such as increased proteolytic stability, conformational rigidity, and enhanced binding affinity. Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a constrained analog of isoleucine, presents a compelling scaffold for peptide design. However, its successful integration into solid-phase peptide synthesis (SPPS) is fraught with challenges stemming from the steric hindrance imposed by its β-methyl group and the presence of a reactive β-hydroxyl group.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively incorporate this sterically demanding amino acid using Boc-based SPPS. We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step procedures, and discuss critical considerations for minimizing side reactions and maximizing yield and purity.

Core Challenges and Strategic Considerations

The primary obstacles in utilizing this compound in SPPS are twofold:

  • Steric Hindrance: The bulky side chain significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation and deletion sequences in the final peptide.[1][2]

  • Unprotected β-hydroxyl Group: The hydroxyl group can undergo undesirable side reactions, most notably O-acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts.[3]

To address these challenges, a two-pronged strategy is essential: the selection of a highly efficient coupling reagent and the implementation of an orthogonal protection strategy for the β-hydroxyl group.

Orthogonal Protection of the β-Hydroxyl Group: The Silyl Ether Approach

To prevent O-acylation, the β-hydroxyl group must be masked with a protecting group that is stable throughout the Boc-SPPS cycles (i.e., resistant to trifluoroacetic acid, TFA) and can be removed under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are an excellent choice due to their acid stability and lability towards fluoride ions.[4][5]

Protocol 1: TBDMS Protection of this compound

This protocol details the protection of the β-hydroxyl group prior to SPPS.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until fully dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For this sterically hindered alcohol, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[4]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic extracts with water and then brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Boc-(2R,3S)-2-amino-3-(tert-butyldimethylsilyloxy)-4-methylpentanoic acid.

Characterization:

The successful protection can be confirmed by ¹H and ¹³C NMR spectroscopy. The appearance of new signals in the upfield region corresponding to the TBDMS group (typically around 0.1 ppm for the Si-(CH₃)₂ and 0.9 ppm for the Si-C(CH₃)₃) and a downfield shift of the β-carbon signal in the ¹³C NMR spectrum are indicative of successful silylation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the incorporation of the TBDMS-protected amino acid into a growing peptide chain on a solid support using a standard Boc-SPPS strategy.

Workflow for Incorporating the Protected Amino Acid

SPPS_Workflow Resin Resin-NH2 Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Protected Amino Acid (HATU/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Repeat for next amino acid Washing->Next_Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Washing->Final_Cleavage After final amino acid Next_Cycle->Deprotection Deprotection_Silyl Silyl Deprotection (TBAF in THF) Final_Cleavage->Deprotection_Silyl

Caption: General workflow for Boc-SPPS incorporating the protected amino acid.

Protocol 2: Coupling of Boc-(2R,3S)-2-amino-3-(tert-butyldimethylsilyloxy)-4-methylpentanoic acid

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-(2R,3S)-2-amino-3-(tert-butyldimethylsilyloxy)-4-methylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Piperidine (for Fmoc monitoring, if applicable)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM, followed by DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM and isopropanol to remove residual TFA, followed by DMF.

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 5-10 minutes (2 cycles).

  • Washing: Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve Boc-(2R,3S)-2-amino-3-(tert-butyldimethylsilyloxy)-4-methylpentanoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

    • Add DIEA (6.0 eq) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the significant steric hindrance, a longer coupling time is recommended.[6] Microwave-assisted coupling can also be employed to enhance the reaction rate.[2]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling step may be necessary.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

Choice of Coupling Reagent: A Data-Driven Decision

The selection of the coupling reagent is critical for overcoming the steric hindrance of this amino acid. While various reagents are available, uronium/aminium salt-based reagents are generally preferred for challenging couplings.

Coupling ReagentKey AdvantagesConsiderations
HATU High efficiency, rapid kinetics, low racemization.[1][7]Can cause guanidinylation of the N-terminal amine if used in excess.
HCTU Similar to HATU in efficiency, often more cost-effective.[1]Also carries a risk of guanidinylation.
PyBOP Effective for many standard and some hindered couplings.Generally less efficient than HATU/HCTU for highly hindered systems, may require longer reaction times.[1]
DIC/Oxyma Cost-effective, good for minimizing racemization.May be less effective for extremely hindered couplings compared to HATU/HCTU.

Recommendation: For the incorporation of Boc-(2R,3S)-2-amino-3-(tert-butyldimethylsilyloxy)-4-methylpentanoic acid, HATU is the recommended coupling reagent due to its superior performance with sterically hindered amino acids.[1][3] A slight excess of the protected amino acid and HATU is advised to drive the reaction to completion.

Final Cleavage and Deprotection

Protocol 3: Final Cleavage and Deprotection of the Peptide

Step 1: Final Cleavage from the Resin

The final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups (excluding the TBDMS group) is achieved using strong acid.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol)

  • Anhydrous diethyl ether (cold)

Procedure (using HF):

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the resin.

  • Cool the apparatus to -10 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold anhydrous diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Step 2: TBDMS Group Deprotection

The TBDMS group is stable to the strong acid cleavage and must be removed in a separate step.

Materials:

  • Crude peptide

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the crude peptide in anhydrous THF.

  • Add the TBAF solution (1.1 eq per TBDMS group) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring the deprotection by LC-MS.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Remove the THF under reduced pressure.

  • The resulting aqueous solution can be directly subjected to purification by reverse-phase HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the successful incorporation of the modified amino acid and to assess the purity of the final peptide.

Analytical TechniquePurposeExpected Observations
Reverse-Phase HPLC Purity assessment and purification.A single major peak corresponding to the target peptide. The retention time may be altered compared to the unmodified peptide.
Mass Spectrometry (LC-MS/MS) Molecular weight confirmation and sequence verification.The observed molecular weight should match the calculated mass of the peptide containing the modified residue. MS/MS fragmentation should confirm the position of the amino acid within the sequence.[8][9]
NMR Spectroscopy Structural confirmation of the protected amino acid and, for smaller peptides, the final product.Characteristic signals for the amino acid side chain can be identified in the peptide's NMR spectrum.[10][11]

Potential Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation Strategy
O-acylation Nucleophilic attack of the unprotected β-hydroxyl group on the activated carboxyl.Protect the hydroxyl group with an orthogonal protecting group such as TBDMS.
Dehydration Acid-catalyzed elimination of the β-hydroxyl group during final cleavage.[6]The use of a protecting group on the hydroxyl group generally prevents this side reaction.
Racemization Epimerization at the α-carbon during activation and coupling.Use of additives like Oxyma or HOAt with carbodiimides, or employing uronium/aminium reagents like HATU which are known to suppress racemization.[1]
Incomplete Coupling Steric hindrance slowing down the reaction.Use a highly efficient coupling reagent (e.g., HATU), increase reaction time, use a higher concentration of reagents, or employ microwave-assisted synthesis.[2]
Logical Flow for Troubleshooting Incomplete Coupling

Troubleshooting Start Positive Kaiser Test (Incomplete Coupling) Double_Couple Perform a second coupling Start->Double_Couple Check_Reagents Check reagent quality and concentration Double_Couple->Check_Reagents If still incomplete Success Negative Kaiser Test (Complete Coupling) Double_Couple->Success If successful Increase_Time Increase coupling time Check_Reagents->Increase_Time Increase_Temp Increase temperature (or use microwave) Increase_Time->Increase_Temp Change_Reagent Switch to a more potent coupling reagent (e.g., HATU) Increase_Temp->Change_Reagent Change_Reagent->Success Re-attempt coupling

Caption: A decision-making workflow for addressing incomplete coupling reactions.

Conclusion

The successful incorporation of this compound into peptides via SPPS is a challenging yet achievable endeavor. A strategic approach that combines orthogonal protection of the β-hydroxyl group with a silyl ether and the use of a highly efficient coupling reagent like HATU is paramount. The detailed protocols and troubleshooting guides provided herein offer a robust starting point for researchers to harness the potential of this unique amino acid in their peptide-based research and development programs. Careful monitoring of each step and thorough analytical characterization of the final product will ensure the synthesis of high-quality peptides with the desired modifications.

References

  • Asakura, T., et al. (2018).
  • Wenschuh, H., et al. (1995). A comparative study of methods to couple hindered peptides. Journal of Peptide Science.
  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Ye, Y.-H., et al. (2005). New Development of Coupling Reagents for Hindered Peptide. Chinese Journal of Chemistry.
  • Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros.
  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Bhattacharya, S., et al. (2011). Synthetic and analytical studies on a dipeptide. Der Pharma Chemica.
  • Vincken, J.-P., et al. (2023). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (n.d.). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS).
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
  • Raboni, F., et al. (2024). Chemo‐Enzymatic Derivatization of Glycerol‐Based Oligomers: Structural Elucidation and Potential Applications. Macromolecular Chemistry and Physics.
  • ResearchGate. (n.d.). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM?.
  • ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • Movassaghi, M., et al. (2008). Synthesis of Boc-protected bicycloproline. Organic Letters.
  • Mandal, B., et al. (2013). Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis.
  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science.
  • Aapptec. (2013). Boc-Oxyma as Racemization-Free Coupling Reagent. Aapptec Peptides.
  • Perier, C., et al. (1996).

Sources

Application Notes and Protocols for Coupling Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

In the intricate world of peptide synthesis, the formation of an amide bond between two amino acids is the fundamental reaction. While this process is often routine, the introduction of sterically hindered amino acids, particularly those protected with the tert-butyloxycarbonyl (Boc) group, presents a significant synthetic hurdle. The bulky nature of both the Boc protecting group and certain amino acid side chains can dramatically slow down the coupling reaction, leading to incomplete reactions, low yields, and an increased risk of racemization.[1] Overcoming these challenges is critical for the successful synthesis of complex peptides and peptidomimetics that are central to drug discovery and development.

This guide provides an in-depth exploration of modern coupling reagents specifically suited for overcoming the challenges associated with hindered Boc-amino acids. We will delve into the mechanistic rationale behind their efficacy, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Understanding the Enemy: Why Steric Hindrance is a Problem

Steric hindrance impedes the ideal approach of the nucleophilic amine to the activated carboxylic acid. This can be due to:

  • α,α-Disubstituted Amino Acids: Residues like aminoisobutyric acid (Aib) possess two substituents on the α-carbon, severely restricting rotational freedom and access to the carboxyl group.

  • N-Methylated Amino Acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds steric bulk.

  • Bulky Side Chains: Amino acids such as valine, isoleucine, and tert-leucine have large, branching side chains that can shield the reactive centers.

  • The Boc Protecting Group: The tert-butyl group of the Boc protecting group itself contributes significant steric bulk, further complicating the coupling of any amino acid.[]

These factors necessitate the use of highly efficient coupling reagents that can rapidly activate the carboxylic acid and facilitate the amide bond formation even in a sterically crowded environment.

The Modern Arsenal: High-Performance Coupling Reagents

The evolution of peptide synthesis has led to the development of sophisticated coupling reagents that have largely replaced older methods for difficult couplings.[3][4] These reagents can be broadly categorized into onium-type salts, which include phosphonium and aminium/uronium salts.

Phosphonium Salts: The Power of Phosphorus

Phosphonium-based reagents, such as BOP and PyBOP, were among the first major advancements for tackling difficult couplings.[4][5] They react with the carboxylic acid to form a highly reactive phosphonium ester intermediate.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a well-established reagent that generates OBt active esters.[5][6] While effective, its byproduct, HMPA, is a known carcinogen, which has led to the development of safer alternatives.[4]

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium and aminium salts are currently the reagents of choice for most challenging coupling reactions due to their high reactivity, fast reaction kinetics, and ability to suppress racemization.[4][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly efficient coupling reagent that forms a reactive OAt-active ester.[5][7][8] The presence of the 7-azabenzotriazole (HOAt) moiety is key to its enhanced reactivity, as the pyridine nitrogen is thought to provide anchimeric assistance during the aminolysis step, stabilizing the transition state.[5][8] This makes HATU particularly effective for coupling sterically hindered and N-methylated amino acids.[4]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A close relative of HATU, HBTU generates an OBt active ester. While very effective, HATU generally shows superior performance in particularly difficult cases.[5][6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that offers coupling efficiencies comparable to HATU.[4][9] A significant advantage of COMU is its incorporation of the OxymaPure leaving group, which makes it a safer, non-explosive alternative to benzotriazole-based reagents.[9] The byproducts of COMU are also water-soluble, simplifying purification.[9][10]

Mechanism of Action: A Closer Look at HATU-Mediated Coupling

Understanding the mechanism of action is crucial for optimizing reaction conditions and troubleshooting potential issues. The coupling process with HATU, a representative uronium salt, proceeds through a well-defined cascade.

HATU_Mechanism RCOOH Boc-AA-OH Carboxylate Boc-AA-O⁻ RCOOH:e->Carboxylate:w Deprotonation Base Base (e.g., DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt (Highly Reactive) Carboxylate:e->Isouronium:w Nucleophilic Attack HATU HATU OAt_ester OAt-Active Ester Isouronium:e->OAt_ester:w Rapid Attack Byproduct1 Tetramethylurea Isouronium:s->Byproduct1:n Releases HOAt_anion HOAt Anion Peptide Boc-AA-NH-Peptide OAt_ester:e->Peptide:w Aminolysis Byproduct2 HOAt OAt_ester:s->Byproduct2:n Releases Amine H₂N-Peptide SPPS_Workflow Swell 1. Resin Swelling (DMF, 30 min) Deprotect 2. Boc Deprotection (TFA in DCM) Swell->Deprotect Wash1 3. Neutralization & Washing (DIPEA in DMF, DMF, DCM) Deprotect->Wash1 Couple 5. Coupling Reaction (Add activated mix to resin, 1-4h) Wash1->Couple Preactivate 4. Pre-activation (Boc-AA, HATU, DIPEA in DMF, 2 min) Preactivate->Couple Monitor 6. Monitoring (Kaiser or Chloranil Test) Couple->Monitor Monitor->Couple Positive (Recouple) Wash2 7. Final Washing (DMF, DCM) Monitor->Wash2 Negative Next Next Cycle or Cleavage Wash2->Next

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a single coupling cycle.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Hindered Boc-amino acid (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 5-10% DIPEA in DMF

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Drain the DMF and treat the resin with the TFA/DCM solution for 2 minutes, drain, and repeat for 20-30 minutes to ensure complete removal of the Boc group.

  • Washing and Neutralization: Wash the resin thoroughly with DCM (3x), followed by DMF (3x). Neutralize the resulting amine salt by washing with the DIPEA/DMF solution (2x, 5 min each), followed by extensive DMF washes (5-6x) to remove excess base.

  • Pre-activation: In a separate vessel, dissolve the hindered Boc-amino acid (3-5 eq) and HATU (3-5 eq) in DMF. Add DIPEA (6-10 eq) to the mixture. Allow this activation mixture to stand for 1-2 minutes. [11]A color change may be observed.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected, neutralized resin. Agitate the mixture for 1-4 hours at room temperature. For extremely difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring: Take a small sample of the resin and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to check for the presence of free amines. A negative result indicates a complete reaction. If the test is positive, a second coupling (recouple) may be necessary.

  • Final Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Protocol 2: COMU-Mediated Coupling in Solution Phase

This protocol is suitable for fragment condensation or for synthesis where a solid support is not used.

Materials:

  • Boc-protected amino acid or peptide fragment (1.0 equivalent)

  • Amine component (1.0-1.2 equivalents)

  • COMU (1.1 equivalents)

  • DIPEA or 2,4,6-trimethylpyridine (TMP) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or CH₂Cl₂)

Procedure:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected carboxylic acid component and COMU in the chosen anhydrous solvent.

  • Base Addition: Add the base (DIPEA or TMP) to the mixture and stir for 1-2 minutes to allow for pre-activation.

  • Amine Addition: Add the amine component to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine to remove water-soluble byproducts and unreacted starting materials. [10] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude peptide by flash column chromatography or recrystallization to obtain the final product.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If a coupling reaction is incomplete (as indicated by a positive Kaiser test), a second coupling using fresh reagents is the most effective solution. For persistently difficult couplings, consider switching to a more powerful reagent (e.g., from HBTU to HATU) or using microwave-assisted synthesis, which can significantly accelerate coupling rates. [4]* Racemization: While modern onium salt reagents significantly suppress racemization, the risk is not zero, especially with sensitive amino acids or when using excess base or extended reaction times. [12]It is crucial to use the minimum necessary amount of base and to avoid prolonged pre-activation times. [13]* Guanidinylation Side Reaction: When using aminium/uronium reagents like HATU in large excess, the free N-terminal amine can sometimes attack the reagent itself, leading to a capped, unreactive guanidinium species. [7]Using a stoichiometry of coupling reagent closer to 1:1 for the final few couplings can mitigate this.

Conclusion

The challenge posed by sterically hindered Boc-amino acids in peptide synthesis is significant, but the development of advanced coupling reagents, particularly onium salts like HATU and COMU, has provided chemists with powerful tools to overcome these obstacles. By understanding the underlying mechanisms of these reagents and employing optimized, robust protocols, researchers can confidently incorporate these challenging building blocks into complex peptides. The choice of reagent should be a careful consideration of efficiency, safety, and the specific demands of the peptide sequence, ensuring the successful synthesis of target molecules for advancing research and drug development.

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Retrieved January 20, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(4), 1836-1845. Retrieved January 20, 2026, from [Link]

  • Albericio, F., & de la Torre, B. G. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 779-790. Retrieved January 20, 2026, from [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50302-50309. Retrieved January 20, 2026, from [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Varkey, J. T., & Lipshutz, B. H. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(21), 5003. Retrieved January 20, 2026, from [Link]

  • Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences. Retrieved January 20, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved January 20, 2026, from [Link]

  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved January 20, 2026, from [Link]

  • Albericio, F., & de la Torre, B. G. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 779-790. Retrieved January 20, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. Retrieved January 20, 2026, from [Link]

Sources

Mastering the Art of Boc Deprotection for Hydroxy Amino Acids: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and a vital tool in the synthesis of complex organic molecules.[][] Its widespread use stems from its stability under a broad range of chemical conditions and its facile, acid-labile removal.[3][4] However, the seemingly straightforward acid-catalyzed deprotection of Boc-protected amines presents unique challenges, especially when dealing with amino acids bearing nucleophilic side chains, such as the hydroxy amino acids serine, threonine, and tyrosine. This guide provides a comprehensive overview of the mechanistic principles, potential side reactions, and detailed protocols for the effective and clean deprotection of Boc-protected hydroxy amino acids.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The process is an acid-catalyzed elimination reaction that proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][7][8]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation, the tert-butyl cation, along with a transient carbamic acid intermediate.[3][7]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[3][7][8]

  • Formation of the Amine Salt: The newly liberated free amine is protonated by the excess acid in the reaction mixture, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][7]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the generation of carbon dioxide can cause pressure buildup in a closed system.[7]

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_Cation t-Bu+ Protonated_Boc->tBu_Cation Amine_Salt R-NH3+ X- Carbamic_Acid->Amine_Salt - CO2 + H+ CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Challenge of the Tert-butyl Cation with Hydroxy Amino Acids

The primary culprit for side reactions during Boc deprotection is the highly reactive tert-butyl cation.[9][10] This potent electrophile will readily attack any nucleophilic species present in the reaction mixture. The side chains of certain amino acids are particularly susceptible:

  • Tyrosine: The electron-rich phenolic ring of tyrosine is highly prone to Friedel-Crafts alkylation by the tert-butyl cation, leading to the formation of tert-butylated tyrosine derivatives.[9][10]

  • Serine and Threonine: While less susceptible to direct C-alkylation, the hydroxyl groups of serine and threonine can be O-alkylated, forming tert-butyl ethers, although this is generally less common than with more nucleophilic residues. A more significant concern is potential O-acylation if trifluoroacetic anhydride (TFAA) is present as an impurity in the TFA.

Other sensitive residues that can be affected include the indole ring of tryptophan and the thioether of methionine.[9][10]

The Crucial Role of Scavengers

To prevent these unwanted alkylation side reactions, "scavengers" are added to the deprotection reaction.[9][10] These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains.[9][10] By being present in a significant excess, they effectively trap the carbocation, preventing it from modifying the desired product.

Commonly used scavengers and their mechanisms of action are summarized in the table below:

ScavengerMechanism of ActionTarget Residues
Triisopropylsilane (TIS) A hydride donor that reduces the tert-butyl cation to isobutane.General purpose
Water Reacts with the tert-butyl cation to form tert-butanol.General purpose
Thioanisole A nucleophilic aromatic compound that traps the tert-butyl cation via electrophilic aromatic substitution.Tryptophan, Tyrosine, Methionine
Anisole Similar to thioanisole, but less nucleophilic.Tryptophan, Tyrosine
1,2-Ethanedithiol (EDT) A thiol that readily reacts with the tert-butyl cation.Cysteine, Methionine
Phenol A nucleophilic aromatic compound that can trap the tert-butyl cation.Tryptophan, Tyrosine

Experimental Protocols

Protocol 1: Standard Boc Deprotection of Hydroxy Amino Acids in Solution Phase using TFA

This protocol is suitable for Boc-protected hydroxy amino acids where the risk of side reactions is moderate. The inclusion of scavengers is highly recommended, especially for tyrosine.

Materials:

  • Boc-protected hydroxy amino acid (e.g., Boc-Ser-OH, Boc-Thr-OH, Boc-Tyr-OH)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Preparation of the Scavenger Cocktail: In a fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio. Prepare this solution fresh before use.

  • Dissolution: Dissolve the Boc-protected hydroxy amino acid in DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotection Reaction: To the stirred solution, add the freshly prepared cleavage cocktail (approximately 10 mL per gram of substrate). The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is no longer detectable.[11]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene can help in the removal of residual TFA.

    • To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected amino acid as its trifluoroacetate salt.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether to remove the scavengers and their byproducts, and dry under vacuum.

Protocol_1_Workflow Start Dissolve Boc-Amino Acid in DCM Add_Cocktail Add TFA/TIS/H2O Cocktail Start->Add_Cocktail Stir Stir at RT for 1-2 hours Add_Cocktail->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate Solvents Monitor->Evaporate Reaction Complete Precipitate Precipitate with Cold Ether Evaporate->Precipitate Isolate Isolate and Dry Product Precipitate->Isolate

Caption: General workflow for solution-phase Boc deprotection.

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

For substrates that are particularly sensitive to the harshness of neat TFA, a solution of HCl in an organic solvent like dioxane offers a milder alternative.[6][12][13] This method can sometimes provide better selectivity, for instance, in deprotecting an Nα-Boc group in the presence of a tert-butyl ester.[6]

Materials:

  • Boc-protected hydroxy amino acid

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected hydroxy amino acid in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Deprotection Reaction: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Precipitate the product, now as the hydrochloride salt, by adding cold diethyl ether.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Troubleshooting and Optimization

IssuePossible CauseSolution
Incomplete Deprotection Insufficient reaction time or acid stoichiometry. Steric hindrance around the Boc group.Extend the reaction time. Increase the amount of acid. For sterically hindered substrates, gentle heating (e.g., to 40°C) may be required, but should be done with caution to avoid side reactions.
Presence of Alkylated Byproducts Inefficient scavenging of the tert-butyl cation.Increase the concentration of scavengers. Use a more effective scavenger cocktail for the specific sensitive residue (e.g., thioanisole for tryptophan and tyrosine).
O-Trifluoroacetylation Presence of trifluoroacetic anhydride (TFAA) in the TFA.Use high-purity TFA. Add a small amount of water to the cleavage cocktail to hydrolyze any TFAA. Alternatively, use the HCl/dioxane method.[14]
Product is a Gummy Oil Instead of a Solid Residual solvent or scavenger byproducts. The nature of the amino acid salt.Ensure complete removal of TFA by co-evaporation with a non-polar solvent like toluene. Perform multiple washes with cold diethyl ether. Lyophilization from water/acetonitrile can sometimes yield a solid product.

Conclusion

The successful deprotection of Boc-protected hydroxy amino acids is a critical step in many synthetic endeavors. A thorough understanding of the underlying reaction mechanism, a keen awareness of the potential for side reactions driven by the tert-butyl cation, and the judicious use of scavengers are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to optimize their deprotection strategies and confidently advance their synthetic goals.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Cheung, L. L. (2017). Answer to "How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?". ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Sako, K., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 26038–26046. [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • Hewitt, M. (2017). Answer to "Which exclusive protecting groups should I use for hydroxyl groups in amino acids?". ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2009). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 15(4), 247–253. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • ResearchGate. (2009). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • Wulah, E. N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23956–23963. [Link]

  • Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Vadalà, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. [Link]

  • Wulah, E. N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23956–23963. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • Reddit. (2024). Boc-Deprotection. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Incorporation of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of β-Hydroxy Amino Acids

The synthesis of peptidomimetics and complex peptides as therapeutic agents often requires the incorporation of unnatural amino acids to enhance potency, selectivity, or metabolic stability.[1] Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of hydroxyleucine, is a critical building block in the synthesis of protease inhibitors, including those targeting viral proteases in HIV and hepatitis C.[2] Its structure, featuring both a β-hydroxyl group and significant steric bulk adjacent to the reactive centers, presents unique challenges to standard solid-phase peptide synthesis (SPPS) protocols.

This guide provides a detailed framework for the successful incorporation of this valuable moiety using a robust tert-butyloxycarbonyl (Boc) protection strategy. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents, and provide a comprehensive protocol from resin loading to final peptide characterization. The Boc/Bzl (benzyl) protection scheme is well-suited for this task, as the final, aggressive cleavage conditions are effective for removing robust side-chain protecting groups that may be required.[3][4]

Core Principles: Navigating Steric Hindrance and Side-Chain Protection

Successful synthesis hinges on two key considerations: managing the sterically hindered nature of the amino acid and devising an appropriate strategy for the β-hydroxyl group.

Overcoming Steric Hindrance with Advanced Coupling Reagents

The bulky isopropyl group adjacent to the chiral centers of this compound significantly slows the kinetics of peptide bond formation. Traditional carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient for such hindered amino acids, leading to low yields and incomplete reactions.[5]

To drive the acylation to completion, the use of high-efficiency uronium or phosphonium salt-based coupling reagents is mandatory. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior for this application.[6][7] HATU, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-ester of the amino acid, which rapidly acylates the free N-terminal amine of the growing peptide chain, effectively overcoming the steric barrier.[6]

The Hydroxyl Group: To Protect or Not to Protect?

The side-chain hydroxyl group presents a competing nucleophile that can be acylated by the activated carboxyl group of the incoming amino acid, leading to ester side-product formation. While some modern, minimal-protection strategies in Fmoc-SPPS may leave hydroxyls unprotected, the acid-labile nature of the Boc group necessitates a more cautious approach.[8]

For a robust and high-fidelity synthesis, protection of the hydroxyl group is strongly recommended. A common and compatible choice within the Boc/Bzl framework is the benzyl ether (Bzl) . This protecting group is stable to the repetitive TFA treatments used for N-terminal Boc deprotection but is efficiently removed during the final strong acid cleavage step (e.g., with anhydrous HF or TFMSA).[3] This orthogonal stability is a cornerstone of the Boc-SPPS strategy.[3][4]

Workflow for SPPS Incorporation of this compound

The following diagram outlines the complete workflow, from initial resin functionalization to the final, purified peptide.

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Elongation Cycle cluster_final Final Steps Resin Select & Swell Resin (e.g., Merrifield, PAM) Load Load First Amino Acid (Cesium Salt Method) Resin->Load Deprotection 1. Boc Deprotection (50% TFA in DCM) Load->Deprotection Start Synthesis Neutralization 2. Neutralization (10% DIPEA in DCM) Deprotection->Neutralization Generates TFA salt Coupling 3. Coupling (Boc-AA(OH-Bzl), HATU, DIPEA) Neutralization->Coupling Frees amine Wash 4. Wash (DCM, IPA) Coupling->Wash Peptide bond formed Wash->Deprotection Ready for next cycle Cleavage Global Deprotection & Cleavage (Anhydrous HF or TFMSA w/ Scavengers) Wash->Cleavage Final Cycle Complete Precipitation Precipitate & Wash Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Characterization (LC-MS) Purification->Analysis

Caption: Workflow of Boc-SPPS for incorporating the protected hydroxy amino acid.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous HF and TFMSA are extremely corrosive and toxic; handle with appropriate personal protective equipment and specialized apparatus.

Materials and Reagents
Reagent/MaterialPurpose
Merrifield or PAM ResinSolid support for C-terminal acid peptides.[9]
Boc-L-amino acidsStandard building blocks.[10]
Boc-(2R,3S)-2-amino-3-(O-benzyl)-4-methylpentanoic acidThe protected target amino acid.
Dichloromethane (DCM), peptide synthesis gradePrimary solvent for swelling, washing, and reactions.
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for neutralization and activation.
Trifluoroacetic acid (TFA)Reagent for Boc group removal.[11]
HATUHigh-efficiency coupling reagent.[6]
Anhydrous Hydrogen Fluoride (HF) or TFMSAFinal cleavage and deprotection agent.[12]
p-Cresol, ThioanisoleScavengers to trap reactive cations during cleavage.
Diethyl ether (cold)For peptide precipitation.
Acetonitrile (ACN), HPLC gradeMobile phase for purification.
Protocol: SPPS Cycle

This protocol assumes a 0.2 mmol scale synthesis starting after the first amino acid has been loaded onto the resin.

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • N-terminal Boc Deprotection:

    • Add a solution of 50% TFA in DCM (10 mL) to the resin.[9]

    • Agitate for 2 minutes, drain, and repeat with fresh 50% TFA/DCM for 20 minutes. This two-step process ensures complete removal of the Boc group.[9]

    • Wash the resin thoroughly with DCM (3x 10 mL) and Isopropanol (IPA) (2x 10 mL), followed by DCM (3x 10 mL).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM (10 mL) to the resin.

    • Agitate for 5 minutes, drain, and repeat.[4]

    • Wash the resin with DCM (5x 10 mL) to remove all excess base.

  • Coupling of Boc-(2R,3S)-2-amino-3-(O-benzyl)-4-methylpentanoic Acid:

    • In a separate vial, dissolve Boc-(2R,3S)-2-amino-3-(O-benzyl)-4-methylpentanoic acid (0.8 mmol, 4 eq.) and HATU (0.78 mmol, 3.9 eq.) in DCM (5 mL).

    • Add DIPEA (1.6 mmol, 8 eq.) to the activation mixture and vortex for 1 minute. The solution should be clear.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours. The extended coupling time is necessary due to steric hindrance.

    • Optional: Monitor coupling completion using the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DCM (3x 10 mL), IPA (2x 10 mL), and DCM (3x 10 mL) to remove all unreacted reagents and byproducts. The resin is now ready for the next cycle.

Protocol: High-HF Cleavage and Peptide Work-up
  • Preparation: After the final Boc deprotection, dry the peptide-resin thoroughly under vacuum.[13] Transfer the resin (approx. 1 g) to a specialized HF-resistant reaction vessel.

  • Scavenger Addition: Add p-cresol (1.0 mL) and thioanisole (1.0 mL) to the vessel containing the resin. Cool the vessel to -5 °C.

  • HF Cleavage:

    • Carefully distill anhydrous HF (approx. 10 mL) into the reaction vessel.[9]

    • Stir the mixture at 0 °C for 60-90 minutes. The strong acid cleaves the peptide from the resin and removes all side-chain protecting groups (including the O-benzyl ether).[13]

  • HF Removal: Evaporate the HF under a slow stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Add cold diethyl ether (30 mL) to the residue. This will precipitate the peptide while dissolving the organic scavengers.

    • Triturate the solid, then filter the peptide using a fine sintered glass funnel.

    • Wash the crude peptide powder several times with cold diethyl ether to remove residual scavengers.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid or ACN/water mixture).

    • Lyophilize the solution to obtain a fluffy, white powder ready for analysis and purification.

Chemical Reaction and Key Structures

The diagram below illustrates the critical coupling step on the solid support, highlighting the activated amino acid species.

Caption: Coupling of the activated Boc-amino acid to the resin-bound peptide.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity and purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying the final product.[14] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. The crude product will contain the target peptide along with deletion sequences or products of incomplete deprotection.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF MS should be used to confirm the molecular weight of the purified peptide.[15] The observed mass should match the calculated theoretical mass of the desired peptide sequence. This confirms the successful incorporation of the amino acid and the removal of all protecting groups.[16]

Analysis TechniqueExpected ResultCommon Impurities to Monitor
RP-HPLC A major peak corresponding to the target peptide.Deletion sequences (from failed couplings), incompletely deprotected peptides.
LC-MS Mass peak matching the theoretical MW of the full-length, deprotected peptide.Peaks corresponding to +57 (t-butyl adducts) or +71 (acylation by capping agent).

Conclusion

The incorporation of sterically hindered, functionalized amino acids like this compound is a challenging yet achievable goal in SPPS. Success requires a departure from standard protocols and the adoption of a chemically informed strategy. By employing robust side-chain protection (O-benzyl), utilizing high-efficiency coupling reagents (HATU), and performing a thorough final cleavage, researchers can reliably synthesize complex peptides containing this valuable building block. The protocols and principles outlined in this guide provide a validated pathway for drug development professionals to harness the potential of these unique molecular architectures.

References

  • Jun-ichi, Y., Hideki, Y., & Nobutaka, F. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International journal of peptide and protein research. Available at: [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun. Available at: [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. CPL. Available at: [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. Available at: [Link]

  • BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • SlideShare. (n.d.). Hf cleavage and deprotection from resins. Available at: [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Available at: [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PMC. Available at: [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Available at: [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SlideShare. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Available at: [Link]

  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available at: [Link]

  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Available at: [Link]

  • PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]

  • MDPI. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. Available at: [Link]

Sources

Application Notes and Protocols for the Carboxyl Group Activation of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Coupling of a Sterically Hindered Amino Acid

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of L-valine, is a crucial building block in the synthesis of complex peptides and pharmacologically active molecules.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl moiety, and a bulky isopropyl side chain, presents unique challenges in synthetic chemistry, particularly during the formation of an amide bond.[2] The steric hindrance imposed by the valine-derived side chain and the Boc group can significantly slow down the kinetics of peptide coupling reactions.[3][4] Furthermore, the presence of a secondary hydroxyl group introduces a potential site for O-acylation, an undesirable side reaction that can reduce the yield of the target peptide and complicate purification.

This comprehensive technical guide provides an in-depth analysis of the most effective methods for activating the carboxyl group of this compound. We will delve into the mechanistic underpinnings of various coupling reagents, offer field-proven insights to mitigate common side reactions, and present detailed, step-by-step protocols for practical application in research and drug development settings.

Pillar 1: Mechanistic Principles of Carboxyl Group Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process under standard conditions.[5][6] Coupling reagents are indispensable tools that circumvent this energy barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by an amine.[5] This activation process typically proceeds through the formation of a highly reactive intermediate. The choice of coupling reagent is paramount, especially for a sterically demanding substrate like this compound, as it directly influences reaction efficiency, yield, and the degree of side reactions, most notably racemization.[4]

The three principal classes of coupling reagents employed for this purpose are carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][7][8][9] This intermediate is then attacked by the amine to yield the desired amide and a urea byproduct.

However, the O-acylisourea intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and can terminate the reaction.[10] To suppress this side reaction and also to minimize racemization, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always used in conjunction with carbodiimides.[10][11] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, yet still sufficiently reactive towards the amine.[10]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Amide Amide Bond (R-CO-NH-R''') O_Acylisourea->Amide + Amine O_Acylisourea->Amide N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Amine R'''-NH2 Urea Urea Byproduct

Figure 1: General mechanism of carbodiimide-mediated coupling.

Phosphonium Salt Reagents

Phosphonium salts, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling reagents that activate carboxylic acids by forming an acyloxyphosphonium salt.[12][13] This intermediate readily reacts with an amine to form the amide bond.

A key advantage of phosphonium salts is their lower propensity to cause racemization compared to some other methods.[13] Furthermore, they do not react with the incoming amine nucleophile, thus avoiding the guanidinylation side reaction that can occur with uronium/aminium salts.[13] PyAOP, which generates the highly reactive OAt esters, is particularly effective for coupling sterically hindered amino acids.[3]

Phosphonium_Mechanism Carboxylate R-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Salt (Reactive Intermediate) Carboxylate->Acyloxyphosphonium + PyBOP + Base PyBOP PyBOP Amide Amide Bond Acyloxyphosphonium->Amide + Amine Amine R'-NH2

Figure 2: Activation via a phosphonium salt reagent (PyBOP).

Aminium/Uronium Salt Reagents

This class of reagents, including HBTU, HATU, and HCTU, are among the most popular and effective for peptide synthesis.[3][14] They react with the carboxylate in the presence of a base to form an active ester (e.g., OBt or OAt ester), which then couples with the amine.[15][16]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly noteworthy.[15] The incorporation of the HOAt moiety leads to the formation of a more reactive OAt active ester, making HATU exceptionally efficient for difficult couplings, including those involving sterically hindered amino acids like our target molecule.[3][4][14] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance during the aminolysis step, further accelerating the reaction.[3] A potential side reaction with these reagents is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess.[16][17]

HATU_Mechanism Carboxylic_Acid R-COOH OAt_Ester OAt-Active Ester (Reactive Intermediate) Carboxylic_Acid->OAt_Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Bond OAt_Ester->Amide + Amine Amine R'-NH2

Figure 3: HATU-mediated formation of a highly reactive OAt-ester.

Pillar 2: Comparative Analysis of Activation Methods

The selection of an appropriate activation method is critical for the successful synthesis of peptides containing this compound. Below is a comparative summary of the most effective reagents.

Reagent/MethodClassAdvantagesDisadvantagesSuitability for Hindered Coupling
EDC/HOBt CarbodiimideCost-effective; water-soluble byproduct (EDC).[8][10]Slower reaction rates; potential for N-acylurea formation and racemization.[10]Moderate
PyBOP PhosphoniumHigh efficiency; low racemization; no guanidinylation side reaction.[13][14]Byproducts can sometimes be difficult to remove.High
HATU Aminium/UroniumVery fast reaction rates; highly effective for sterically hindered couplings; low racemization.[3][14][15]Higher cost; potential for guanidinylation if used in excess.[3][16]Very High
HCTU Aminium/UroniumMore reactive than HBTU; good compromise between reactivity and cost.[3]Potential for guanidinylation.High
COMU UroniumHigh coupling efficiency, comparable to HATU; non-explosive and less allergenic than HOBt/HOAt-based reagents.[3][18]Can also cause guanidinylation in cyclization or fragment coupling.[18]Very High

Expert Recommendation: For this compound, which is prone to sluggish reactions due to steric hindrance, HATU and COMU are the premier choices. Their ability to form highly reactive activated esters ensures efficient coupling with minimal epimerization.[3][14][18] PyBOP is also an excellent and reliable alternative.[14] While EDC/HOBt can be effective, longer reaction times may be required, increasing the risk of side reactions.

Pillar 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to stoichiometry, solvent purity, and reaction monitoring are critical for success.

Protocol 1: HATU-Mediated Coupling

This protocol is the gold standard for coupling sterically hindered amino acids. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial.[15]

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 - 1.2 eq)

  • HATU (1.0 - 1.2 eq)[15]

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[15]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation (Pre-activation): Add DIPEA (2.5 eq) to the mixture. Stir at room temperature (20-25 °C) for 15-20 minutes. This pre-activation step is critical to ensure the complete formation of the OAt-active ester before the amine is introduced.

  • Coupling: In a separate flask, dissolve the amine component (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

HATU_Workflow A 1. Dissolve Acid & HATU in DMF B 2. Add DIPEA for Pre-activation (15-20 min) A->B C 3. Add Amine Component B->C D 4. Stir at RT & Monitor (TLC/LC-MS) C->D E 5. Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) D->E F 6. Dry, Concentrate & Purify (Column Chromatography) E->F

Figure 4: Workflow for HATU-mediated coupling.

Protocol 2: EDC/HOBt Mediated Coupling

This is a more classical and cost-effective approach. Careful control of temperature and stoichiometry is key to minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N-Methylmorpholine (NMM) or DIPEA (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • Preparation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine component (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to minimize potential racemization.

  • Activation & Coupling: Add NMM (1.5 eq) followed by the solid EDC·HCl (1.2 eq) in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, filter to remove the dicyclohexylurea (DCU) byproduct if DCC was used, or proceed to washing if EDC was used.

    • Dilute with additional solvent (DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Trustworthiness: Self-Validating Systems and Troubleshooting

  • Reaction Monitoring: The disappearance of the starting carboxylic acid is the primary indicator of reaction completion. This should be rigorously monitored by TLC or LC-MS.

  • Side Product Identification: Be vigilant for potential side products. An increase in mass corresponding to the addition of the coupling agent to the amine (guanidinylation for HATU/HCTU) or a rearranged intermediate (N-acylurea for carbodiimides) can be detected by LC-MS.

  • Incomplete Conversion: If the reaction stalls, it is likely due to the high steric hindrance. Adding a slight excess (0.2 eq) of the coupling reagent can help drive the reaction to completion. However, with uronium salts, this increases the risk of guanidinylation.[3]

  • O-Acylation: The risk of acylating the secondary alcohol on the amino acid is generally low when the amine nucleophile is present and unhindered. However, in cases of a very hindered or unreactive amine, O-acylation could become a competitive pathway. Using a less reactive coupling system or protecting the hydroxyl group may be necessary in extreme cases.

Conclusion

The successful activation and coupling of the carboxyl group of this compound is readily achievable with the appropriate selection of modern coupling reagents and adherence to optimized protocols. For this sterically demanding substrate, high-reactivity aminium/uronium reagents such as HATU and COMU offer the most reliable and efficient pathways to the desired amide products, minimizing reaction times and side reactions. By understanding the underlying chemical mechanisms and implementing the detailed protocols provided, researchers can confidently incorporate this valuable building block into their synthetic targets, advancing the frontiers of peptide chemistry and drug discovery.

References

  • Vertex AI Search. (n.d.). Phosphonium Salts. Retrieved January 20, 2026.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 20, 2026.
  • BenchChem. (2025). An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. Retrieved January 20, 2026.
  • BenchChem. (2025, December). What is the mechanism of carbodiimide coupling reactions?. Retrieved January 20, 2026.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Wikipedia. (n.d.). Phosphonium coupling. Retrieved January 20, 2026, from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(6), 2269–2272.
  • Grok. (n.d.). Phosphonium coupling. Retrieved January 20, 2026.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved January 20, 2026, from [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved January 20, 2026.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved January 20, 2026, from [Link]

  • Kumar, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5633-5636.
  • The Royal Society of Chemistry. (2006). Experimental Procedures.
  • Vrettos, E. I., et al. (2017).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 20, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 101 Reagents and conditions. Retrieved January 20, 2026.
  • The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved January 20, 2026, from [Link]

  • ChemicalBook. (n.d.). This compound. Retrieved January 20, 2026.
  • ChemicalBook. (n.d.). This compound Product Description. Retrieved January 20, 2026.
  • Echemi. (n.d.). BOC-(2S,3R)-2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID. Retrieved January 20, 2026.

Sources

use of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: A Versatile Chiral Building Block in Modern Synthesis

Introduction: The Imperative of Chirality in Drug Discovery

In the landscape of modern pharmaceutical development, chirality is a paramount consideration. The vast majority of biological targets, such as proteins and nucleic acids, are inherently chiral, leading to stereospecific interactions with drug molecules.[1][2] Consequently, the three-dimensional arrangement of a molecule can dictate its efficacy, safety, and pharmacokinetic properties.[1] A single enantiomer may exhibit desired therapeutic activity while its mirror image could be inactive or even toxic. This reality drives the immense demand for enantiomerically pure compounds, for which chiral building blocks are the foundational starting materials.[3][4]

Chiral building blocks are stereochemically defined molecules that serve as versatile scaffolds for constructing complex, optically pure active pharmaceutical ingredients (APIs).[1][5] Among these, non-proteinogenic amino acids offer unique structural motifs to modulate the properties of peptides and other small molecules. This guide focuses on This compound , a derivative of L-allo-isoleucine, detailing its properties and application as a strategic component in peptide synthesis and drug design. Its defined stereocenters at the α- and β-carbons, combined with the versatile Boc protecting group, make it a valuable tool for medicinal chemists.

Physicochemical Properties

This compound is a synthetic amino acid derivative. The tert-butoxycarbonyl (Boc) group masks the primary amine, allowing for controlled, regioselective reactions, particularly in peptide synthesis.

PropertyValue
IUPAC Name (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoic acid
CAS Number 182959-73-5[6], 102507-17-5[7]
Molecular Formula C₁₁H₂₁NO₅[6][8]
Molecular Weight 247.29 g/mol [6][8]
Stereochemistry (2R, 3S)

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of chemical synthesis, particularly in peptide chemistry.[] Its function is to temporarily "block" the reactive primary amine, preventing unwanted side reactions while other chemical transformations are carried out.

Key Characteristics:

  • Acid Lability: The Boc group is stable under a wide range of basic and nucleophilic conditions but is readily cleaved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA).[10][11][12] This orthogonal stability is crucial for complex, multi-step syntheses.

  • Improved Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of the amino acid derivative in organic solvents commonly used in synthesis.[13][14]

  • Prevention of Racemization: By protecting the amine, the Boc group helps maintain the stereochemical integrity of the chiral center during subsequent activation and coupling reactions.

The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide, regenerating the free amine.

Caption: Acid-catalyzed removal of the Boc protecting group.

Applications in Stereoselective Synthesis

The unique stereochemistry of this compound makes it a valuable building block for several applications.

Synthesis of Modified Peptides

The incorporation of non-proteinogenic amino acids like this L-allo-isoleucine derivative into peptides is a powerful strategy to enhance their therapeutic properties.[13][14]

  • Increased Proteolytic Stability: The unnatural stereochemistry and structure can render peptide bonds resistant to cleavage by endogenous proteases, thereby increasing the peptide's in vivo half-life.

  • Conformational Constraint: The specific (2R,3S) configuration can induce specific secondary structures (e.g., turns or helices), which can be critical for binding to a biological target with high affinity and selectivity.

  • Modulation of Pharmacokinetics: Altering the structure can improve properties like solubility and membrane permeability, enhancing the overall pharmacokinetic profile of a peptide drug.[14]

Chiral Intermediate for Complex Molecules

Beyond peptides, this building block can serve as a chiral starting material for the synthesis of complex natural products or other small molecule drugs. The existing stereocenters provide a template for introducing new chiral centers with high diastereoselectivity, a process known as asymmetric synthesis.[3][13]

Experimental Protocols

The following protocols provide standardized procedures for the application of Boc-protected amino acids in a research setting. Researchers should always consult Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment.

Protocol 1: Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the N-terminal Boc group from a peptide chain anchored to a solid support (e.g., Merrifield or PAM resin).

Rationale: The use of a strong acid like TFA ensures complete and rapid cleavage of the Boc group.[15] A pre-wash step helps to swell the resin and improve reagent access. Scavengers are sometimes added to the TFA solution to prevent side reactions with sensitive residues like Tryptophan or Methionine.[15]

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • TFA/DCM solution (e.g., 25-50% v/v)

  • N,N-Diisopropylethylamine (DIPEA)

  • 10% DIPEA in DMF (v/v) for neutralization

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel with frit and stopcock

Procedure:

  • Resin Swelling: Wash the peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to swell the resin beads.

  • Pre-wash: Add the TFA/DCM solution to the resin and agitate gently for 2-5 minutes. Drain the solution. This step helps to remove residual DCM and prepare the resin for the main deprotection.[15]

  • Deprotection: Add a fresh portion of the TFA/DCM solution to the resin. Agitate or bubble with nitrogen for 20-30 minutes at room temperature. The N-terminus is now deprotected but exists as a trifluoroacetate salt.

  • Washing: Drain the TFA solution and wash the resin extensively with DCM (3 x 1 min) to remove all traces of acid.

  • Neutralization: Wash the resin with DMF (2 x 1 min). Add the 10% DIPEA/DMF solution and agitate for 5-10 minutes to neutralize the N-terminal ammonium salt to the free amine.

  • Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess base and prepare for the subsequent coupling step. The resin is now ready for the addition of the next amino acid.

Protocol 2: Peptide Coupling with this compound

This protocol details the coupling of the title compound to the deprotected N-terminus of a resin-bound peptide chain using a carbodiimide-based activation method.

Rationale: The carboxylic acid of the incoming Boc-amino acid is activated to form a highly reactive species that readily acylates the free N-terminal amine of the peptide chain. HBTU (or HATU) is a common activating agent that forms an active ester in the presence of a tertiary base like DIPEA, leading to efficient coupling with minimal racemization.[10]

Materials:

  • Deprotected and neutralized peptide-resin (from Protocol 1)

  • This compound (3-5 equivalents relative to resin loading)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF, peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Prepare Activation Solution: In a separate vial, dissolve this compound and HBTU in a minimal amount of DMF.

  • Pre-activation: Add DIPEA to the activation solution. The solution may change color (e.g., to yellow), indicating the formation of the active species. Allow this pre-activation to proceed for 1-2 minutes. Causality Note: Pre-activation ensures the active ester is fully formed before it is introduced to the resin, maximizing coupling efficiency.

  • Coupling Reaction: Add the activation solution to the swelled, deprotected, and neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Reaction: To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test for free amines (e.g., the Kaiser test). A negative result (e.g., colorless or yellow beads) indicates the reaction is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove any unreacted reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.

G Start Start with Boc-AA-Resin Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Wash_1 Step 2: Wash (DCM and DMF) Deprotection->Wash_1 Neutralization Step 3: Neutralization (DIPEA in DMF) Wash_1->Neutralization Wash_2 Step 4: Wash (DMF) Neutralization->Wash_2 Coupling Step 5: Coupling (Activate next Boc-AA, Add to Resin) Wash_2->Coupling Coupling->Wash_2 Repeat Cycle Wash_3 Step 6: Wash (DMF and DCM) Coupling->Wash_3 End Elongated Boc-Peptide-Resin Wash_3->End

Caption: Workflow for one cycle of Boc-chemistry solid-phase peptide synthesis.

Conclusion

This compound is a powerful and versatile chiral building block. Its defined stereochemistry and the reliable chemistry of the Boc protecting group provide researchers and drug development professionals with a precise tool for synthesizing novel peptides and complex organic molecules. The strategic incorporation of such unnatural amino acids is a proven method for overcoming challenges in drug design, such as poor metabolic stability and lack of target specificity. The protocols outlined in this guide offer a robust framework for leveraging this compound's unique properties to advance research and development in medicinal chemistry.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Enamine. Chiral Building Blocks Selection.
  • ACS Publications. Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters.
  • Chem-Impex. Boc-L-allo-isoleucine.
  • Chem-Impex. Boc-D-allo-isoleucine.
  • RSC Publishing. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1.
  • PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science.
  • Advanced Biochemicals. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid.
  • Santa Cruz Biotechnology. This compound.
  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.
  • ChemicalBook. This compound | 102507-17-5.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chem-Impex. Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.
  • Taylor & Francis. Practical Synthesis of (+)-Alloisoleucine. Synthetic Communications.
  • SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • RSC Publishing. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry.
  • RSC Publishing. (2017, November 1). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Google Patents. US6822116B2 - Method for producing D-allo-isoleucine.
  • ACS Publications. (2015, December 15). Deciphering the Biosynthetic Origin of l-allo-Isoleucine.
  • Molbase. 2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID | CAS 10148-71-7.
  • China Kouting. (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid.
  • BOC Sciences. BOC-Amino Acids.

Sources

Application Note: Robust In Situ Neutralization Protocol for Boc-SPPS of Peptides Containing Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) strategy for Solid Phase Peptide Synthesis (SPPS) remains a powerful method for assembling complex peptides, particularly those prone to aggregation. The in situ neutralization protocol, which combines neutralization and coupling into a single step, significantly enhances synthesis efficiency by minimizing the lifetime of the aggregation-prone neutral peptide-resin.[1][2] However, the inclusion of hydroxy amino acids—serine (Ser), threonine (Thr), and tyrosine (Tyr)—introduces specific challenges that necessitate careful optimization of the protocol. This application note provides a detailed, field-proven protocol for in situ neutralization Boc-SPPS specifically tailored for sequences containing these residues. It explains the causal mechanisms behind key side reactions, such as O-acylation and N→O acyl shift, and offers a robust methodology to ensure high-yield, high-purity synthesis of hydroxy amino acid-containing peptides.

Introduction: The Rationale for In Situ Neutralization with Hydroxy Amino Acids

In traditional Boc-SPPS, the cycle involves two discrete steps after the Nα-Boc group is removed with trifluoroacetic acid (TFA): 1) neutralization of the resulting N-terminal ammonium trifluoroacetate salt with a tertiary amine like diisopropylethylamine (DIEA), followed by extensive washing, and 2) coupling of the next activated Boc-amino acid. This procedure exposes the deprotected, neutral peptide-resin to the solvent environment for a prolonged period, a state known to promote inter-chain hydrogen bonding and subsequent aggregation, especially in "difficult" sequences.[3]

The in situ neutralization protocol elegantly circumvents this issue.[1][4][5] By introducing the activated Boc-amino acid and the neutralizing base to the peptide-resin simultaneously, the newly liberated N-terminal free amine is immediately acylated.[2] This transient existence minimizes the opportunity for aggregation, leading to improved coupling efficiency and higher crude peptide purity.[1][3]

When incorporating hydroxy amino acids, this efficiency is critical. However, their side-chain hydroxyl groups, even when protected (typically as benzyl ethers in Boc-SPPS), introduce unique chemical considerations.[6][7] The primary challenges are:

  • Side-chain O-acylation: The side-chain hydroxyl, if deprotected, can compete with the N-terminal amine as a nucleophile during the coupling step, leading to the formation of ester-linked side products.[6] While benzyl ether protecting groups largely prevent this, highly activated species or suboptimal conditions can still pose a risk.

  • N→O Acyl Shift: During treatment with strong acids, particularly during the final HF cleavage, peptides containing Ser or Thr can undergo an intramolecular acyl migration from the peptide backbone nitrogen to the side-chain oxygen.[8][9] While this is primarily a cleavage-related side reaction, understanding its mechanism reinforces the importance of maintaining side-chain protection throughout the synthesis. The reaction is reversible with base treatment.[8][9]

This guide provides a protocol designed to navigate these challenges, ensuring the benefits of in situ neutralization are fully realized without compromising the integrity of the final peptide.

Materials and Reagents

ReagentGradeRecommended SupplierNotes
Resins
Merrifield Resin1% DVB, 100-200 meshAny reputableFor C-terminal peptide acids.
PAM Resin1% DVB, 100-200 meshAny reputableHigher stability to TFA; recommended for longer syntheses of peptide acids.[8]
MBHA Resin1% DVB, 100-200 meshAny reputableFor C-terminal peptide amides.
Solvents
Dichloromethane (DCM)HPLC GradeAny reputable
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeAny reputableUse high-purity, low-water content DMF.
Isopropanol (IPA)ACS GradeAny reputableFor washing.
Reagents
Trifluoroacetic Acid (TFA)Reagent GradeAny reputable
Diisopropylethylamine (DIEA)Peptide Synthesis GradeAny reputableRedistill for best results.
Amino Acids
Nα-Boc-Amino AcidsPeptide Synthesis GradeAny reputableStandard protected amino acids.
Boc-Ser(Bzl)-OH Peptide Synthesis GradeAny reputableBenzyl ether protection is standard.
Boc-Thr(Bzl)-OH Peptide Synthesis GradeAny reputableBenzyl ether protection is standard.
Boc-Tyr(2,6-Cl₂-Bzl)-OH Peptide Synthesis GradeAny reputableDichlorobenzyl group offers enhanced stability against premature deprotection by TFA.[10]
Coupling Reagents
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>99.5% PurityAny reputableA highly efficient aminium-based coupling agent.
HOBt (1-Hydroxybenzotriazole)AnhydrousAny reputableOften used in conjunction with carbodiimides, but also released during HBTU activation.

Experimental Workflow: The Synthesis Cycle

The core of the protocol is the synthesis cycle, which is repeated for each amino acid to be added to the peptide chain. This workflow diagram illustrates the key stages.

SPPS_Cycle cluster_deprotection Step 1: Nα-Boc Deprotection cluster_wash1 Step 2: Washing cluster_coupling Step 3: In Situ Neutralization & Coupling cluster_wash2 Step 4: Final Wash deprotect1 TFA Wash (1 min) deprotect2 TFA Deprotection (2 min) deprotect1->deprotect2 wash1_dcm DCM Wash (3x) deprotect2->wash1_dcm wash2_dmf DMF Wash (3x) wash1_dcm->wash2_dmf add_reagents Add to Resin: 1. Activated AA Solution 2. DIEA wash2_dmf->add_reagents pre_act Pre-activate: Boc-AA-OH + HBTU in DMF pre_act->add_reagents coupling Couple (10-30 min) add_reagents->coupling wash3_dmf DMF Wash (3x) coupling->wash3_dmf wash3_dmf->deprotect1 Start Next Cycle caption Boc-SPPS In Situ Neutralization Cycle Workflow.

Caption: Boc-SPPS In Situ Neutralization Cycle Workflow.

Detailed Step-by-Step Protocol

This protocol is based on a synthesis scale of 0.2 mmol on a 1.0 g resin with a substitution of 0.2 mmol/g. Adjust volumes and quantities accordingly.

Resin Preparation
  • Swelling: Place 1.0 g of the appropriate resin (e.g., PAM-resin for a peptide acid) in a reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

Synthesis Cycle

(A) Nα-Boc Deprotection

  • Initial TFA Treatment: Add 10 mL of 100% TFA to the resin. Agitate for 1-2 minutes. Drain the TFA.[1][4] Causality: This rapid, concentrated TFA treatment ensures swift and complete removal of the acid-labile Boc group while minimizing contact time.

  • Second TFA Treatment: Immediately add another 10 mL of 100% TFA and agitate for 2 minutes. Drain the solution. Causality: A second treatment ensures deprotection is driven to completion, which is critical for preventing deletion sequences.

  • DCM Wash: Wash the resin with DCM (3 x 10 mL) to remove residual TFA.

  • DMF Wash: Wash the resin with DMF (3 x 10 mL) to prepare for the coupling step in a compatible solvent. At this stage, the N-terminus is a protonated trifluoroacetate salt.

(B) In Situ Neutralization and Coupling of Hydroxy Amino Acids This step is the most critical for success. The procedure is the same for Boc-Ser(Bzl)-OH, Boc-Thr(Bzl)-OH, and Boc-Tyr(2,6-Cl₂-Bzl)-OH.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Boc-protected hydroxy amino acid (0.8 mmol, 4 equivalents) and HBTU (0.78 mmol, 3.9 equivalents) in 5 mL of DMF.

    • Allow this mixture to pre-activate for no more than 2 minutes.

    • Causality: HBTU rapidly converts the carboxylic acid to a highly reactive OBt-ester.[11] Prolonged pre-activation is unnecessary and can lead to side reactions like racemization, although this risk is lower with HBTU than with some other reagents.

  • Combined Neutralization and Coupling:

    • Add the activated amino acid solution from the vial directly to the reaction vessel containing the peptide-resin TFA salt.

    • Immediately add DIEA (1.2 mmol, 6 equivalents) to the reaction vessel.

    • Agitate the mixture for 10-30 minutes.

    • Causality: This is the core of the in situ neutralization protocol. The DIEA neutralizes the N-terminal TFA salt, forming the free amine. This amine is present in a high concentration of the activated amino acid ester, ensuring it is immediately and efficiently acylated before it can participate in aggregation. The use of a hindered base like DIEA is crucial to prevent it from acting as a nucleophile itself. The benzyl protecting groups on the hydroxy amino acid side chains are stable to these basic conditions and effectively prevent O-acylation.[6]

  • Monitoring the Coupling:

    • After 10 minutes, perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.

    • A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue/purple beads), extend the coupling time for another 15-20 minutes and re-test. If coupling remains incomplete, a "double coupling" (repeating the coupling step with fresh reagents) may be required, which can indicate a sterically hindered or aggregating sequence.

(C) Final Wash

  • DMF Wash: Once coupling is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection

After the final synthesis cycle, the peptide must be cleaved from the resin and the side-chain protecting groups (including the benzyl ethers on Ser, Thr, and Tyr) must be removed. This is typically achieved with strong acids like anhydrous Hydrogen Fluoride (HF).

  • Standard "High HF" Cleavage: A mixture of HF:p-cresol (90:10, v/v) at 0°C for 1 hour is a common condition.

  • N→O Acyl Shift Mitigation: The N→O acyl shift is catalyzed by strong acid and can occur during this step for Ser and Thr residues.[8][12] While difficult to prevent entirely under these conditions, the reaction is reversible. If analysis of the crude product indicates significant ester formation, the peptide can be treated with a mild aqueous base (e.g., pH 8-9 with ammonium bicarbonate) to reverse the shift back to the more stable N-acyl (peptide) bond.[9]

Troubleshooting

SymptomProbable CauseRecommended Solution
Positive Kaiser test after coupling Incomplete Coupling: May be due to steric hindrance (e.g., coupling to Thr) or on-resin aggregation.1. Extend Reaction Time: Continue coupling for an additional 30 minutes. 2. Double Couple: Drain and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid and DIEA.
Mass spec shows deletion of one amino acid Incomplete Deprotection: The Nα-Boc group was not fully removed, preventing the next coupling reaction.1. Increase Deprotection Time: Extend the second TFA treatment to 3 minutes. 2. Ensure Reagent Quality: Use fresh, high-quality TFA.
Mass spec shows +56 Da adducts Incomplete Deprotection & Capping: Unreacted amines from a previous failed coupling are capped by the Boc-group of the next activated amino acid.This is less common with efficient in situ protocols but points to a severe coupling issue. Address the root cause of the incomplete coupling (see above).
HPLC shows broad peaks or low yield Aggregation: Even with in situ neutralization, highly hydrophobic or difficult sequences can still aggregate.1. Solvent Modification: Add a small percentage (10-20%) of a chaotropic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to the DMF during coupling. 2. Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
Crude peptide shows N→O shift byproduct Acid-catalyzed Acyl Migration: Occurs during final HF cleavage for Ser/Thr-containing peptides.[8][9][12]1. Reverse the Shift: Dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH ~8.5) and stir for 1-2 hours before purification. Monitor the conversion by LC-MS.

Conclusion

The in situ neutralization protocol for Boc-SPPS is a highly effective strategy for improving the synthesis of peptides, including those containing the hydroxy amino acids Ser, Thr, and Tyr. By understanding the underlying chemical principles—specifically, the minimization of peptide-resin aggregation and the prevention of side-chain O-acylation through stable benzyl ether protection—researchers can reliably assemble these important sequences. This detailed protocol provides a robust framework for achieving high yields and purity, while the troubleshooting guide offers practical solutions to common challenges encountered in the field. Careful execution of these steps, combined with diligent monitoring, will ensure successful synthesis of complex hydroxy amino acid-containing peptides.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]

  • ResearchGate. (2015). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1154. [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Retrieved from [Link]

  • ResearchGate. (n.d.). In Situ Neutralization Protocols for Boc-SPPS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Situ Neutralization Protocols for Boc-SPPS. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • ResearchGate. (2018). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Peptide Fragments with C-terminal Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Statine Analogs in Drug Discovery

The non-proteinogenic amino acid (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of statine, is a cornerstone in the design of potent enzyme inhibitors, particularly targeting aspartic proteases. Its unique β-hydroxy-γ-amino acid structure allows it to act as a transition-state analog, effectively mimicking the tetrahedral intermediate of peptide bond hydrolysis. This property has been instrumental in the development of therapeutics, most notably in antiretroviral drugs targeting HIV protease.

The incorporation of this sterically hindered and functionally rich amino acid into a peptide sequence, especially at the C-terminus, presents significant synthetic challenges. These include overcoming steric hindrance during peptide bond formation, preventing racemization of the chiral centers, and managing the reactivity of the side-chain hydroxyl group.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful solid-phase synthesis of peptide fragments featuring a C-terminal Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, tailored for researchers in medicinal chemistry and drug development. The focus will be on the tert-butyloxycarbonyl (Boc) protection strategy (Boc/Bzl SPPS), which offers advantages for certain complex or hydrophobic sequences[1][2].

Core Synthetic Challenges & Strategic Planning

The successful synthesis of peptides containing this C-terminal residue hinges on a carefully planned strategy that addresses three primary obstacles: steric hindrance, hydroxyl group reactivity, and epimerization.

  • Steric Hindrance: The bulky isobutyl group adjacent to the β-hydroxyl and α-amino groups significantly slows down the kinetics of peptide bond formation. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times or elevated temperatures to achieve complete acylation.

  • Hydroxyl Group Reactivity: The secondary hydroxyl group is a potential site for O-acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of ester side products and truncated sequences. The decision to protect this hydroxyl group is a critical strategic choice.

  • Epimerization Risk: Like all amino acids, the α-carbon is susceptible to racemization during the carboxyl group activation step, a risk that is exacerbated by prolonged activation times or the use of strong bases[3]. For C-terminal residues, this is particularly critical as any epimerization will be carried through the entire synthesis.

The Hydroxyl Protecting Group Dilemma

A pivotal decision is whether to protect the side-chain hydroxyl group. Both approaches have been investigated and present a trade-off between synthetic complexity and risk of side reactions.

  • Unprotected Strategy: Proceeding without a hydroxyl protecting group simplifies the synthesis by eliminating two steps (protection and deprotection). While O-acylation is a risk, its occurrence can be minimized by using coupling reagents that favor N-acylation, such as phosphonium salts (PyBOP) or by employing pre-formed active esters[4]. This "minimal protection" approach aligns with greener chemistry principles by improving atom economy[5][6].

  • Protected Strategy: Protection of the hydroxyl group provides a more robust and safer route, definitively preventing O-acylation. A common choice for this purpose is the tert-butyldimethylsilyl (TBS) group, which is stable to the acidic conditions of Boc deprotection but can be removed during the final cleavage step[7].

For syntheses where yield and purity are paramount, especially during the synthesis of longer or more complex peptides, the protected strategy is recommended.

Selection of Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is arguably the most critical factor for successfully incorporating sterically hindered residues. The ideal reagent must provide rapid activation and high coupling efficiency while minimizing racemization.

Reagent ClassExample(s)StrengthsWeaknesses & Mitigation
Carbodiimides DCC, DICCost-effective, well-established.Moderate reactivity. High racemization risk unless additives are used. Dicyclohexylurea (DCU) byproduct from DCC is insoluble[4].
Mitigation: Always use in combination with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to form active esters that reduce racemization[8][9][10]. DIC is preferred for SPPS as its urea byproduct is soluble[8].
Aminium/Uronium Salts HBTU, HATU, HCTUHigh reactivity, fast kinetics, low racemization. Byproducts are water-soluble and easily removed[4][9].Higher cost. Excess reagent can cause guanidinylation of the N-terminus[11].
Mitigation: Use stoichiometric amounts of reagent relative to the carboxylic acid. HATU is often superior to HBTU for difficult couplings due to the participation of the nitrogen atom in the 7-azabenzotriazole ring[4][9].
Phosphonium Salts PyBOP, PyAOPVery high reactivity, excellent for sterically hindered couplings. Low racemization risk.[4]Higher cost. PyAOP is especially effective for coupling N-methyl amino acids, indicating its utility in hindered systems[9].

Recommendation: For coupling the initial this compound to the resin and for subsequent couplings of bulky amino acids, HATU or PyBOP are the reagents of choice due to their high reactivity and low propensity for racemization[4][9][12].

Experimental Methodologies & Protocols

The following protocols are based on a Boc/Bzl solid-phase peptide synthesis strategy[13][14]. All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Workflow Overview: Boc-SPPS Cycle

The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling.

SPPS_Workflow cluster_wash Resin Starting Resin (e.g., Merrifield) Loading 1. C-Terminal Loading (Boc-Statine-OH) Resin->Loading PeptideResin_Statine Boc-Statine-Resin Loading->PeptideResin_Statine Deprotection 2. Boc Deprotection (TFA in DCM) PeptideResin_Statine->Deprotection Start Cycle Wash Wash (DMF, DCM) Deprotection->Wash Neutralization 3. Neutralization (DIEA in DCM/DMF) Wash_N Coupling 4. Coupling (Boc-AA-OH, HATU, DIEA) Wash_C Coupling->Wash_C Wash->Neutralization ElongatedPeptide Boc-AA-Statine-Resin ElongatedPeptide->Deprotection Repeat for next AA FinalCleavage Final Cleavage & Deprotection (HF) ElongatedPeptide->FinalCleavage Sequence Complete CrudePeptide Crude Peptide FinalCleavage->CrudePeptide Wash_N->Coupling Wash_C->ElongatedPeptide Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_racemization Racemization Pathway (Undesired) BocAA Boc-AA-COOH Activated [Boc-AA-O-HATU]+ (Reactive Intermediate) BocAA->Activated HATU HATU + DIEA PeptideBond Boc-AA-NH-Peptide-Resin (Desired Product) Activated->PeptideBond Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated->Oxazolone Intramolecular Attack (Slowed by HATU/HOBt) PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond Nucleophilic Attack Racemized Racemized Boc-D-AA-NH-Peptide-Resin Oxazolone->Racemized Proton Exchange (Base-catalyzed)

Figure 2: HATU-mediated coupling and the suppressed racemization pathway.

Protocol 3: Final Cleavage and Global Deprotection

The final step liberates the peptide from the resin and removes all side-chain protecting groups (e.g., Benzyl ethers, Cbz groups).

CAUTION: Anhydrous hydrogen fluoride (HF) is extremely hazardous and corrosive. This procedure must be performed by trained personnel using a specialized HF cleavage apparatus in a certified fume hood.

  • Preparation:

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the resin in the reaction vessel of the HF apparatus. Add a scavenger, such as anisole (~1.0 mL per gram of resin), to trap the reactive carbocations generated during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to 0°C.

    • Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resulting peptide/resin mixture with cold diethyl ether to remove the scavenger and non-polar byproducts.

    • Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

References

  • Gante, J., et al. (1995). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. PubMed. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio. Available at: [Link]

  • AAPPTec. (2011). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Available at: [Link]

  • DriveHQ. Minimal Protection Strategies for SPPS. DriveHQ. Available at: [Link]

  • Spengler, J., et al. (2008). A Novel protecting/activating Strategy for Beta-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. Journal of Organic Chemistry. Available at: [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids. Available at: [Link]

  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. ResearchGate. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Accounts of Chemical Research. Available at: [Link]

  • Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available at: [Link]

  • Rabbolini, S. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Available at: [Link]

  • Wikipedia. Peptide synthesis. Wikipedia. Available at: [Link]

  • Pedersen, S. W., et al. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal. Available at: [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

Sources

Application Note & Protocol: A Senior Application Scientist's Guide to Robust Analytical HPLC Methods for Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and quantitative accuracy essential for research, development, and quality control.[1][2][3][4] This guide provides a comprehensive overview of developing and implementing robust analytical HPLC methods for peptides. We will delve into the critical aspects of method development, including the strategic selection of columns, mobile phases, and detection parameters. Detailed, field-proven protocols for sample preparation, system setup, and data analysis are presented, alongside troubleshooting insights to overcome common challenges in peptide analysis.[2][5] This document is designed to empower researchers with the expertise to develop and validate reliable HPLC methods for their specific peptide analytes.

Introduction: The Critical Role of HPLC in Peptide Analysis

Peptides, short chains of amino acids, are at the forefront of therapeutic innovation and biological research.[2] Ensuring the purity, identity, and stability of these molecules is paramount for therapeutic efficacy and safety.[1][2] Impurities can lead to unpredictable biological responses and compromise research data.[2] Reversed-phase HPLC (RP-HPLC) is the most prevalent and powerful technique for peptide analysis due to its exceptional resolving power, reproducibility, and compatibility with mass spectrometry (MS).[1][6][7] This application note will guide you through the logical steps of creating a robust analytical HPLC method tailored for peptides.

The Foundation: Understanding the Separation Mechanism

RP-HPLC separates peptides based on their hydrophobicity.[8] The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are injected onto the column and adsorb to the hydrophobic stationary phase.[8] A gradient of increasing organic solvent in the mobile phase is then used to desorb and elute the peptides in order of increasing hydrophobicity.[8][9]

Strategic Method Development: A Pillar of Success

A systematic approach to method development is crucial for achieving optimal separation.[5] The key variables to consider are the column, mobile phase, and gradient conditions.

Column Selection: More Than Just a Stationary Phase

The choice of HPLC column is a critical first step in method development.[3][10] Several factors must be considered to ensure efficient and reproducible separations.

  • Stationary Phase Chemistry :

    • C18 (Octadecylsilane) : The workhorse for peptide analysis, ideal for peptides up to 5,000 Daltons.[7][11][12]

    • C8 (Octylsilane) : Less hydrophobic than C18, useful for more hydrophobic or larger peptides to reduce retention times.[3]

    • C4 (Butylsilane) : Even less hydrophobic, often the preferred choice for large peptides and proteins.[7][11]

    • Phenyl : Offers alternative selectivity through π-π interactions with aromatic residues in the peptide.[3]

  • Pore Size : The pores of the stationary phase particles must be large enough for the peptide to access the bonded phase.

    • 100-120 Å : Suitable for small peptides (typically < 2,000 Da).[11]

    • 300 Å : Essential for larger peptides and proteins to prevent size exclusion effects and ensure proper interaction with the stationary phase.[7][9][13]

  • Particle Size : Smaller particles (e.g., < 2 µm for UHPLC) provide higher efficiency and resolution but generate higher backpressure. 3-5 µm particles are common for standard HPLC.

  • Silica Purity : High-purity silica is crucial to minimize secondary interactions with free silanol groups, which can cause peak tailing.[7]

Parameter Recommendation for Peptides Rationale
Stationary Phase C18 for general purpose; C4/C8 for large/hydrophobic peptidesBalances retention and selectivity.[3][7][11]
Pore Size 120 Å for small peptides; 300 Å for peptides > 2 kDaAllows analyte access to the stationary phase.[9][11][13]
Particle Size 1.7-3.5 µmSmaller particles increase efficiency.
Column Dimensions 2.1-4.6 mm ID; 50-150 mm lengthStandard analytical dimensions.
Mobile Phase Optimization: The Driving Force of Separation

The mobile phase composition directly influences peptide retention, peak shape, and selectivity.[3]

  • Organic Solvent : Acetonitrile is the most common organic modifier due to its low viscosity, UV transparency, and excellent elution strength for peptides.[9]

  • Aqueous Phase and Ion-Pairing Reagents :

    • Trifluoroacetic Acid (TFA) : The most widely used ion-pairing reagent at a concentration of 0.1%.[14][15][16] It pairs with basic residues on the peptide, masking their charge and reducing tailing.[17] It also helps to protonate acidic residues.

    • Formic Acid (FA) : Preferred for LC-MS applications as it is less ion-suppressive than TFA, leading to better MS signal.[18][19] However, it may result in broader peaks compared to TFA.[19]

    • Heptafluorobutyric Acid (HFBA) : A stronger ion-pairing reagent than TFA, it can increase the retention of hydrophilic peptides.[17][20][21]

  • pH : The pH of the mobile phase can significantly alter the charge state of a peptide and thus its retention and selectivity.[5] Operating at low pH (e.g., with TFA or FA) is common as it keeps acidic residues protonated and provides good peak shapes.

Gradient Elution: The Key to Resolving Complexity

Gradient elution, where the concentration of the organic solvent is increased over time, is standard for peptide analysis.[7][9]

  • Shallow Gradients : Peptides are sensitive to small changes in organic solvent concentration. Therefore, shallow gradients (e.g., 0.5-2% B per minute) are often required for optimal resolution.[5][14]

  • Gradient Optimization Workflow :

    • Scouting Gradient : Start with a broad, fast gradient (e.g., 5-95% B in 10-15 minutes) to determine the approximate elution time of the peptide(s) of interest.[3][14]

    • Focused Gradient : Design a shallower gradient around the elution window of the target peptides to improve resolution.[3][22]

Detection Techniques: Visualizing Your Peptides

The choice of detector depends on the analytical goal.

  • UV-Vis Detector : The most common detector for HPLC.

    • 210-220 nm : Detects the peptide backbone and is useful for general peptide quantification.[6][9][23]

    • 280 nm : Detects aromatic amino acids (Trp, Tyr, Phe) and can be used for peptides containing these residues.[6][9]

  • Mass Spectrometry (MS) : Provides mass information, confirming the identity of the peptide and any modifications or impurities.[1][24][25] It offers higher sensitivity and specificity than UV detection.[1] HPLC-MS is the gold standard for peptide characterization.[25][26]

Protocols for Robust Peptide Analysis

The following protocols provide a starting point for developing a peptide HPLC method.

Sample Preparation Protocol
  • Dissolution : Dissolve the lyophilized peptide in a solvent compatible with the mobile phase. A common starting point is the initial mobile phase condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[27]

  • Concentration : Prepare a stock solution of the peptide at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of 0.1-0.5 mg/mL for injection.

  • Filtration : Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.[27]

  • Storage : Store prepared samples at 4°C in an autosampler or on ice to minimize degradation.[27] For long-term storage, -20°C or -80°C is recommended.[27]

HPLC Method Protocol (Starting Point)
  • System : A binary HPLC or UHPLC system with a UV detector.

  • Column : C18, 2.1 x 100 mm, 1.8 µm, 130 Å

  • Mobile Phase A : 0.1% TFA in Water

  • Mobile Phase B : 0.1% TFA in Acetonitrile

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • Detection : UV at 214 nm

  • Gradient :

    Time (min) %B
    0.0 5
    20.0 65
    21.0 95
    23.0 95
    23.1 5

    | 28.0 | 5 |

Visualization of Workflows

General Peptide Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation inject->separate detect UV or MS Detection separate->detect integrate Peak Integration detect->integrate quantify Purity Calculation integrate->quantify report Generate Report quantify->report

Caption: Workflow for analytical HPLC of peptides.

Method Development Logic

G start Define Analytical Goal (Purity, Identity) col_select Select Column (C18, 300Å) start->col_select mp_select Select Mobile Phase (ACN/H2O + 0.1% TFA) col_select->mp_select scout Run Scouting Gradient (5-95% B) mp_select->scout eval1 Evaluate Resolution & Peak Shape scout->eval1 optimize Optimize Gradient (Shallow Gradient) eval1->optimize Suboptimal validate Validate Method eval1->validate Optimal eval2 Evaluate Resolution & Peak Shape optimize->eval2 temp_ph Further Optimization (Temperature, pH, Ion-Pair) eval2->temp_ph Suboptimal eval2->validate Optimal temp_ph->scout Re-scout

Caption: Logic for systematic HPLC method development.

Data Interpretation and System Suitability

  • Purity Assessment : Peptide purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

  • System Suitability : Before running samples, it is essential to perform system suitability tests to ensure the HPLC system is performing correctly. This typically involves injecting a standard and checking parameters like retention time repeatability, peak area precision, tailing factor, and resolution.

Parameter Typical Acceptance Criteria
Retention Time RSD ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor 0.8 - 1.5
Resolution ≥ 2.0 between the main peak and closest impurity[3]

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing Secondary interactions with silica; column degradation.Use a high-purity silica column; ensure sufficient ion-pairing reagent (0.1% TFA).[7]
Poor Resolution Gradient is too steep; incorrect column chemistry.Optimize to a shallower gradient; screen different column selectivities (e.g., C8, Phenyl).[5]
No/Low Signal Incorrect detection wavelength; sample degradation.Verify detector settings (214 nm for peptide bonds); prepare fresh sample.[23][28]
Ghost Peaks Contamination in mobile phase or system.Use fresh, high-purity solvents; flush the system thoroughly.
Retention Time Drift Column temperature fluctuations; mobile phase composition change.Use a column thermostat; prepare fresh mobile phase daily.[13]

Conclusion

Developing a robust analytical HPLC method for peptides is a systematic process that requires a thorough understanding of the interplay between the analyte, stationary phase, and mobile phase. By carefully selecting the appropriate column and optimizing the mobile phase and gradient conditions, researchers can achieve reliable and reproducible results. The combination of a well-developed HPLC method with appropriate detection techniques, such as UV and MS, provides a powerful platform for the comprehensive characterization of peptides, ensuring their quality and safety in research and therapeutic applications.

References

  • Henry, R. A., Godinho, J. M., & DeStefano, J. J. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 12(1-2), 5-23. Retrieved from [Link]

  • Amino Pure Canada. (2025, August 16). What is HPLC Testing and Why Does It Matter for Peptides? Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 419-455). Humana Press. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Bio-Techne. (n.d.). How to prepare samples for peptide liquid chromatography? Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 173, pp. 301-314). Humana Press. Retrieved from [Link]

  • Browne, C. A., Bennett, H. P., & Solomon, S. (1982). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 124(1), 201-208. Retrieved from [Link]

  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. Retrieved from [Link]

  • KNAUER Academy. (2016, August 26). Column selection for the HPLC of Proteins and Peptides. YouTube. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Amino Pure Canada. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • PEPDOO®. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]

  • MDPI. (2019). Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. Molecules, 24(15), 2788. Retrieved from [Link]

  • ResearchGate. (2015, October 20). Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides? Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Peptide Mapping. Retrieved from [Link]

  • Protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]

  • Agilent Technologies. (2007, May 1). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Retrieved from [Link]

  • ResearchGate. (2015, February 5). Is it possible to check the purity of peptides using HPLC with UV detector? Retrieved from [Link]

  • ResearchGate. (2020, July 22). LC-MS vs. HPLC for peptide quantification? Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Technology Networks. (2017, August 23). Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist Team

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered, β-hydroxy amino acid, Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, into their peptide sequences. Due to its unique structure, this residue often presents significant challenges to standard coupling protocols. This document provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and achieve optimal synthesis outcomes.

The core difficulty with this amino acid arises from two distinct structural features:

  • Steric Hindrance: The bulky isopropyl side chain adjacent to the β-hydroxyl group physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the peptide chain) to the activated carboxyl group. This significantly slows down the rate of peptide bond formation.[1]

  • Unprotected β-Hydroxyl Group: The secondary alcohol on the side chain is a potential nucleophile that can compete with the desired amine, leading to O-acylation and the formation of ester-linked side products. While not always necessary, protecting this group is a key strategic consideration.[2][3]

This guide will address both of these challenges systematically.

Part 1: Troubleshooting Guide for Incomplete Coupling

This section is designed to walk you through a logical progression of solutions when you encounter low coupling efficiency, typically identified by a positive colorimetric test for free amines (e.g., the Kaiser test) post-coupling.

Issue: Positive Kaiser Test After Coupling with this compound

A positive ninhydrin (Kaiser) test, where the resin beads turn a distinct blue or purple, indicates the presence of unreacted primary amines on the solid support.[4][5] This confirms that the coupling reaction was incomplete. The following workflow will help you diagnose and resolve the issue.

G A Start: Incomplete Coupling (Positive Kaiser Test) B Strategy 1: Perform a Double Coupling A->B Easiest first step F Re-test with Kaiser Test B->F C Strategy 2: Upgrade Coupling Reagent D Strategy 3: Optimize Reaction Conditions C->D If yield is still low E Strategy 4: Protect the β-Hydroxyl Group D->E For persistent issues or side product formation E->C Re-attempt coupling F->C Test still Positive G Success: Proceed to Next Cycle F->G Test Negative H Failure: Cap Unreacted Amines F->H After all strategies, if still Positive

Caption: Troubleshooting workflow for low coupling efficiency.

Q1: My standard DIC/HOBt coupling failed. What is the first and simplest corrective action?

Answer: The most direct approach is to repeat the coupling step, a procedure known as "double coupling." The steric hindrance of this amino acid dramatically slows the reaction kinetics, and a single coupling cycle, even if extended, may not be sufficient to drive the reaction to completion. A second exposure to fresh reagents can effectively acylate the remaining free amines.

Experimental Protocol 1: Double Coupling Procedure

  • After the first coupling reaction is complete, drain the reaction vessel.

  • Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the presence of free amines.

  • If the test is positive, prepare a fresh solution of this compound and the coupling reagents at the same concentration used for the first coupling.

  • Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the first coupling (e.g., 2-4 hours).

  • After the second coupling, drain the vessel, wash the resin thoroughly with DMF (5 x 1 min), and perform a second Kaiser test to confirm completion.

Q2: Double coupling helped, but the Kaiser test is still slightly positive. How can I increase the reaction's potency?

Answer: If repeating the reaction isn't enough, the next step is to increase the reactivity of the activated amino acid. Standard carbodiimide reagents like DCC or DIC are often not powerful enough for sterically demanding couplings.[1][6] Switching to a more potent in-situ activating reagent is crucial. Uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP) are significantly more effective because they form highly reactive O-acylisourea esters that can overcome the steric barrier.[1][7][8]

Data Presentation 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent ClassExample(s)Relative ReactivityNotes
Carbodiimides DCC, DICLowGenerally insufficient for highly hindered residues. DIC is preferred for SPPS as its urea byproduct is soluble.[9]
Phosphonium Salts PyBOP, PyAOPHighExcellent reagents that do not cause guanidinylation of the free amine. PyAOP is more reactive than PyBOP.[8]
Uronium/Aminium Salts HBTU, HCTUHighVery common and effective. HCTU is generally more reactive than HBTU. Can cause guanidinylation side reactions if used in large excess or during cyclization.[1][8]
Immonium/Azabenzotriazole HATUVery HighConsidered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen.[8]
Oxyma-based COMUVery HighReactivity is comparable or superior to HATU. Incorporates the non-explosive Oxyma leaving group, making it a safer alternative to HOBt/HOAt-based reagents.[8][9]

Experimental Protocol 2: High-Efficiency Coupling with HATU

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Let the coupling reaction proceed for 2-4 hours at room temperature. For extremely difficult cases, the reaction time can be extended overnight.[1]

  • Drain, wash with DMF (5 x 1 min), and perform a Kaiser test to verify completion.

Q3: I'm using HATU, but my yield is still suboptimal. What other conditions can I modify?

Answer: If a powerful coupling reagent is still not yielding the desired result, you should evaluate your solvent and reaction time/temperature.

  • Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain attached to the resin. Poor solvation can lead to peptide aggregation, which physically prevents reagents from reaching the reactive N-terminus.[1] N-methylpyrrolidone (NMP) has superior solvating properties compared to DMF and is often preferred for difficult sequences.[1] In some cases, using a solvent mixture such as DCM/DMF/NMP (1:1:1) or adding a small percentage of DMSO can help disrupt aggregation.[1][5]

  • Reaction Time & Temperature: Steric hindrance slows the reaction rate. Simply increasing the coupling time to 12-24 hours can often drive the reaction to completion.[1] Alternatively, gentle heating (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier, though this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is an extremely effective method for forcing difficult couplings to completion quickly and efficiently.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the β-hydroxyl group on this compound?

Answer: It is highly recommended, though not always strictly necessary for a single incorporation. The hydroxyl group is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid in the next cycle, leading to a depsipeptide (ester bond) side product. While modern, fast-acting coupling reagents can favor N-acylation, the risk of O-acylation increases with longer reaction times or during the synthesis of longer peptides. For maximum purity and to avoid complex purification challenges, protecting the hydroxyl group as an ether (e.g., tert-butyl ether, tBu) is the most robust strategy.[2][3]

Q2: What is the best way to monitor the completion of the coupling reaction on the resin?

Answer: The most common method is a qualitative colorimetric test for the presence of free primary amines. The Kaiser (ninhydrin) test is the standard choice.[4]

  • Negative Result (Complete Coupling): Resin beads remain their original color or turn slightly yellow.

  • Positive Result (Incomplete Coupling): Resin beads turn a deep blue or purple.[5]

An alternative is the Chloranil test , which can also detect secondary amines (like proline) and may offer different sensitivity.[10] These tests are performed on a very small sample of resin (~5 mg) and provide a rapid go/no-go assessment of the reaction.

Experimental Protocol 3: Qualitative Ninhydrin (Kaiser) Test

  • Collect a small sample of resin beads (1-5 mg) in a small glass test tube.

  • Wash the beads with ethanol (2 x 0.5 mL).

  • Add 2-3 drops of Reagent A (potassium cyanide in pyridine).

  • Add 2-3 drops of Reagent B (ninhydrin in ethanol).

  • Add 2-3 drops of Reagent C (phenol in ethanol).

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution. A blue/purple color indicates a positive result (free amines). A yellow/clear color indicates a negative result.

Q3: I've tried double coupling with HATU and extended the reaction time, but the Kaiser test is still positive. What is my final option?

Answer: If a coupling reaction remains incomplete even after significant optimization, it is critical to "cap" the unreacted free amines. Capping involves acetylating the remaining N-terminal amines with a highly reactive, non-bulky agent like acetic anhydride. This permanently blocks them from reacting in subsequent coupling cycles. Capping is essential to prevent the formation of deletion sequences (peptides missing one amino acid), which are often very difficult to separate from the target peptide during purification.[4]

Experimental Protocol 4: Acetic Anhydride Capping

  • After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare the capping solution. A common formulation is a mixture of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min).

  • You can perform a final Kaiser test to confirm the absence of free amines before proceeding to the N-terminal Boc deprotection of the next cycle.

References

  • Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University Dissertations. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?[Link]

  • O'Keeffe, J. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. [Link]

  • Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Spencer, J. R., et al. (1996). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 48(4), 338-45.
  • Bray, B. L. (2017). Coupling method for peptide synthesis at elevated temperatures.
  • Zlotorzynski, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(24), 7501.
  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766.
  • Tamás, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9, 545-553.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Request PDF. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • Han, Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.

Sources

preventing side reactions during Boc deprotection of peptides with hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for navigating the complexities of Boc deprotection in peptides containing hydroxyl-functionalized amino acids (Serine, Threonine, and Tyrosine). As Senior Application Scientists, we understand that the success of your peptide synthesis hinges on minimizing side reactions to ensure the purity and integrity of your final product. This guide provides in-depth troubleshooting, validated protocols, and a mechanistic exploration of common challenges to empower you in your experimental work.

Part 1: Troubleshooting & FAQs

This section addresses the most pressing issues encountered during the Boc deprotection of peptides with hydroxyl groups in a direct question-and-answer format.

Q1: I'm observing a mass addition of +82 Da to my Serine/Threonine-containing peptide after TFA deprotection. What is the likely cause?

A: A mass increase of 82 Da strongly suggests O-trifluoroacetylation of the hydroxyl group on a Serine or Threonine residue. During deprotection with trifluoroacetic acid (TFA), the hydroxyl group can be esterified by TFA. This side reaction is particularly prevalent with N-terminal hydroxyamino acids.

Q2: My peptide contains an unprotected Tyrosine, and after final cleavage, I see a +56 Da adduct. What is this and how can I prevent it?

A: The +56 Da adduct corresponds to the alkylation of the Tyrosine's phenolic ring by a tert-butyl cation.[1] This reactive carbocation is generated during the acid-catalyzed removal of the Boc group and other tert-butyl-based protecting groups.[1][2] To prevent this, the use of cation scavengers in your cleavage cocktail is essential.[1][2]

Q3: Can the peptide backbone itself be affected by the presence of Serine or Threonine during acid deprotection?

A: Yes, peptides containing Serine or Threonine can undergo an acid-catalyzed N→O acyl shift.[3] This intramolecular rearrangement results in the formation of an ester linkage in the backbone, which can lead to a mixture of isomers and complicate purification. This reaction is pH-dependent and can be reversed under basic conditions.[3]

Q4: Are there any "universal" scavenger cocktails that are effective for protecting hydroxyl groups?

A: While the ideal cocktail is sequence-dependent, a common starting point for peptides with sensitive residues, including those with hydroxyl groups, is a mixture of TFA, water, and a silane-based scavenger. A widely used combination is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). Water and TIS are effective at scavenging the tert-butyl cations that can alkylate Tyrosine. For peptides also containing other sensitive residues like Cysteine or Methionine, more complex cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[4][5]

Q5: Is it always necessary to protect the hydroxyl group of Serine and Threonine during Boc-SPPS?

A: For shorter peptides or when the hydroxyl-containing residue is at the N-terminus, it is sometimes possible to proceed without side-chain protection.[2] However, for longer syntheses, protection is highly recommended to prevent side reactions during both coupling and deprotection steps. The most common protecting group for Serine and Threonine in Boc chemistry is the benzyl (Bzl) ether, which is generally stable to the repetitive TFA deprotection of the Nα-Boc group and is removed during the final strong acid cleavage (e.g., with HF or TFMSA).[2][6][7]

Part 2: Technical Deep Dive: Mechanisms of Side Reactions

A thorough understanding of the underlying chemical mechanisms is crucial for the rational design of your deprotection strategy.

O-Trifluoroacetylation of Serine and Threonine

During TFA-mediated deprotection, the hydroxyl groups of Serine and Threonine can be esterified. This reaction is believed to proceed through the protonation of the hydroxyl group, making it a better leaving group, followed by nucleophilic attack by the trifluoroacetate anion. More significantly, for N-terminal hydroxyamino acids, the reaction can proceed via the intermediate formation of a trifluoroacetyl ester, which can then undergo an O→N acyl shift.[8]

N→O Acyl Shift

This acid-catalyzed intramolecular rearrangement is a known side reaction for peptides containing Serine or Threonine.[3] The process is initiated by the protonation of the amide carbonyl oxygen preceding the hydroxyl-containing residue. This is followed by a nucleophilic attack of the side-chain hydroxyl group on the activated carbonyl carbon, leading to a cyclic hydroxyoxazolidine intermediate. This intermediate can then rearrange to form an ester linkage in the peptide backbone.

Part 3: Validated Protocols & Methodologies

The following protocols provide a starting point for optimizing your Boc deprotection strategy for peptides containing hydroxyl groups.

Protocol 1: Standard Boc Deprotection with Scavengers for Peptides with Unprotected Hydroxyl Groups

This protocol is suitable for the repetitive deprotection of the Nα-Boc group during solid-phase peptide synthesis (SPPS) when Serine, Threonine, or Tyrosine side chains are unprotected.

Materials:

  • Peptide-resin

  • Deprotection Solution: 25-50% TFA in Dichloromethane (DCM) (v/v)

  • Scavengers (optional, for sensitive sequences): 1% Triisopropylsilane (TIS) in the deprotection solution.

  • Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (v/v)

  • Wash Solvents: DCM, Isopropanol, DMF

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM and add the deprotection solution (with scavenger if needed).

  • Agitate the resin for 1-2 minutes and drain.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralize the resin by treating it with the neutralization solution for 2 minutes (repeat twice).

  • Wash the resin with DMF (3x) to remove excess base before proceeding to the next coupling step.

Protocol 2: Final Cleavage and Deprotection for Peptides Containing Tyrosine

This protocol is designed for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, with a focus on preventing Tyrosine alkylation.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: TFA/Thioanisole/m-cresol (e.g., 90:5:5 v/v/v) or TFA/p-cresol (95:5 v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Cool the vessel in an ice bath.

  • Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1.5 - 2 hours.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding a 10-fold excess of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the peptide under vacuum.

Part 4: Data Presentation & Visualization

Table 1: Common Scavengers for Protecting Hydroxyl-Containing Peptides During Boc Deprotection
ScavengerTarget Side ReactionTypical ConcentrationNotes
Triisopropylsilane (TIS) General carbocation scavenging, reduces trityl groups1-5% (v/v)Effective against tert-butyl cations that can alkylate Tyrosine.
Water Scavenges tert-butyl cations2.5-5% (v/v)A common and effective scavenger for preventing t-butylation.
Anisole/p-Cresol Alkylation of Tyrosine5-10% (v/v)The phenolic scavenger acts as a trap for electrophilic species, protecting the electron-rich ring of Tyrosine.[1]
Thioanisole Alkylation of Tyrosine, aids in Arg(Tos) deprotection5% (v/v)A versatile scavenger often included in cleavage cocktails for peptides with multiple sensitive residues.
Dithiothreitol (DTT) General carbocation scavenging, reduces Met(O)0.5-1% (w/v)Can be added to the deprotection solution for peptides containing Met, Cys, or Trp, and also helps scavenge carbocations that could affect hydroxyl groups.[1]
Diagrams

Boc_Deprotection_Pathways cluster_deprotection Boc Deprotection with TFA cluster_side_reactions Side Reactions of Hydroxyl Groups cluster_prevention Preventative Measures Peptide-NH-Boc Peptide-NH-Boc Protonated_Peptide Protonated_Peptide Peptide-NH-Boc->Protonated_Peptide + H⁺ (from TFA) Deprotected_Peptide Deprotected_Peptide Protonated_Peptide->Deprotected_Peptide - CO₂ tBu_cation t-Bu⁺ Protonated_Peptide->tBu_cation Ser/Thr-OH Ser/Thr-OH Tyr-OH Tyr-OH tBu_cation->Tyr-OH Electrophilic Attack Scavengers Scavengers (TIS, H₂O, Cresol) tBu_cation->Scavengers Trapping O_TFA_Peptide O-Trifluoroacetylated Peptide Ser/Thr-OH->O_TFA_Peptide + TFA Alkylated_Tyr Alkylated Tyrosine TFA_anion CF₃COO⁻ Trapped_tBu Trapped Cation

Caption: Boc deprotection and associated side reactions with hydroxyl groups.

NO_Acyl_Shift Peptide_Backbone ...-NH-CHR-CO-NH-CH(CH₂OH)-CO-... Protonated_Amide ...-NH-CHR-C(OH⁺)=N-CH(CH₂OH)-CO-... Peptide_Backbone->Protonated_Amide + H⁺ Cyclic_Intermediate Hydroxyoxazolidine Intermediate Protonated_Amide->Cyclic_Intermediate Intramolecular Nucleophilic Attack Ester_Backbone ...-NH-CHR-CO-O-CH(CH₂)-NH₂⁺-CO-... Cyclic_Intermediate->Ester_Backbone Rearrangement

Caption: Mechanism of the N→O Acyl Shift in Serine-containing peptides.

References

  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
  • Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. (2025).
  • Smolecule. (2023). Boc-Ser(Bzl)-OH | 23680-31-1.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • A.L. Otvos, et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1871-1883.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Wünsch, E., Moroder, L., Göhring-Romani, S., Musiol, H. J., & Scharf, R. (1988). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Biological chemistry Hoppe-Seyler, 369(5), 317-322.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Moody, C. J., & O'Connell, M. J. (2000). Investigation of the Synthesis of Some Dehydroalanine Derivatives. Turkish Journal of Chemistry, 24(4), 389-396.
  • Kumar, K. S., & Kumar, D. (2019). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 17(1), 126-137.
  • Wikipedia. (n.d.). Dehydroalanine.
  • Peoples, R. W., Li, C., & Weight, F. F. (1996). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. British journal of pharmacology, 119(4), 633–642.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Dehydroalanine formation through a-elimination mechanism. (n.d.).
  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1].
  • Dziedzic, P., Martin, C., & Gierlich, J. (2022).
  • Thakur, A. K., & Burra, G. (2025). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. The Journal of Physical Chemistry B.
  • Li, X., & Danishefsky, S. J. (2014). Serine/threonine ligation for the chemical synthesis of proteins. Current opinion in chemical biology, 22, 54–61.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Hulmes, J. D., & Pan, Y. C. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical biochemistry, 197(2), 368–376.
  • Sigma-Aldrich. (n.d.). Boc-Thr(Bzl)-OH Novabiochem 15260-10-3.
  • Amay, C. N., & O'Connor, M. B. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews, 52(24), 8468-8491.
  • Van der Eycken, E. V., & Kappe, C. O. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. The Journal of organic chemistry, 73(15), 6074-6077.
  • Yamashiro, D., & Li, C. H. (1977). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. The Journal of organic chemistry, 42(3), 523–525.
  • Aapptec Peptides. (n.d.). Boc-Thr(Bzl)-OH [15260-10-3].
  • Harrison, A. G. (2009). Pathways for Water Loss from Doubly Protonated Peptides Containing Serine or Threonine. Journal of the American Society for Mass Spectrometry, 20(1), 118-125.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Brik, A., & Dawson, P. E. (2013). Protein chemical synthesis by serine and threonine ligation.
  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
  • Millar, R. W., & Philbin, S. P. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
  • Shoulders, M. D., & Raines, R. T. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Cravatt, B. F., & Sieber, S. A. (2007). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Chemical reviews, 107(8), 3163–3177.

Sources

Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, particularly when synthesizing sequences rich in hydrophobic residues. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why these problems occur and how to logically troubleshoot them. This guide is built on field-proven insights to ensure your next synthesis is a success.

Part 1: Understanding the Problem - The "Difficult Sequence"

During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin. While this simplifies purification by allowing easy removal of excess reagents through washing, it also creates a unique microenvironment where peptide chains can interact.[1]

What is peptide aggregation in SPPS?

As the peptide elongates, particularly after the fifth or sixth residue, it can fold into secondary structures like β-sheets.[2][3] These structures can then interact with each other through intermolecular hydrogen bonds, leading to the formation of a larger, often insoluble, aggregated mass on the resin.[2][4] This phenomenon effectively sequesters the growing peptide chains, making them inaccessible for subsequent deprotection and coupling reactions. The result is a dramatic drop in synthetic efficiency, leading to incomplete sequences and failed syntheses.

Why are hydrophobic residues the main culprits?

Peptide sequences with a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Ala) are notoriously prone to aggregation.[2][5] This is driven by the hydrophobic effect: the tendency of nonpolar molecules to associate in an aqueous or polar environment to minimize their contact with it.[6] During SPPS, which often uses polar aprotic solvents like Dimethylformamide (DMF), these hydrophobic side chains will self-associate, promoting the formation of the β-sheet structures that initiate aggregation.[4][6]

Frequently Asked Questions (FAQs)

Q1: How can I tell if my peptide is aggregating on the resin?

A: The most common sign of on-resin aggregation is a visible shrinking or collapse of the resin bed. The resin beads, which should swell and be mobile in the solvent, will instead clump together. In automated continuous-flow synthesizers, you might observe a flattening and broadening of the UV-Vis deprotection signal.[7] Additionally, standard colorimetric tests like the Kaiser test (for primary amines) or TNBS test can become unreliable, often giving false negative results because the aggregated peptide chains are inaccessible to the reagents.

Q2: Can I predict if a sequence will be "difficult" before I start the synthesis?

A: While it's hard to predict with 100% certainty, there are strong indicators.[2] Sequences containing stretches of contiguous hydrophobic residues are high-risk. Several online tools can analyze a peptide sequence and predict its propensity for aggregation based on its amino acid composition and hydrophobicity.

Q3: My synthesis failed. How do I analyze the crude product to confirm aggregation was the cause?

A: After cleaving the peptide from the resin, analyze the crude product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8][9] A failed synthesis due to aggregation will typically show a complex HPLC chromatogram with multiple peaks corresponding to truncated sequences (deletion products), rather than a single major peak for the desired full-length peptide.[8] MS analysis can then confirm the masses of these impurities.[8]

Part 2: Diagnostic Approaches & Monitoring

A proactive approach is always better than a reactive one. For any peptide longer than 20 amino acids, especially those with suspected difficult sequences, monitoring the synthesis is crucial.

On-Resin Monitoring Techniques
1. Visual Resin Swelling Test

This is a simple, qualitative test. Before and after each coupling and deprotection step, briefly stop the agitation and observe the resin bed. A well-solvated, non-aggregated peptide-resin will appear swollen and mobile. If the resin volume decreases significantly or it clumps together, aggregation is likely occurring.[2]

2. The Kaiser Test (for Primary Amines)

The Kaiser test is used to detect the presence of free primary amines (like the N-terminus of the growing peptide chain after Fmoc deprotection). A positive result (blue bead color) indicates that the deprotection was successful and the amine is ready for the next coupling step. A negative result (yellow/clear beads) after a coupling step indicates the coupling was successful.

  • Self-Validation: If you get a positive Kaiser test after a coupling step, it means the coupling failed. However, with aggregation-prone sequences, the N-terminal amine might be buried within the aggregate and inaccessible to the Kaiser reagents, leading to a "false negative". Therefore, this test should be interpreted with caution for difficult sequences.

3. Small-Scale Cleavage and Analysis

For long or critical syntheses, it is highly recommended to periodically take a small sample of the peptide-resin (e.g., after every 5-10 cycles), cleave the peptide, and analyze it by HPLC and MS. This provides a direct snapshot of the synthesis fidelity at that point and can help pinpoint exactly when aggregation begins to occur.

Part 3: Troubleshooting and Mitigation Strategies

When faced with an aggregation-prone sequence, several strategies can be employed to disrupt the intermolecular hydrogen bonding and improve solvation.

Strategy 1: Modifying the Peptide Backbone

The most effective way to combat aggregation is to temporarily modify the peptide backbone to disrupt the formation of secondary structures.

A. Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are introduced as a dipeptide unit. They introduce a "kink" in the peptide backbone, similar to a natural proline residue, which effectively disrupts the formation of β-sheets.[2][10] This modification is temporary and the native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage.

  • Causality: The oxazolidine or thiazolidine ring of the pseudoproline mimics the structure of proline, preventing the hydrogen bonding necessary for β-sheet formation.[10] They are introduced as dipeptides to avoid the sterically hindered coupling onto the protected nitrogen.

B. Dmb/Hmb-Protected Amino Acids

Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone amide nitrogen of an amino acid residue physically blocks hydrogen bond formation.[2][11] These groups are typically introduced every 6-7 residues in a difficult sequence.[2] Like pseudoprolines, these modifications are cleaved during the final TFA treatment.

  • Causality: The bulky Dmb or Hmb group acts as a steric shield, preventing the close approach of adjacent peptide chains required for aggregation.[2] Dmb/Hmb-protected glycine dipeptides are particularly useful for hydrophobic sequences that lack Ser or Thr but contain Gly-Gly or Ala-Gly motifs.

C. O-Acyl Isopeptides

This strategy involves creating a temporary ester linkage (an isopeptide bond) within the peptide backbone, typically at a Ser or Thr residue.[12] This disrupts the normal amide bond sequence, preventing aggregation.[13] The native peptide bond is then reformed by an O-to-N acyl shift under mildly basic conditions after purification.[10]

  • Causality: The introduction of an ester bond into the backbone breaks the regular pattern of amide bonds, which is essential for the hydrogen bonding network that stabilizes β-sheets.[10] This also often improves the solubility of the crude peptide, simplifying purification.[10][13]

Workflow for Backbone Modification Strategies

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_3 Outcome start Difficult Hydrophobic Sequence Identified choice Sequence contains Ser, Thr, or Cys? start->choice iso Incorporate O-Acyl Isopeptide start->iso Alternative pseudo Incorporate Pseudoproline Dipeptide choice->pseudo Yes dmb Incorporate Dmb/Hmb Amino Acid/Dipeptide choice->dmb No synthesis Proceed with SPPS pseudo->synthesis dmb->synthesis iso->synthesis cleavage Final TFA Cleavage synthesis->cleavage result High-Purity Peptide cleavage->result

Caption: Decision workflow for selecting a backbone modification strategy.

Strategy 2: Optimizing Synthesis Conditions

If backbone modification is not feasible, adjusting the synthesis environment can help to improve the solvation of the peptide-resin complex.

A. Solvent Choice

While DMF is the standard, switching to or incorporating other solvents can be beneficial.

  • N-Methyl-2-pyrrolidone (NMP): Has a stronger solvating capacity for peptides than DMF.[2][8]

  • Dimethyl Sulfoxide (DMSO): Adding up to 25% DMSO to DMF can help break up secondary structures.[2][5]

  • "Magic Mixture": A cocktail of DCM/DMF/NMP (1:1:1) can be effective for very hydrophobic sequences.[5]

B. Chaotropic Agents

These are salts that disrupt the structure of water and reduce the stability of hydrogen bonds. Adding chaotropic salts like LiCl, NaClO₄, or KSCN to the coupling mixture can help to keep the peptide chains solvated and prevent aggregation.[2][14]

C. Elevated Temperature

Performing couplings at a higher temperature (e.g., 50-75°C), often with the aid of microwave synthesizers, can provide enough energy to overcome the activation barrier for difficult couplings and disrupt forming aggregates.[2][15]

Summary of Troubleshooting Strategies
Strategy CategorySpecific MethodMechanism of ActionBest For
Backbone Modification Pseudoproline DipeptidesIntroduces a backbone "kink", disrupting β-sheets.[2][10]Sequences containing Ser, Thr, or Cys.
Dmb/Hmb Amino AcidsSterically hinders inter-chain hydrogen bonding.[2]Sequences with Gly or other residues where pseudoprolines are not an option.
O-Acyl IsopeptidesTemporarily replaces an amide bond with an ester, breaking H-bond patterns.[10][13]Improving both synthesis and subsequent purification/solubility.[10][12]
Condition Optimization Change Solvent (NMP, DMSO)Improves solvation of the growing peptide chain.[2][5]Moderate aggregation issues; first line of defense.
Add Chaotropic SaltsDisrupts hydrogen bonding networks.[2]When solvent changes alone are insufficient.
Increase TemperatureProvides energy to overcome difficult couplings and disrupt aggregates.[2]Severely hindered couplings due to aggregation.
Use Low-Loading ResinReduces inter-chain crowding and interaction on the solid support.As a preventative measure for any potentially difficult sequence.

Part 4: Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide into a growing peptide chain on the resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (3 eq.)

  • Coupling reagent (e.g., HBTU, 3 eq.)

  • Base (e.g., DIPEA, 6 eq.)

  • DMF (synthesis grade)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes.

  • In a separate vessel, dissolve the pseudoproline dipeptide and HBTU in a minimal volume of DMF.

  • Add the DIPEA to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the drained peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a TNBS test to confirm the completion of the coupling. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated with fresh reagents.

  • Once coupling is complete, proceed with the standard Fmoc deprotection step for the next cycle.

Diagram of Pseudoproline Action

G cluster_0 Without Pseudoproline (Aggregation) cluster_1 With Pseudoproline (Disruption) P1 Peptide Chain 1 P2 Peptide Chain 2 P1->P2 H-Bond P3 Peptide Chain 3 P2->P3 H-Bond P4 Peptide Chain 1 P5 Chain with Pseudoproline P6 Peptide Chain 3

Caption: Pseudoprolines disrupt the hydrogen bonds that cause aggregation.

Protocol 2: Test Cleavage and Analysis

This protocol describes how to take a small sample of resin during synthesis for analysis.

Materials:

  • Peptide-resin sample (~5-10 mg)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)[16]

  • Cold diethyl ether

  • Centrifuge

  • HPLC system

  • Mass spectrometer

Procedure:

  • Withdraw a small amount of the peptide-resin from the reaction vessel and wash thoroughly with DCM, then dry under vacuum.

  • Place the dried resin in a microcentrifuge tube.

  • Add ~200 µL of the TFA cleavage cocktail to the resin and let it react for 2 hours at room temperature.

  • Precipitate the cleaved peptide by adding ~1 mL of cold diethyl ether to the tube.

  • Centrifuge the sample to pellet the crude peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with more cold ether and repeat the centrifugation.

  • After decanting the ether, allow the residual solvent to evaporate from the pellet.

  • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample by RP-HPLC to check the purity and by mass spectrometry to confirm the mass of the major product.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved from [Link]

  • Wang, J., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]

  • Romero-Gutierrez, T. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Sohma, Y., et al. (2007). The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42. Journal of Peptide Science. Retrieved from [Link]

  • Hmb and Dmb Protected Derivatives. (2019). AAPPTEC. Retrieved from [Link]

  • Site-Specific Isopeptide Bond Formation: A Powerful Tool for the Generation of Potent and Nontoxic Antimicrobial Peptides. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Amino Acid Composition drives Peptide Aggregation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2010). Organic Letters. Retrieved from [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. Retrieved from [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2006). Journal of Peptide Science. Retrieved from [Link]

  • Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. (2022). bioRxiv. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research. Retrieved from [Link]

  • Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. (2022). ACS Omega. Retrieved from [Link]

  • Isopeptide bond formation mediated by δ-selenolysine for chemical ubiquitination. (2023). Frontiers in Chemistry. Retrieved from [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. (2022). Lund University Publications. Retrieved from [Link]

  • An Isodipeptide Building Block for Microwave-Assisted Solid-Phase Synthesis of Difficult Sequence-Containing Peptides. (2015). Organic Letters. Retrieved from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2021). RSC Publishing. Retrieved from [Link]

  • Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. (2002). Journal of the American Chemical Society. Retrieved from [Link]

  • Greener solvents for solid-phase synthesis. (2021). Current Opinion in Green and Sustainable Chemistry. Retrieved from [Link]

  • Mutter, M., et al. (2000). Pseudoprolines in Peptide Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Racemization of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid During Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the peptide coupling of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a valuable chiral building block. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis with this compound?

A1: Racemization is the undesired conversion of the desired (2R,3S) stereoisomer into its diastereomer, (2S,3S), at the alpha-carbon during the peptide coupling step. This leads to a mixture of peptide diastereomers, which can be challenging to separate and can significantly impact the final peptide's biological activity and therapeutic efficacy.[1]

Q2: What is the primary mechanism leading to racemization during the coupling of N-Boc protected amino acids?

A2: The most prevalent mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4] The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either face, leading to a loss of stereochemical purity.[1] The presence of the Boc (tert-butyloxycarbonyl) group, a urethane-type protecting group, generally helps to suppress oxazolone formation compared to acyl-type protecting groups.[5][6]

Q3: Are amino acids with a β-hydroxyl group, like this compound, more susceptible to racemization?

A3: While all chiral amino acids (except glycine) can racemize, those with electron-withdrawing groups on the side chain can be more susceptible. However, the primary factors influencing racemization are the coupling conditions rather than the inherent structure of the β-hydroxy amino acid. Sensitive amino acids that are particularly prone to racemization under standard coupling conditions include Histidine (His) and Cysteine (Cys).[7][8][9][10]

Q4: How do the different components of the coupling reaction—coupling reagents, bases, and solvents—influence racemization?

A4: Each component plays a crucial role:

  • Coupling Reagents: The choice of activating reagent is critical. Onium salts (e.g., HATU, HBTU, HCTU, COMU) are generally preferred as "low-racemization" reagents because they form active esters that are less prone to cyclizing into oxazolones compared to the intermediates formed by carbodiimides (like DCC or DIC) alone.[10]

  • Additives: When using carbodiimides, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[9][10][11] They form more stable active esters, which suppresses racemization.[10] HOAt and OxymaPure are generally more effective than HOBt in this regard.[10][11]

  • Bases: The strength and steric hindrance of the base are critical.[12] Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of proton abstraction from the oxazolone intermediate, accelerating racemization.[10][12] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended to preserve stereochemical integrity.[7][10][12]

  • Solvents: The polarity of the solvent can influence the rate of racemization. Less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a significant concern.[13]

Troubleshooting Guide: High Levels of the (2S,3S) Diastereomer Detected

This section provides a systematic approach to troubleshooting and minimizing racemization when coupling this compound.

Symptom: Post-synthesis analysis (e.g., chiral HPLC, LC-MS) reveals a significant peak corresponding to the undesired (2S,3S) diastereomer of the peptide.
Logical Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected reagent_check Step 1: Evaluate Coupling Reagent & Additive start->reagent_check base_check Step 2: Scrutinize Base Selection reagent_check->base_check If using carbodiimide, ensure additive is present. Consider switching to an onium salt. temp_check Step 3: Assess Reaction Temperature base_check->temp_check If using strong/non-hindered base (e.g., DIPEA), switch to a weaker/hindered base (e.g., NMM, Collidine). protocol_check Step 4: Review Protocol & Pre-activation Time temp_check->protocol_check If reaction is at room temp or elevated, perform coupling at 0°C or lower. solution Optimized Protocol Implemented protocol_check->solution Minimize pre-activation time. Ensure correct stoichiometry.

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Troubleshooting Steps & Solutions

1. Coupling Reagent and Additive Selection

  • Issue: The use of carbodiimides like DCC or DIC without an appropriate additive is a common cause of significant racemization.

  • Solution:

    • If using a carbodiimide, always include an additive. OxymaPure and HOAt are generally superior to HOBt in suppressing racemization.[10][11]

    • For highly sensitive couplings, switching to an onium salt-based coupling reagent is recommended. COMU and HATU are excellent choices known for their efficiency and low racemization potential.[10][14] DEPBT is another reagent noted for its remarkable resistance to racemization, especially for sensitive amino acids like Histidine.[6]

2. Base Selection and Stoichiometry

  • Issue: The use of a strong, non-hindered base like DIPEA can significantly increase the rate of racemization.[12]

  • Solution:

    • Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[7][10][12]

    • Use the minimum necessary amount of base, typically one equivalent relative to the amino acid.

3. Reaction Temperature Control

  • Issue: Higher reaction temperatures accelerate most reactions, including the pathways that lead to racemization.[8]

  • Solution:

    • Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.[6][13] For particularly sensitive couplings, maintaining a low temperature throughout the reaction is advisable.

4. Pre-activation Time

  • Issue: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased formation of the oxazolone intermediate and subsequent racemization.[3]

  • Solution:

    • Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after its formation.

Comparative Summary of Key Parameters
ParameterHigh Racemization ConditionsRecommended Low-Racemization ConditionsRationale
Coupling Reagent DIC or DCC aloneDIC/Oxyma, HATU, COMU, DEPBT[3][6][10][14]Onium salts and carbodiimides with additives form more stable active esters, reducing oxazolone formation.[10]
Base DIPEANMM, 2,4,6-Collidine[7][10][12]Weaker/hindered bases are less effective at abstracting the α-proton, thus slowing racemization.[12]
Temperature Room Temperature or Elevated0°C to Room Temperature[6][13]Lower temperatures decrease the rate of oxazolone formation and enolization.
Pre-activation Prolonged ( > 5 minutes)Minimal ( < 2 minutes) or in situReduces the concentration and lifetime of the highly reactive, racemization-prone activated intermediate.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during peptide bond formation using a carbodiimide with an advanced additive.

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the this compound (1.0 equivalent) and OxymaPure (1.0 equivalent) in anhydrous DCM or a DCM/DMF mixture.

  • Add the amine component (e.g., the resin with the free N-terminus) (1.0 equivalent) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC (1.0 equivalent) dropwise to the cooled and stirred reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using a suitable method (e.g., ninhydrin test for solid-phase synthesis).

Protocol 2: Low-Racemization Coupling using HATU/NMM

This protocol utilizes a modern onium salt coupling reagent and a weaker base for sensitive couplings.

  • Under an inert atmosphere, dissolve the this compound (1.0 equivalent) and HATU (0.95 equivalent) in anhydrous DMF.

  • Add N-methylmorpholine (NMM) (2.0 equivalents) to the solution and stir for 1-2 minutes for pre-activation.

  • Add the amine component (1.0 equivalent) to the activated amino acid solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress.

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism start Boc-AA-OH (R-config) activated Activated Ester (Racemization Prone) start->activated + Coupling Reagent oxazolone Oxazolone Intermediate activated->oxazolone Intramolecular Cyclization product_R Desired Peptide (R-config) activated->product_R Direct Aminolysis (Desired Pathway) enolate Planar Enolate oxazolone->enolate -H+ (Base) oxazolone->product_R + Amine (R'-NH2) product_S Racemized Peptide (S-config) oxazolone->product_S + Amine (R'-NH2) after enolization enolate->oxazolone +H+ (Reversible) amine + Amine Component (R'-NH2) base + Base protonation + H+

Caption: Mechanism of racemization via oxazolone formation.

Detecting and Quantifying Racemization

Accurate detection and quantification of the undesired diastereomer are crucial for optimizing your coupling protocol.

1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers or diastereomers. This is the most direct and reliable method for quantifying racemization.[10][15]

  • Protocol Outline:

    • Cleave a small sample of the crude peptide from the resin.

    • Dissolve the crude peptide in a suitable solvent.

    • Analyze the sample using a chiral HPLC column (e.g., a macrocyclic glycopeptide-based column) with an appropriate mobile phase.

    • Calculate the percentage of racemization by integrating the peak areas of the desired and undesired diastereomers: % Racemization = [Area(undesired) / (Area(desired) + Area(undesired))] * 100.[10]

2. Enzymatic Digestion Coupled with LC-MS

  • Principle: Some proteases are stereospecific and will only cleave peptide bonds adjacent to L-amino acids. By digesting the peptide and analyzing the fragments by mass spectrometry, the presence of D-amino acids (formed via racemization of L-amino acids) can be inferred.[16]

  • Note: This method is more complex and typically used as a complementary technique.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.
  • Bürgi, R., & Arm, H. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical and Bioanalytical Chemistry, 375(8), 1127-1134.
  • McMurray, J. S., Lewis, C. A., & Oborny, M. C. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 43(6), 563-570.
  • Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 60(22), 2725-2727.
  • Al-Qahtani, N. A. (2018). Base catalyzed racemization of amino acid derivatives.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fong, G. W., & Grushka, E. (1977). Racemization Studies in Peptide-Synthesis Using High-Pressure Liquid-Chromatography.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Obrecht, D., & Leatherbarrow, R. J. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(17), 5488.
  • ChemRxiv. (2021). Stirring Peptide Synthesis to a New Level of Efficiency.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • ResearchGate. (2017).
  • ResearchGate. (n.d.).
  • Nam, I., Lee, J. K., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316239121.
  • Trant, J. (2021, March 12).
  • Ang, K. S., & Ichikawa, S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(17), 5488.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Royal Society of Chemistry. (2021).
  • Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Imperiali, B., & O'Connor, S. E. (1999). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 121(41), 9977-9978.
  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Chemical Reviews, 111(11), 6557-6602.

Sources

strategies to improve yield in Boc-based solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc-based solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and in-depth troubleshooting for optimizing peptide yield and purity. As Senior Application Scientists, we have structured this resource to address the most common challenges encountered during Boc-SPPS, explaining not just the how, but the critical why behind each experimental choice.

Troubleshooting Guide: Diagnosing and Solving Low Peptide Yield

Low final yield is one of the most frequently encountered issues in SPPS. It is rarely caused by a single factor but rather an accumulation of small losses or incomplete reactions at each cycle. A systematic approach is essential for diagnosis.

Issue 1: Incomplete N-α-Boc Deprotection

Incomplete removal of the N-terminal Boc protecting group is a primary cause of yield loss, leading to truncated peptide sequences that are terminated and cannot be elongated further.[1]

Symptoms:

  • A significant decrease in peptide-resin weight gain in later cycles.

  • LC-MS analysis of the crude product shows a series of peaks corresponding to N-1, N-2, etc., truncated sequences.

Root Cause Analysis: The Boc group's cleavage by trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[2][3] The process involves the protonation of the Boc group's carbonyl oxygen, which leads to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates.[2][3] Inefficient protonation or insufficient reaction time can lead to incomplete deprotection.

Solutions & Protocols:

  • Verify TFA Concentration: The standard deprotection solution is 25-50% TFA in a non-reactive solvent like dichloromethane (DCM).[4][5] Ensure the TFA is fresh and not diluted by atmospheric moisture.

  • Optimize Reaction Time: While a 15-30 minute reaction is standard, sterically hindered N-terminal amino acids may require longer exposure. Perform a time-course study on a small resin sample and test for free amines.

  • Ensure Proper Mixing: Inadequate swelling or mixing can prevent TFA from accessing all reaction sites. Ensure the resin is fully swollen and agitated throughout the deprotection step.

Issue 2: Poor Coupling Efficiency

The failure of an incoming activated amino acid to react completely with the free N-terminal amine of the growing peptide chain results in deletion sequences (missing one amino acid).[1] This is a more challenging issue than truncation, as the chain continues to grow, leading to a difficult-to-separate impurity.

Symptoms:

  • A positive ninhydrin test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines.[1][6]

  • LC-MS analysis of the crude product reveals peaks with a mass corresponding to the target peptide minus one or more amino acid residues.

Root Cause Analysis: Peptide bond formation requires the activation of the amino acid's carboxyl group into a more reactive species.[7] Poor coupling can stem from inefficient activation, steric hindrance from bulky side chains (e.g., Val, Ile), or the formation of stable secondary structures on the resin that physically block the reaction site (peptide aggregation).[6]

Solutions & Protocols:

  • Perform a "Double Coupling": If a positive ninhydrin test is observed, the most straightforward solution is to repeat the coupling step with a fresh solution of activated amino acid.[6]

  • Switch to a More Potent Coupling Reagent: For "difficult" sequences, standard carbodiimide reagents like DCC may be insufficient. Switch to more powerful aminium/uronium or phosphonium salt reagents.[6][7]

  • Address Peptide Aggregation: If aggregation is suspected, especially in long or hydrophobic sequences, several strategies can be employed.

    • Switch to a "chaotropic" solvent system like N-methylpyrrolidone (NMP) or add DMSO (10-20%) to DMF to disrupt secondary structures.[6]

    • Perform the coupling at an elevated temperature (e.g., 50°C) to help break up aggregates.

Workflow: The Boc-SPPS Synthesis Cycle

The core of the synthesis is a repeated cycle of deprotection, neutralization, and coupling. Understanding this workflow is key to troubleshooting.

Start Start Cycle (Peptide-Resin-NH-Boc) Deprotection Step 1: Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Forms TFA Salt: Peptide-Resin-NH3+TFA- Neutralization Step 2: Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Forms Free Amine: Peptide-Resin-NH2 Coupling Step 3: Coupling (Boc-AA, Activator, DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Forms Peptide Bond Monitoring Monitoring Point (e.g., Ninhydrin Test) Wash3->Monitoring Monitoring->Coupling Test Positive (Double Couple) End End Cycle (Ready for next AA) Monitoring->End Test Negative End->Deprotection Next Cycle

Caption: The standard Boc-SPPS cycle.

Issue 3: Side Reactions During Synthesis and Cleavage

Undesirable chemical modifications to the peptide are a major source of impurities and can significantly reduce the yield of the target product.

Symptoms:

  • Multiple unexpected peaks in the crude HPLC/LC-MS chromatogram.

  • Mass shifts corresponding to known side-products (e.g., +56 for t-butylation, -18 for dehydration).

Root Cause Analysis & Solutions:

  • Alkylation of Sensitive Residues: During TFA deprotection, the generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic side chains, especially Trp, Met, and Cys.[2][5][6]

    • Solution: Always include scavengers in the deprotection and final cleavage steps. A scavenger is a nucleophile added in excess to "scavenge" or trap reactive cations before they can modify the peptide.[5] Common scavengers include dithiothreitol (DTT) or 1,2-ethanedithiol (EDT).[5]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction, where the Asp side-chain carboxyl attacks the peptide backbone, forming a cyclic imide.[4][8] This intermediate can reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide.

    • Solution: In Boc-SPPS, using the β-cyclohexyl ester (OcHex) protecting group for aspartic acid instead of the standard benzyl ester (OBzl) significantly reduces aspartimide formation.[8]

  • Diketopiperazine Formation: At the dipeptide stage, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[4][8] This is most common when Proline is the second residue.

    • Solution: Utilize "in situ neutralization" protocols, where the neutralization and coupling steps are performed concurrently.[4][8] This minimizes the time the free amine is available to initiate the side reaction.

Workflow: Troubleshooting Low Peptide Yield

This decision tree provides a logical path for diagnosing the root cause of low yield.

Start Low Final Yield Detected CheckCrude Analyze Crude Product (LC-MS) Start->CheckCrude Truncation Predominant Truncated Sequences (N-1, N-2...) CheckCrude->Truncation Deletion Predominant Deletion Sequences (M-AA) CheckCrude->Deletion SideProducts Multiple Unidentified Peaks or Mass Adducts CheckCrude->SideProducts LowMass Low Total Mass Recovery, Purity is Acceptable CheckCrude->LowMass Cause_Deprotection Cause: Incomplete Boc Deprotection Truncation->Cause_Deprotection Cause_Coupling Cause: Incomplete Coupling or Aggregation Deletion->Cause_Coupling Cause_SideRxn Cause: Side Reactions SideProducts->Cause_SideRxn Cause_Cleavage Cause: Premature Cleavage from Resin LowMass->Cause_Cleavage Solution_Deprotection Solution: • Verify TFA concentration • Increase deprotection time • Improve mixing Cause_Deprotection->Solution_Deprotection Solution_Coupling Solution: • Implement Ninhydrin test • Use 'double coupling' • Switch to stronger activator • Use chaotropic solvents (NMP) Cause_Coupling->Solution_Coupling Solution_SideRxn Solution: • Add/optimize scavengers • Use alternative side-chain  protecting groups (e.g., Asp(OcHex)) • Check for diketopiperazine Cause_SideRxn->Solution_SideRxn Solution_Cleavage Solution: • Use a more stable linker  (e.g., PAM resin instead of  standard Merrifield) • Reduce TFA exposure time Cause_Cleavage->Solution_Cleavage

Caption: A decision tree for troubleshooting low yield in Boc-SPPS.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right resin for my Boc-SPPS synthesis? A1: The choice of resin is dictated by the desired C-terminal functionality of your peptide.[9]

  • For a C-terminal acid: Use Merrifield resin or, for better stability against repetitive TFA treatments, a Phenylacetamidomethyl (PAM) resin.[4][9] The PAM linker is more stable to acid, reducing the premature cleavage of the peptide from the support during the synthesis of long chains.[4]

  • For a C-terminal amide: Use a Benzhydrylamine (BHA) or, more commonly, a Methylbenzhydrylamine (MBHA) resin.[4][9][10] The MBHA resin has become the standard for producing peptide amides via Boc-SPPS.[4]

Table 1: Common Resins for Boc-SPPS
Resin Name Linker Type Final C-Terminus Key Feature
MerrifieldChloromethylCarboxylic AcidThe original, classic resin for Boc-SPPS.[4][9]
PAMPhenylacetamidomethylCarboxylic AcidMore acid-stable than Merrifield, reducing peptide loss.[4][9]
BHABenzhydrylamineAmideFor synthesis of peptide amides.
MBHAMethylbenzhydrylamineAmideThe support of choice for peptide amides; balances stability with final cleavage lability.[4][10]

Q2: Which coupling reagent should I use? A2: The choice depends on the difficulty of the coupling step.

  • Standard Couplings: A combination of a carbodiimide like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and efficient choice for most amino acids.[7] The additive suppresses racemization and side reactions.[7]

  • Difficult Couplings: For sterically hindered residues or sequences prone to aggregation, more potent aminium/uronium or phosphonium reagents are recommended. Reagents like HBTU, HATU, and PyBOP react faster and more completely, overcoming many common coupling challenges.[11][12] HATU is often considered one of the most powerful reagents due to the anchimeric assistance provided by its HOAt component.

Table 2: Common Coupling Reagents in Boc-SPPS
Reagent Class Relative Efficiency Notes
DCC/HOBtCarbodiimideStandardCost-effective; produces insoluble DCU byproduct.[13]
HBTU/TBTUAminium/Uronium SaltHighVery efficient; can be used for in situ neutralization.[5][11]
HATUAminium/Uronium SaltVery HighReacts faster with less epimerization than HBTU; excellent for difficult couplings.[11]
PyBOPPhosphonium SaltHighMore stable in solution than some aminium salts; good for hindered couplings.

Q3: Why are scavengers so critical in the final cleavage step? A3: The final cleavage in Boc-SPPS typically uses a very strong acid like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove all side-chain protecting groups (e.g., Benzyl, Tosyl).[4] This process generates a high concentration of highly reactive carbocations from these protecting groups.[4] Without scavengers, these cations will indiscriminately alkylate sensitive residues, primarily Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to a complex mixture of modified peptides and a very low yield of the desired product.[4][8]

Table 3: Scavengers for Boc Deprotection and Final Cleavage
Scavenger Target Reactive Species Protects Against Commonly Protected Residues
Anisole / ThioanisoleBenzyl, Tosyl, t-butyl cationsAlkylation, ReattachmentTrp, Met, Tyr[4][8]
1,2-Ethanedithiol (EDT)Trityl cations, t-butyl cationsAlkylation, Disulfide formationCys, Met, Trp[5]
Triisopropylsilane (TIS)Trityl cationsS-alkylation of CysCys, Trp[14]
CresolBenzyl cationsAlkylation of phenol ringTyr

Key Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle for adding one amino acid.

  • Resin Preparation: Swell 1g of peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Deprotection: Drain the DCM. Add 10 mL of 40% TFA in DCM. Agitate for 2 minutes. Drain. Add another 10 mL of 40% TFA in DCM and agitate for 20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization: Add 10 mL of 10% Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes. Drain. Repeat once.

  • Washing: Wash the resin sequentially with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) and allow to pre-activate for 5-10 minutes at 0°C.

    • Filter the pre-activated solution to remove the DCU byproduct and add it to the neutralized resin.

    • Agitate for 2-4 hours at room temperature.

  • Monitoring & Final Wash: Perform a ninhydrin test. If negative (beads are colorless/yellow), the coupling is complete. Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle. If the test is positive, repeat step 6 (double coupling).

Protocol 2: Final Cleavage with TFMSA

Caution: TFMSA is a highly corrosive and strong acid. Always work in a certified chemical fume hood with appropriate personal protective equipment.

  • Preparation: Place the dry peptide-resin (e.g., 1 g) in a round-bottom flask with a stir bar.

  • Scavenger Addition: Add the cleavage cocktail. A common mixture is Thioanisole/EDT (2:1 v/v), adding 3 mL per gram of resin.[4]

  • Reaction: Cool the flask in an ice bath under an inert atmosphere (Nitrogen or Argon). Slowly add TFMSA (10 mL per gram of resin).

  • Incubation: Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation: After the reaction is complete, pour the acidic solution into a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum. The product can then be purified by HPLC.

References

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s5]
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [https://www.aapptec.com/coupling-reagents-s10]
  • Woll Biosciences. (n.d.). How to Optimize Peptide Synthesis? Woll Biosciences. Retrieved from [Link]

  • AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec. Retrieved from [https://www.aapptec.com/resins-for-solid-phase-peptide-synthesis-core-resins-s12]
  • ResearchGate. (n.d.). Recording of deprotection/neutralization (a) and coupling (b) parts of.... ResearchGate. Retrieved from [Link]

  • ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Sunresin Life Sciences. Retrieved from [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. Retrieved from [https://www.aapptec.com/cleavage-cocktails-reagent-b-s11]
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-s2]
  • CPC Scientific. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. Retrieved from [Link]

Sources

identifying byproducts in the synthesis of peptides containing hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of peptides containing the non-standard amino acid, hydroxyisoleucine (Hyl). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating this sterically hindered and functionalized amino acid into peptide sequences. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts, ensuring the successful synthesis of your target peptide.

Introduction: The Challenges of Hydroxyisoleucine in SPPS

Hydroxyisoleucine, with its β-hydroxyl group and a second chiral center, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). The steric bulk of the sec-butyl side chain can hinder coupling efficiency, while the secondary alcohol is a potential site for unwanted side reactions. This guide will focus on the identification and prevention of the most common byproducts encountered during the synthesis of Hyl-containing peptides.

Troubleshooting Guide: Identifying and Resolving Synthesis Byproducts

This section addresses specific issues you may encounter during the analysis of your crude peptide, helping you to pinpoint the cause and implement corrective measures.

Q1: My HPLC chromatogram shows a significant peak eluting close to my main product, and the mass spectrum indicates a mass loss of 18 Da. What is this impurity?

A1: This is a classic sign of dehydration of the hydroxyisoleucine residue.

  • Probable Cause: The most common side reaction for β-hydroxy amino acids like hydroxyisoleucine is the elimination of water from the side chain, leading to the formation of a dehydroisoleucine residue. This typically occurs under acidic conditions, such as during the final cleavage from the resin, or can be promoted by certain coupling reagents.[1]

  • Byproduct Structure: The resulting byproduct is a peptide containing a Cα=Cβ double bond in the isoleucine side chain.

  • Identification:

    • LC-MS: Look for a peak with a mass that is 18.01 Da lower than the expected mass of your target peptide.[1] The dehydrated peptide is generally more hydrophobic and will likely have a longer retention time on a reverse-phase HPLC column.

    • MS/MS Fragmentation: Tandem mass spectrometry will show a characteristic fragmentation pattern. While b- and y-ions are still observed, peptides containing dehydroamino acids can exhibit enhanced cleavage at the N-Cα bond of the dehydro residue, leading to more prominent c- and z-type fragment ions.[2]

  • Solution & Prevention:

    • Side-Chain Protection: The most effective way to prevent dehydration is to use a tert-butyl (tBu) protecting group on the hydroxyl function of the Fmoc-hydroxyisoleucine monomer. This protecting group is stable during the Fmoc deprotection steps and is removed during the final TFA cleavage.

    • Cleavage Cocktail: Use a "soft" cleavage cocktail with a reduced concentration of trifluoroacetic acid (TFA) if possible, and ensure the presence of scavengers like water and triisopropylsilane (TIS) to quench carbocations that can promote elimination reactions.[3]

    • Coupling Reagents: Avoid coupling reagents known to promote dehydration, such as carbodiimides (DCC, DIC) without additives. The use of phosphonium or aminium-based reagents like HBTU, HATU, or PyBOP is generally recommended.[4]

Q2: I've detected a byproduct with a mass corresponding to my target peptide plus the mass of one of the amino acids in my sequence. What could be the cause?

A2: This is likely due to O-acylation of the unprotected hydroxyisoleucine side chain.

  • Probable Cause: If the hydroxyl group of hydroxyisoleucine is unprotected, it can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid during a coupling step. This results in the formation of an ester linkage on the side chain, essentially creating a branched peptide.[5]

  • Identification:

    • LC-MS: The mass of this byproduct will be the mass of your target peptide plus the mass of the amino acid that was O-acylated. For example, if a glycine residue was coupled to the side chain, you would observe a mass increase of 57.02 Da.

    • MS/MS Fragmentation: Fragmentation analysis will reveal a complex pattern. You will likely see fragment ions corresponding to the linear peptide sequence, as well as fragments indicating the loss of the acylated amino acid from the side chain.

  • Solution & Prevention:

    • Side-Chain Protection: As with dehydration, using a protected Fmoc-hydroxyisoleucine derivative (e.g., Fmoc-L-threo-4-hydroxyisoleucine(tBu)-OH) is the most reliable way to prevent O-acylation.[6]

    • Coupling Conditions: Reducing the activation time and using a less reactive coupling agent might slightly reduce the extent of O-acylation, but side-chain protection is the preferred solution.

Q3: My HPLC shows a shoulder on the main peak, or a poorly resolved doublet, and the mass is identical to my target peptide. What is this impurity?

A3: You are likely observing a diastereomer of your peptide, resulting from epimerization.

  • Probable Cause: Hydroxyisoleucine has two chiral centers (at the α and β carbons). Epimerization, the change in configuration at one of these centers, can occur during the activation of the amino acid for coupling. This is more prevalent with certain activating agents and in the presence of strong bases.[7][8] The result is a peptide with the same mass but a different three-dimensional structure.

  • Identification:

    • HPLC Analysis: Diastereomers often have slightly different hydrophobicities and can sometimes be separated on high-resolution reverse-phase HPLC columns. You may observe a leading or trailing shoulder on your main peak, or even two partially resolved peaks.[5]

    • Chiral Amino Acid Analysis: To confirm epimerization, you can hydrolyze your peptide and analyze the amino acid composition using a chiral GC or HPLC method.

  • Solution & Prevention:

    • Coupling Reagents: Use coupling reagents known to suppress racemization, such as HATU or HCTU, in combination with an additive like HOAt or Oxyma.[4]

    • Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal excess.

    • Temperature: Perform coupling reactions at room temperature or below, as elevated temperatures can increase the rate of epimerization.[9]

Q4: I have an unexpected peak with a mass loss of 18 Da, but it's not the dehydro-product. What else could it be?

A4: This could potentially be a lactone formed from the hydroxyisoleucine side chain, especially if it is near the C-terminus.

  • Probable Cause: Under strongly acidic conditions, such as during prolonged TFA cleavage, the side-chain hydroxyl group of a C-terminal or near C-terminal hydroxyisoleucine can attack the C-terminal carboxyl group, leading to the formation of a cyclic ester (lactone) and the elimination of a water molecule.[10]

  • Identification:

    • LC-MS: The mass will be 18.01 Da less than the corresponding peptide acid. Note that this is the same mass difference as dehydration, but the lactone will have a different retention time and fragmentation pattern.

    • MS/MS Fragmentation: The fragmentation pattern will be significantly different from the linear peptide. You will likely observe a parent ion that is resistant to fragmentation at the C-terminus due to the cyclic structure.

  • Solution & Prevention:

    • Side-Chain Protection: A protected hydroxyl group cannot participate in this reaction.

    • Cleavage Conditions: Minimize the cleavage time and use appropriate scavengers. If synthesizing a peptide amide, this side reaction is less likely to occur.

Summary of Common Byproducts and Their Mass Signatures

ByproductFormation MechanismMass Change (Da)Analytical Signature
DehydroisoleucineDehydration of the side-chain hydroxyl group-18.01Peak with M-18, often with longer HPLC retention time.[1]
O-acylated PeptideNucleophilic attack of the unprotected hydroxyl group on an activated amino acid+ Mass of acylated amino acidPeak with M + mass of the coupled amino acid.
DiastereomerEpimerization at the α or β carbon of hydroxyisoleucine0Shoulder or split peak in HPLC with identical mass.[5]
LactoneIntramolecular cyclization of the side-chain hydroxyl with the C-terminal carboxyl-18.01Peak with M-18, distinct from the dehydro-product in HPLC and MS/MS.[10]

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Impurity Identification
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A high-resolution C18 column (e.g., 1.7 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-45% B over 30 minutes) is recommended to resolve closely eluting impurities.

    • Detection: UV at 214 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: A wide scan range (e.g., m/z 200-2000) to detect the parent ions of the target peptide and potential byproducts.

    • Data-Dependent MS/MS: Set the instrument to perform MS/MS fragmentation on the most abundant ions detected in the full scan. This will provide structural information for impurity identification.[11]

Protocol 2: Recommended Cleavage Cocktail to Minimize Side Reactions

For a peptide containing unprotected hydroxyisoleucine, a milder cleavage cocktail can help reduce dehydration.

  • Prepare the Cleavage Cocktail (fresh):

    • 90% Trifluoroacetic Acid (TFA)

    • 5% Triisopropylsilane (TIS)

    • 5% Water

  • Procedure:

    • Wash the dried peptide-resin with dichloromethane (DCM).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate at room temperature for 1.5 to 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical workflow for identifying an unknown impurity in your crude peptide mixture.

Byproduct_Identification_Workflow start Crude Peptide Analysis (HPLC-MS) check_mass Determine Mass of Impurity Peak start->check_mass mass_loss_18 Mass Loss of 18 Da? check_mass->mass_loss_18 ΔM < 0 mass_gain Mass Gain? check_mass->mass_gain ΔM > 0 no_mass_change No Mass Change? check_mass->no_mass_change ΔM = 0 dehydration Dehydration Byproduct (Dehydroisoleucine) mass_loss_18->dehydration Yes other Other Impurity (e.g., deletion, incomplete deprotection) mass_loss_18->other No msms_confirm Confirm with MS/MS Fragmentation dehydration->msms_confirm lactone Lactone Formation o_acylation O-acylation mass_gain->o_acylation Yes mass_gain->other No o_acylation->msms_confirm epimerization Epimerization (Diastereomer) no_mass_change->epimerization Yes no_mass_change->other No chiral_analysis Confirm with Chiral Amino Acid Analysis epimerization->chiral_analysis

Caption: Workflow for identifying byproducts in hydroxyisoleucine peptide synthesis.

Frequently Asked Questions (FAQs)

Q: Is it absolutely necessary to protect the side chain of hydroxyisoleucine?

A: While it may be possible to synthesize short peptides with an unprotected hydroxyisoleucine side chain, it is highly recommended to use a protected derivative (e.g., with a tBu group) for longer sequences or if high purity is critical. The unprotected hydroxyl group is a reactive site for both dehydration and O-acylation, which can significantly reduce the yield of your target peptide and complicate purification.[5][6]

Q: What is the best coupling reagent to use for hydroxyisoleucine?

A: Due to the steric hindrance of the side chain, a robust coupling reagent is recommended. HATU and HCTU are excellent choices as they are highly efficient and have a lower risk of promoting epimerization compared to other reagents.[4]

Q: Can I distinguish between the different stereoisomers of hydroxyisoleucine in my final peptide?

A: Differentiating between diastereomers (e.g., a peptide containing L-hydroxyisoleucine vs. L-allo-hydroxyisoleucine) by mass spectrometry alone is not possible as they have the same mass. High-resolution HPLC may be able to separate them. To definitively identify the stereochemistry, you would need to perform chiral amino acid analysis after hydrolysis of the peptide or use advanced NMR techniques.[5]

Q: My peptide is showing poor solubility after cleavage. Could this be related to the hydroxyisoleucine residue?

A: While hydroxyisoleucine itself is a polar amino acid, the formation of byproducts can affect solubility. For instance, the formation of a dehydrated, more hydrophobic peptide could lead to aggregation and reduced solubility in aqueous buffers.

References

  • Zhang, Y., Muthana, S. M., et al. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Journal of the American Chemical Society.
  • Chahrour, O. (2017). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs.
  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities.
  • The dehydroalanine effect in the fragmentation of ions derived from polypeptides. (n.d.). PubMed Central.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
  • Epimerisation in Peptide Synthesis. (2023). Molecules. [Link]

  • BioPharmaSpec. (2023). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.
  • Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. MDPI.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
  • Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. (n.d.). PubMed Central.
  • Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. (n.d.). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca.
  • (PDF) Epimerisation in Peptide Synthesis. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Google Patents. (n.d.). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
  • The Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry.
  • Digital CSIC. (n.d.).
  • Prasad, K. V. S. R. G., Bharathi, K., & Haseena Banu, B. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.
  • Nowick, J. S. (2020).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
  • 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. (n.d.). PubMed.
  • Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. (n.d.). The Journal of Organic Chemistry.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (n.d.). PubMed.
  • Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry.
  • Bioactive Peptides: An Understanding from Current Screening Methodology. (n.d.). MDPI.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide ion fragment
  • Confident and sensitive identification of semaglutide degradation products and impurities using a UHPLC-HRAM MS platform. (n.d.). Thermo Fisher Scientific.
  • Mascot help: Peptide fragmentation. (n.d.).
  • Asparagine coupling in Fmoc solid phase peptide synthesis. (n.d.). PubMed.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.
  • The identification and characterisation of novel bioactive peptides derived from porcine liver. (2020). Food & Function.
  • Purification, Identification and Molecular Docking of Novel Antioxidant Peptides from Walnut (Juglans regia L.)
  • Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry. (n.d.).
  • 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. (n.d.). PubMed.
  • 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. (n.d.). PubMed.
  • Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. (n.d.). PubMed Central.

Sources

Technical Support Center: Optimizing Reaction Time for Coupling Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered when coupling sterically hindered amino acids. Our goal is to equip you with the knowledge to optimize your peptide synthesis workflows, ensuring higher yields and purity.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding difficult couplings.

Q1: Why is my coupling reaction failing or showing low yield with a specific amino acid?

A1: Slow or incomplete coupling is a frequent challenge when dealing with sterically hindered amino acids. This is primarily due to the bulky nature of certain amino acid side chains (e.g., Val, Ile, Aib) or their protecting groups, which physically obstruct the formation of the peptide bond.[1][2] The increased steric bulk slows down the reaction kinetics, often requiring more potent reagents or modified conditions compared to standard protocols.[1]

Q2: What defines a "sterically hindered" amino acid in the context of peptide synthesis?

A2: A sterically hindered amino acid is one whose structure impedes the chemical reaction at its alpha-carbon. This hindrance can arise from:

  • Bulky side chains: Amino acids like Valine, Isoleucine, and Threonine.

  • α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).[3][4]

  • N-methylated amino acids: Where the nitrogen of the amide bond is more hindered.[3][5]

  • Large side-chain protecting groups: For example, the Pbf group on Arginine.[2][6]

Q3: Can I just extend the reaction time for a difficult coupling?

A3: Yes, extending the reaction time is a valid initial strategy. For sterically hindered couplings, reaction times may need to be increased from the standard 1-2 hours to overnight to achieve completion.[1] However, for extremely difficult couplings, simply extending the time may not be sufficient, and other optimization steps will be necessary.

Q4: Are there any universal coupling reagents that work for all hindered amino acids?

A4: While no single reagent is universally perfect for every situation, modern onium (uronium/aminium and phosphonium) salt-based reagents are highly effective for a wide range of difficult couplings.[5] Reagents like HATU, HCTU, and PyAOP are considered some of the most powerful available and often succeed where standard carbodiimide reagents fail.[7][8] For the most extreme cases, converting the carboxylic acid to an acyl fluoride may be the most effective strategy.[1][4]

Q5: How do I know if my coupling reaction has gone to completion?

A5: Monitoring the reaction is crucial. The most common method in solid-phase peptide synthesis (SPPS) is the Kaiser test, which detects free primary amines.[9] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free amines and thus, a complete reaction. For N-terminal proline (a secondary amine), the chloranil or isatin tests are used.[9]

II. Troubleshooting Guide: Slow or Incomplete Coupling Reactions

When standard protocols fail, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to identify and resolve issues with difficult couplings.

Workflow for Optimizing a Difficult Coupling

G A Incomplete Coupling Detected (e.g., Positive Kaiser Test) B Step 1: Re-evaluate Coupling Reagent A->B Initial Failure C Step 2: Optimize Reaction Conditions B->C Reagent Change Insufficient E Successful Coupling B->E Reagent Change Successful D Step 3: Employ Advanced Strategies C->D Conditions Optimized, Still Fails C->E Condition Optimization Successful D->E Strategy Implemented

Caption: A systematic workflow for troubleshooting and optimizing difficult peptide coupling reactions.

Step 1: Re-evaluate Your Coupling Reagent

The choice of coupling reagent is the most critical factor in overcoming steric hindrance.[4] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for these demanding reactions.[1][10]

Problem: Inefficient activation of the carboxylic acid.

Solution: Switch to a more potent in-situ activating reagent.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents form highly reactive OAt- or OBt-esters which are more effective at acylating sterically hindered amines.[1][8] HATU is generally considered more reactive than HBTU and can lead to less racemization.[3][4]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective and are known for producing "cleaner" reactions as they avoid the potential side reaction of guanidinylation of the N-terminal amine, which can occur with uronium reagents.[8][11] PyAOP is particularly effective for coupling N-methyl amino acids.[3]

  • Oxyma-Based Reagents (e.g., COMU): These newer reagents incorporate OxymaPure as the leaving group, which is a safer alternative to the potentially explosive HOBt found in older reagents, while offering comparable or even superior efficiency to HOAt-based reagents.[7][8]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DICCost-effective, well-established protocols.[12]Often inefficient for hindered couplings, can cause significant racemization without additives, DCC forms insoluble urea byproduct.[12][13]
Aminium/Uronium HATU, HBTU, HCTU, COMUHigh reactivity, fast reaction times, very effective for hindered amino acids.[1][8]Higher cost, potential for guanidinylation side reaction if used in excess.[8][11]
Phosphonium PyBOP, PyAOPHigh reactivity, "clean" reactions with no guanidinylation, low racemization, excellent for N-methylated residues.[8][11]Generally higher cost, first-generation BOP produces a carcinogenic byproduct (HMPA).[11]
Step 2: Optimize Reaction Conditions

If a powerful coupling reagent is already in use, further optimization of the reaction environment is necessary.

2.1 Solvent Choice

Problem: Poor solvation of the growing peptide chain on the solid support can lead to aggregation, physically blocking reactive sites.[1]

Solution:

  • Switch to N-methylpyrrolidone (NMP): NMP has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[1]

  • Use Solvent Mixtures: For particularly aggregation-prone sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

2.2 Temperature and Time

Problem: Steric hindrance increases the activation energy of the reaction, leading to slow kinetics.

Solution:

  • Increase Reaction Temperature: Gently heating the reaction vessel to 35-50°C can help overcome the activation energy barrier.[14] However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[14]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for driving difficult couplings to completion quickly and efficiently.[1] Microwave energy provides rapid and uniform heating, significantly accelerating the reaction rate.[15]

Step 3: Employ Advanced Coupling Strategies

For the most challenging cases, such as coupling two α,α-disubstituted amino acids, more advanced protocols may be required.

3.1 Double Coupling

Concept: If a single coupling reaction does not go to completion, a second, fresh application of the activated amino acid can drive the reaction forward. This is particularly useful for sequences with repeating identical amino acids or when incorporating a bulky residue like Arginine.[6]

Protocol 1: Double Coupling using HATU
  • First Coupling:

    • Following standard Fmoc-deprotection and washing of the resin-bound peptide.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 eq) with HATU (3.9 eq) and a non-nucleophilic base like DIPEA (8 eq) in DMF for 1-5 minutes.[1]

    • Add the activated amino acid solution to the resin and allow the coupling to proceed for 45-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Monitoring:

    • Perform a Kaiser test on a small sample of resin. If the test is negative, the coupling is complete.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive, repeat the coupling steps (1.2 - 1.4) with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin and proceed to the next deprotection step.

3.2 Acyl Fluoride Formation

Concept: Acyl fluorides are among the most reactive acylating species used in peptide synthesis. This high reactivity can overcome even extreme steric hindrance.[1][4] Reagents like TFFH can be used to convert the carboxylic acid to its acyl fluoride in situ.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 eq) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base (e.g., DIPEA).

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial, as reaction times can be significantly longer.[1]

Capping Unreacted Amines

Problem: Small amounts of unreacted N-terminal amines from an incomplete coupling will lead to deletion sequences in the final peptide product.

Solution: After a double coupling attempt, if a positive Kaiser test persists, it is best to permanently block, or "cap," the unreacted amines to prevent them from reacting in subsequent cycles.

Protocol 3: Acetic Anhydride Capping
  • Wash the resin after the final coupling attempt.

  • Suspend the resin in a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.[9]

  • Allow the capping reaction to proceed for 30 minutes.

  • Wash the resin thoroughly to remove excess reagents.

  • Confirm successful capping with a negative Kaiser test before proceeding to the next deprotection step.[9]

Visualizing the Activation Mechanism: Uronium vs. Phosphonium Reagents

G cluster_0 Uronium (e.g., HATU) cluster_1 Phosphonium (e.g., PyBOP) U_Start R-COOH + HATU U_Active OAt-Active Ester U_Start->U_Active Base (DIPEA) U_End Peptide Bond U_Active->U_End + H2N-Peptide P_Start R-COOH + PyBOP P_Active OBt-Active Ester P_Start->P_Active Base (DIPEA) P_End Peptide Bond P_Active->P_End + H2N-Peptide

Caption: Activation pathways for Uronium and Phosphonium coupling reagents, leading to a reactive ester intermediate.

IV. References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development, ACS Publications. [Link]

  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. (1979). PubMed, NIH. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed. [Link]

  • Global Analysis of Peptide Cyclization Efficiency. PMC, NIH. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles. [Link]

  • Procedures to Improve Difficult Couplings. (2025). ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF, ResearchGate. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). PharmaTutor. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. (2025). Semantic Scholar. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Comparative study of methods to couple hindered peptides. (1995). PubMed, NIH. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Semantic Scholar. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • C–C Coupling in sterically demanding porphyrin environments. (2024). Beilstein Journals. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. (2025). ResearchGate. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Request PDF, ResearchGate. [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). NIH. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Locking small solvents by hypercrosslinked polymers towards sterically hindered organogels. (2025). ResearchGate. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2018). PMC, NIH. [Link]

Sources

Technical Support Center: Managing Incomplete Coupling in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Automated Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent coupling failures, ensuring the successful synthesis of your target peptides.

Introduction: The Challenge of Incomplete Coupling

In an ideal Solid-Phase Peptide Synthesis (SPPS) cycle, every N-terminal amine on the growing peptide chain reacts completely with the incoming activated amino acid. However, reality often presents challenges, leading to incomplete coupling. This failure results in the formation of deletion sequences—peptides missing one or more amino acids—which can be difficult to purify from the final product and can compromise experimental results.[1][2]

Understanding the root causes of incomplete coupling is the first step toward effective troubleshooting. The primary culprits are often related to the intrinsic properties of the peptide sequence itself, leading to what are known as "difficult sequences."[3][4] These difficulties typically arise from two interconnected phenomena: steric hindrance and peptide chain aggregation.

  • Steric Hindrance: Bulky amino acid side chains or protecting groups can physically block the reactive N-terminal amine, slowing down or preventing the coupling reaction. This is common when coupling β-branched residues (Val, Ile, Thr) or to a proline residue.[5][6]

  • Peptide Aggregation: As the peptide chain elongates, it can fold upon itself, forming secondary structures like β-sheets.[3][7] These structures are stabilized by intermolecular hydrogen bonds, causing the peptide-resin to aggregate and become poorly solvated, which severely restricts reagent access to the reactive sites.[8] Hydrophobic sequences are particularly prone to aggregation.[7][8]

This guide will walk you through identifying the signs of incomplete coupling, strategies to overcome it, and proactive measures to prevent it from occurring in the first place.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about identifying and managing incomplete coupling.

Q1: How can I tell if I have an incomplete coupling reaction?

A1: Detecting incomplete coupling promptly is critical. Several methods, ranging from real-time monitoring to post-synthesis analysis, can be employed:

  • Qualitative Colorimetric Tests: These are performed on a small sample of resin beads during the synthesis.[9]

    • Kaiser Test (Ninhydrin Test): This is the most common test for free primary amines. A positive result (intense blue beads) indicates a significant number of unreacted amines and, therefore, an incomplete coupling.[10][11] Note that N-terminal proline, a secondary amine, yields a red-brown color.[10]

    • Chloranil or Isatin Test: These tests are used specifically for detecting N-terminal proline, which the Kaiser test does not reliably detect. A positive result (blue beads) indicates incomplete coupling to a proline residue.[10]

  • Real-Time Synthesizer Monitoring: Many modern automated synthesizers have built-in monitoring systems.

    • UV-Vis Monitoring: The synthesizer can monitor the UV absorbance of the Fmoc deprotection solution. A consistent or significantly diminished peak area for the dibenzofulvene-piperidine adduct (around 301 nm) can suggest that fewer Fmoc groups were present to be removed, which may indicate a failed coupling in the previous step.[9][12]

    • Flow and Pressure Monitoring: In continuous-flow systems, changes in pressure can indicate resin swelling or collapse.[13][14] A lack of expected resin swelling upon amino acid addition can be a sign of poor coupling or aggregation.[13][15]

  • Test Cleavage and Analysis: The most definitive method is to perform a test cleavage on a small amount of resin mid-synthesis. The cleaved peptides are then analyzed by:

    • High-Performance Liquid Chromatography (HPLC): This provides a purity profile of the crude product. The presence of significant deletion peaks confirms coupling issues.[9]

    • Mass Spectrometry (MS): MS analysis will identify the exact mass of the species in your crude product, allowing you to confirm the presence of the target peptide and identify the masses of any deletion sequences.[9]

Q2: What is "capping," and when should I use it?

A2: Capping is a crucial strategy to terminate peptide chains that have failed to couple. It involves introducing a small, reactive molecule, most commonly acetic anhydride, to acetylate any unreacted N-terminal amines.[1][2][5] This acetylation renders the amine unreactive to subsequent coupling steps, effectively stopping the elongation of that specific chain.[16]

When to Use Capping:

  • For Long or Difficult Peptides: It is highly recommended to include a capping step after every coupling cycle for sequences longer than 20 amino acids or those known to be difficult.[1][17]

  • After a Failed Coupling: If a monitoring test (like the Kaiser test) indicates incomplete coupling, and a subsequent "double coupling" also fails to go to completion, capping is essential.[10][11]

The primary benefit of capping is improved final purity. While it doesn't increase the yield of the desired full-length peptide, it prevents the formation of difficult-to-remove deletion sequences that are only one amino acid shorter than the target peptide.[2] The resulting capped, truncated peptides are much shorter and have different physicochemical properties, making them easier to separate during purification.[18]

Q3: My peptide sequence is very hydrophobic. What proactive steps can I take to prevent coupling issues?

A3: Hydrophobic sequences are notorious for causing aggregation.[7][8] To mitigate this, consider the following proactive strategies:

  • Resin Selection:

    • Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.2–0.4 mmol/g).[17] This increases the distance between growing peptide chains, reducing the chance of intermolecular aggregation.[19]

    • PEG-Based Resins: Resins incorporating polyethylene glycol (PEG), such as TentaGel or ChemMatrix, are more hydrophilic.[17][19] They promote better solvation of the peptide chain in the reaction solvent, disrupting aggregation.[19]

  • Solvent Choice: For difficult or hydrophobic peptides, consider using N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[10][17] NMP has superior solvating properties for aggregated peptides. Adding chaotropic salts or DMSO can also help break up secondary structures.[8][20]

  • "Difficult Sequence" Strategies:

    • Pseudoproline Dipeptides: At strategic points (e.g., every sixth residue) within a sequence prone to aggregation, incorporate a pseudoproline dipeptide.[7][20] These derivatives introduce a "kink" into the peptide backbone, effectively disrupting the hydrogen bonding that leads to β-sheet formation.[20]

    • Elevated Temperature/Microwave: Performing the coupling at a higher temperature (e.g., 60-90°C), either through conventional heating or microwave assistance, can provide the energy needed to break up aggregates and speed up reaction kinetics.[7][21][22]

Q4: What is the difference between coupling reagents like HBTU, HATU, and COMU?

A4: The choice of coupling reagent is critical for difficult sequences. These reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[23][24] They belong to a class of compounds known as uronium/aminium or phosphonium salts.

ReagentActivating AdditiveRelative Reactivity & Use CaseKey Considerations
HBTU/TBTU HOBt (Hydroxybenzotriazole)Standard. Effective for most routine couplings.May be insufficient for sterically hindered or aggregation-prone sequences.[10]
HCTU 6-Cl-HOBtMore Reactive. The chloro- derivative of HOBt makes HCTU more reactive than HBTU. Good for many difficult couplings.[23]Generally a good balance of reactivity and stability.
HATU/PyAOP HOAt (Hydroxyazabenzotriazole)Highly Reactive. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, making these reagents very efficient for sterically hindered couplings and reducing racemization.[25]Often the reagent of choice for difficult sequences, including N-methyl amino acids.[23]
COMU OxymaPureHighly Reactive & Safe. Offers reactivity comparable or superior to HATU but is based on the non-explosive OxymaPure additive.[23] Excellent for suppressing racemization and is well-suited for microwave SPPS.[17][22]Considered a "gold standard" for difficult peptides due to its high efficiency and safety profile.[17]
DIC/Oxyma OxymaPureCarbodiimide Method. A base-free activation method that is excellent for minimizing racemization, especially for sensitive residues like Cys and His.[17][23]Slower than uronium salt methods but provides a high degree of chiral purity.[23]

Part 2: Troubleshooting Guide for Incomplete Coupling

This guide provides a systematic approach to resolving incomplete coupling events. Follow these steps when you detect a problem.

Step 1: On-the-Fly Intervention

If a positive Kaiser test (or other monitoring method) indicates incomplete coupling after the standard reaction time, your immediate response should be:

  • Perform a Double Coupling: Without deprotecting the N-terminus, simply repeat the coupling step with a fresh solution of activated amino acid.[1][5][26] This is often sufficient to drive the reaction to completion for moderately difficult couplings.

  • Re-test: After the second coupling, perform the Kaiser test again.

    • If Negative (Yellow/Clear Beads): The coupling is now complete. You can proceed with the synthesis.

    • If Still Positive (Blue Beads): The coupling is still incomplete. Proceed to Step 2.

Step 2: Capping and Re-evaluation

If double coupling fails, it indicates a more persistent issue, likely severe aggregation or steric hindrance.

  • Cap the Unreacted Chains: Immediately perform a capping step using acetic anhydride to block the remaining free amines.[10] This prevents the formation of n-1 deletion products.

  • Analyze the Problem: Before proceeding, pause and analyze the point of failure.

    • Which residue failed to couple? Is it a known "difficult" amino acid like Val, Ile, or is it being coupled to a Pro?

    • Where in the sequence did it occur? Problems often start to appear after the 5th or 6th residue as the peptide begins to aggregate.[8]

Step 3: Protocol Optimization for Subsequent Cycles or Re-synthesis

Based on your analysis, you must modify the synthesis protocol. The flowchart below outlines a decision-making process for troubleshooting.

Caption: Impact of resin swelling on reagent accessibility.

By understanding the interplay between peptide sequence, reaction kinetics, and the physical environment of the solid support, you can effectively troubleshoot and overcome the challenge of incomplete coupling, leading to higher purity peptides and more reliable scientific outcomes.

References

  • Hancock, W. S., Prescott, D. J., Vagelos, P. R., & Marshall, G. R. (1973). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. Analytical Biochemistry. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). The road to the synthesis of “difficult peptides”. Chemical Society Reviews. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Sarina, C., & Merrifield, R. B. (1992). Effects of resin swelling and substitution on solid phase synthesis. International Journal of Peptide and Protein Research. [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]

  • Stadler, S. C., & Kappe, C. O. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Combinatorial Science. [Link]

  • Abdel-Moty, S. G., & Khattab, S. N. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids. [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Lawrenson, S. B., Arav, R., North, M., & Whitwood, A. C. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]

  • Fields, G. B., Lauer, J. L., Dalleska, N. F., & Barany, G. (1992). Effect of resin swelling and substitution on solid phase synthesis. ResearchGate. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. Biotage. [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]

  • AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec. [Link]

  • Dettin, M., Pegoraro, S., Rovero, P., Bicciato, S., Bagno, A., & Di Bello, C. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research. [Link]

  • Vasudevan, H. N., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ResearchGate. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • PepResin. (2026). Best Coupling Conditions for Automated SPPS. PepResin. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • Singh, S. (2020). Role of capping in peptide synthesis. ResearchGate. [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. AAPPTec. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide and Protein-Based Therapeutics. Royal Society of Chemistry.
  • Gyros Protein Technologies. (2019). Challenging SPPS: Difficult sequences and side reactions. Gyros Protein Technologies. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Hydroxylated Isoleucine Derivatives: Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide chemistry, non-standard amino acids are indispensable building blocks for creating novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a protected derivative of a hydroxylated allo-isoleucine, represents such a valuable synthon. Its precise structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features anticipated for this compound. As direct experimental spectra for this specific compound are not widely published, we will employ a comparative approach. We will analyze the well-documented NMR data of its close structural and stereochemical analogue, Boc-L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) , to predict and interpret the spectrum of our target molecule. This comparison will illuminate how subtle structural changes—specifically, the introduction of a hydroxyl group and the allo stereochemistry—profoundly influence NMR chemical shifts and coupling constants, providing a robust framework for structural verification.

Structural and Stereochemical Comparison

The key to understanding the NMR differences between the target molecule and its analogue lies in their distinct structures. Boc-L-isoleucine possesses the (2S,3S) configuration, which is the naturally occurring diastereomer. Our target molecule, with its (2R,3S) configuration, is a diastereomer known as an allo form. The most significant structural modification is the presence of a hydroxyl (-OH) group at the C3 (β-carbon) position.

  • Boc-L-isoleucine : (2S,3S) configuration. A C3-proton is part of a methylene group.

  • This compound : (2R,3S) allo configuration. Contains a hydroxyl group at C3, converting it to a chiral center.

These differences are visualized below.

Figure 1: Comparison of molecular structures.

¹H NMR Spectral Data: Interpretation and Comparison

The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. The introduction of the C3-hydroxyl group and the change in stereochemistry are expected to cause predictable and significant changes in the proton chemical shifts (δ) and spin-spin coupling constants (J).

Experimental Data for the Analogue: Boc-L-isoleucine

The following table summarizes the typical ¹H NMR spectral data for Boc-L-isoleucine, which serves as our baseline for comparison. The data is typically acquired in DMSO-d₆ to allow for the observation of exchangeable NH and COOH protons.[1]

Proton Assignment Structure Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C2-H ~4.0Doublet of Doublets (dd)J(Hα, NH) ≈ 8.5, J(Hα, Hβ) ≈ 4.5
C3-H ~1.8Multiplet (m)-
γ-CH₃C4-H~0.85Doublet (d)J ≈ 7.0
δ-CH₃C5-H~0.88Triplet (t)J ≈ 7.5
γ'-CH₂C3-CH ₂-CH₃~1.1-1.4Multiplet (m)-
NHNH -Boc~7.1Doublet (d)J(NH, Hα) ≈ 8.5
BocC(CH ₃)₃~1.4Singlet (s)-
COOHCOOH ~12.5Broad Singlet (br s)-
Predicted Data for this compound

Based on established principles of NMR spectroscopy, we can predict the ¹H NMR spectrum for our target molecule. The primary influences are the strong electron-withdrawing effect of the C3-OH group and the altered dihedral angles due to the allo stereochemistry.

Proton Assignment Structure Predicted Shift (δ, ppm) Predicted Multiplicity Key Rationale for Spectral Change
C2-H 4.1 - 4.3DoubletDownfield Shift: The adjacent C3-OH group is strongly electron-withdrawing, deshielding Hα. Multiplicity Change: The coupling to Hβ will remain, but the coupling to the NH proton may be broadened by solvent exchange. The J(Hα, Hβ) coupling constant is highly sensitive to stereochemistry. For allo diastereomers, this coupling is typically smaller than for the iso form.[2]
C3-H 3.8 - 4.0MultipletSignificant Downfield Shift: This proton is directly attached to the carbon bearing the hydroxyl group, causing a substantial deshielding effect and moving its signal significantly downfield from ~1.8 ppm to the ~3.8-4.0 ppm region.
Methine H (C4)C4-H 1.9 - 2.1MultipletShifted slightly downfield due to proximity to the C3-OH group.
Methyl H (x2)C4-(CH ₃)₂0.9 - 1.0Doublets (d)These two methyl groups are now diastereotopic and should appear as two distinct doublets.
OHC3-OH 4.5 - 5.5Doublet or BroadThis new signal will appear, and its position is solvent-dependent. In DMSO-d₆, it often appears as a doublet, coupling to Hβ.
NHNH -Boc~7.2Doublet (d)Minor change expected.
BocC(CH ₃)₃~1.4Singlet (s)No significant change expected.
COOHCOOH ~12.5Broad Singlet (br s)No significant change expected.

¹³C NMR Spectral Data: A Deeper Structural Insight

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The shifts are highly sensitive to the electronic environment, making this technique ideal for confirming the presence of the hydroxyl group.

Experimental Data for the Analogue: Boc-L-isoleucine

The table below shows typical ¹³C NMR chemical shifts for Boc-L-isoleucine.[3]

Carbon Assignment Structure Chemical Shift (δ, ppm)
C=O (Carboxyl)C OOH~174
C=O (Boc)N-C OO-~156
C 2~58
C 3~37
C 4~25
C 5~11
Cγ'C4-C H₃~15
Boc (quat C)-O-C (CH₃)₃~78
Boc (CH₃)-C(C H₃)₃~28
Predicted Data for this compound

The introduction of the C3-OH group is the dominant factor influencing the ¹³C spectrum.

Carbon Assignment Structure Predicted Shift (δ, ppm) Key Rationale for Spectral Change
C=O (Carboxyl)C OOH~173Minor Shift: May be slightly shifted due to potential intramolecular hydrogen bonding between the C3-OH and the carboxyl oxygen, which can alter the electronic environment.[4]
C=O (Boc)N-C OO-~156Similar to the carboxyl carbon, this signal could be affected by hydrogen bonding.[4]
C 2~59Minor Downfield Shift: The β-effect of the new OH group will slightly deshield the adjacent Cα.
C 370 - 75 Major Downfield Shift: This is the most diagnostic signal. The direct attachment of an electronegative oxygen atom causes a dramatic deshielding effect (α-effect), shifting the signal downfield by 30-40 ppm. This provides unequivocal evidence of hydroxylation at C3.
C 4~32Downfield Shift: The β-effect from the C3-OH will also deshield this carbon, shifting it downfield.
Cδ (x2)C4-(C H₃)₂~17, ~19The two methyl carbons are diastereotopic and will likely appear as two separate signals.
Boc (quat C)-O-C (CH₃)₃~79Minor change expected.
Boc (CH₃)-C(C H₃)₃~28No significant change expected.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for compounds like this compound, a standardized and well-justified protocol is essential.

G prep Sample Preparation dissolve Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d6 prep->dissolve nmr_tube Transfer to 5mm NMR Tube dissolve->nmr_tube params Set Temp (298 K), Lock, and Shim nmr_tube->params Insert Sample instrument Instrument Setup instrument->params h1_acq 1H Spectrum Acquisition (≥16 scans) params->h1_acq c13_acq 13C Spectrum Acquisition (≥1024 scans) h1_acq->c13_acq process Data Processing c13_acq->process ft Fourier Transform process->ft phase Phase & Baseline Correction ft->phase reference Reference to DMSO peak (δ 2.50 for 1H, δ 39.52 for 13C) phase->reference analyze Spectral Analysis reference->analyze

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10-15 mg of the dried compound.

    • Rationale: This mass provides a good concentration (~100 mM) for excellent signal-to-noise in a reasonable time, especially for the less sensitive ¹³C nucleus.

  • Solvent Choice: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is a polar aprotic solvent that readily dissolves protected amino acids. Crucially, it allows for the observation of exchangeable protons (NH, OH, COOH) as relatively sharp signals, whereas protic solvents like D₂O or CD₃OD would cause them to exchange with the solvent and disappear.[4]

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged.

    • Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO (δH = 2.50 ppm, δC = 39.52 ppm).

Conclusion

In the ¹H NMR spectrum, the most telling signs are the significant downfield shift of the Hβ proton and the appearance of a new OH signal. In the ¹³C NMR spectrum, the definitive marker is the dramatic downfield shift of the Cβ signal to the 70-75 ppm range. By understanding these predictable effects, researchers and drug development professionals can confidently use NMR spectroscopy to verify the structure and stereochemistry of this and other complex, modified amino acids, ensuring the integrity of their synthetic pathways and final products.

References

  • Lee, K. H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • PubChem. (n.d.). tert-Butoxycarbonyl-L-isoleucine. National Center for Biotechnology Information. Available at: [Link]

  • Conal, D., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). Boc-Ile-OH. John Wiley & Sons, Inc. Available at: [Link]

Sources

Navigating the Complex Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide analysis, the incorporation of non-proteinogenic amino acids presents unique challenges and demands a nuanced approach to mass spectrometry. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of peptides containing the novel amino acid (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a β-hydroxyleucine isomer. As a Senior Application Scientist, this document synthesizes established principles of peptide fragmentation with insights into the specific chemical properties of this modified amino acid to offer a comprehensive resource for researchers in proteomics and drug development.

The Analytical Challenge of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid introduces two key structural features that influence its behavior in a mass spectrometer: a hydroxyl group on the β-carbon and its stereoisomerism. These features can lead to characteristic fragmentation patterns, such as neutral loss of water, and may influence the relative abundance of fragment ions compared to peptides composed solely of standard amino acids. The primary challenge lies in selecting the optimal fragmentation technique to maximize sequence coverage while retaining information about the modification.

Comparative Analysis of Fragmentation Techniques

The three most common fragmentation techniques employed in proteomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). The choice of fragmentation method is critical for obtaining comprehensive structural information for peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Collision-Induced Dissociation (CID)

CID is a well-established "slow-heating" method that typically cleaves the peptide backbone at the amide bonds, producing b- and y-type fragment ions.[1]

  • Mechanism: In CID, precursor ions are accelerated and collided with an inert gas, leading to vibrational excitation and subsequent fragmentation.[2]

  • Expected Fragmentation of Peptides with (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid:

    • Backbone Fragmentation: Expect to observe a series of b- and y-ions, allowing for sequence determination.

    • Neutral Loss: A prominent neutral loss of water (18 Da) from the precursor and fragment ions containing the hydroxy amino acid is highly probable due to the labile nature of the β-hydroxyl group.[3][4] This can be a diagnostic marker for the presence of the modification but can also lead to a decrease in the abundance of backbone fragment ions, complicating spectral interpretation.[5]

    • Side-Chain Fragmentation: Cleavage of the Cβ-Cγ bond in the amino acid side chain is also possible, though typically less favored than water loss.

  • Advantages: Widely available on most mass spectrometers and effective for sequencing relatively small, doubly charged peptides.

  • Limitations: The neutral loss of water can dominate the spectrum, suppressing the formation of sequence-informative b- and y-ions. This is a significant drawback for confidently localizing the modified residue within the peptide sequence.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID method that occurs in a separate collision cell, providing higher fragmentation energy and a different fragmentation pattern compared to traditional ion trap CID.[6]

  • Mechanism: HCD involves collisions at higher energies, leading to faster fragmentation and the generation of a broader range of fragment ions, including immonium ions and other diagnostic ions.[2]

  • Expected Fragmentation of Peptides with (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid:

    • Rich b- and y-ion Series: HCD often produces more complete b- and y-ion series compared to CID, which is beneficial for sequence confirmation.[6]

    • Reduced Neutral Loss Dominance: While neutral loss of water will still occur, the higher energy of HCD can promote more backbone fragmentation, potentially reducing the dominance of the water loss peak.

    • Diagnostic Immonium Ions: The presence of an immonium ion or related ions specific to the modified amino acid could aid in its identification.

  • Advantages: Provides higher-quality MS/MS spectra with better sequence coverage, especially for more complex peptides.[6] The ability to detect low-mass fragment ions is also a key advantage over ion trap CID.

  • Limitations: May still exhibit significant neutral loss, and the higher energy can sometimes lead to more complex spectra with internal fragmentation.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide, leading to cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[2]

  • Mechanism: ETD is a radical-driven process that is particularly effective at preserving labile post-translational modifications that are often lost during CID or HCD.[2]

  • Expected Fragmentation of Peptides with (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid:

    • Preservation of the Hydroxyl Group: ETD is expected to cause minimal neutral loss of water from the β-hydroxy amino acid, making it the ideal technique for localizing this modification within the peptide sequence.

    • c- and z-ion Series: The resulting c- and z-ion series will provide complementary sequence information to that obtained from CID or HCD.

  • Advantages: Excellent for the analysis of peptides with labile modifications and for sequencing larger peptides with higher charge states.

  • Limitations: ETD efficiency is highly dependent on the precursor ion charge state, generally requiring a charge of +3 or higher for optimal fragmentation. It can also be less effective for smaller, doubly charged peptides.

Experimental Data Comparison

While specific experimental data for peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is not widely available in the literature, we can infer the expected outcomes based on studies of other hydroxy amino acids.

Fragmentation TechniqueExpected Primary Fragment IonsExpected Neutral LossSuitability for LocalizationSuitability for Sequencing
CID b- and y-ionsHigh (H₂O)PoorModerate
HCD b- and y-ionsModerate to High (H₂O)ModerateGood
ETD c- and z-ionsLowExcellentExcellent (for suitable precursors)

Experimental Protocols

Sample Preparation of Synthetic Peptides

For the analysis of synthetic peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a straightforward sample preparation protocol is recommended to ensure high-quality data.

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the synthetic peptide in a solution of 50% acetonitrile and 0.1% formic acid in LC-MS grade water to a final concentration of 1 pmol/µL.

  • Sample Cleanup (if necessary): If the peptide sample contains salts or other impurities, use a C18 ZipTip or similar reversed-phase cleanup method.

    • Equilibrate the C18 tip with 50% acetonitrile, 0.1% formic acid.

    • Wash the tip with 0.1% formic acid.

    • Bind the peptide to the tip.

    • Wash the tip again with 0.1% formic acid to remove salts.

    • Elute the peptide with 50% acetonitrile, 0.1% formic acid.

  • Direct Infusion or LC-MS/MS Analysis: The cleaned peptide solution is now ready for direct infusion into the mass spectrometer or for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Analysis Workflow

A decision-tree approach for fragmentation can be highly effective for novel peptides.

Caption: Decision workflow for MS analysis.

Data Interpretation and Key Signatures

When analyzing the data, look for the following key signatures:

  • Precursor Ion Mass: Confirm the mass of the peptide, accounting for the mass of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (147.0895 g/mol ).

  • Neutral Loss of Water: In CID and HCD spectra, a prominent peak corresponding to [M-18+nH]ⁿ⁺ is a strong indicator of the presence of the hydroxy amino acid.

  • Fragment Ion Series:

    • In CID/HCD, look for interruptions or mass shifts in the b- or y-ion series that correspond to the mass of the modified residue.

    • In ETD, the c- and z-ion series should allow for unambiguous localization of the modification.

Conclusion and Recommendations

The mass spectrometric analysis of peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid requires a careful selection of fragmentation techniques to achieve comprehensive characterization.

  • For unambiguous localization of the β-hydroxy amino acid, ETD is the superior method, provided the peptide precursor has a sufficient charge state (≥3+).

  • HCD offers a robust alternative, particularly for doubly charged precursors, providing good sequence coverage, although interpretation can be complicated by the neutral loss of water.

  • CID can provide complementary information but is generally the least effective for this specific application due to the dominance of the neutral loss channel.

A combined approach, utilizing different fragmentation methods based on the precursor ion's characteristics, will yield the most comprehensive data. The insights provided in this guide should empower researchers to design effective mass spectrometry experiments for the confident analysis of peptides incorporating this and other novel amino acids.

References

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Tsybin, Y. O., Fornelli, L., Stoermer, C., & Hartmer, R. (2011). Structural analysis of proteins and peptides by tandem mass spectrometry. Chimia, 65(10), 779-783. [Link]

  • Makarov, A., Denisov, E., Kholomeev, A., Balschun, W., Lange, O., Strupat, K., & Horning, S. (2006). Performance evaluation of a hybrid linear ion trap/orbitrap mass spectrometer. Analytical chemistry, 78(7), 2113-2120. [Link]

  • Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2011). Mass spectrometry-based proteomics using Q Exactive, a high-performance benchtop quadrupole Orbitrap mass spectrometer. Molecular & Cellular Proteomics, 10(9), M111.011015. [Link]

  • Sweet, S. M., Bailey, C. M., & Thomas, J. J. (2010). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 21(8), 1339-1349. [Link]

  • Harrison, A. G. (2009). Fragmentation reactions of protonated peptides. Mass spectrometry reviews, 28(4), 640-657. [Link]

  • Krusemark, C. J., Frey, B. L., & Smith, L. M. (2012). A comparison of peptide fragmentation using a variety of ion activation methods. Journal of the American Society for Mass Spectrometry, 23(7), 1252-1261. [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709-712. [Link]

  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Dong, J., Li, Y., & Li, L. (2011). Deriving the probabilities of water loss and ammonia loss for amino acids from tandem mass spectra. BMC bioinformatics, 12(1), 1-11. [Link]

  • Sun, R. X., Dong, M. Q., Song, C. Q., Chi, H., Yang, B., Xiu, L. Y., ... & He, S. M. (2013). Improved peptide identification with a tandem mass spectrum scoring system based on the support vector machine. Journal of proteome research, 12(3), 1513-1522. [Link]

  • Zhang, Y. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Frese, C. K., Altelaar, A. F. M., van den Toorn, H., Nolting, D., Griep-Raming, J., Heck, A. J., & Mohammed, S. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(5), 2377-2388. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

  • University of Washington. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Jones, A. W., Cooper, H. J., & G. A. Harris. (2011). The Forgotten Fragments. European Pharmaceutical Review. [Link]

  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of mass spectrometry, 35(12), 1399-1406. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo sequencing by tandem mass spectrometry. Mass spectrometry reviews, 34(1), 43-63. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

  • UAB Mass Spectrometry. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Harrison, A. G., & Yalcin, T. (1997). Proton-bound dimers in the gas phase: fragmentation of protonated peptide dimers. International Journal of Mass Spectrometry and Ion Processes, 165, 339-347. [Link]

  • Julian, R. R. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. LCGC North America. [Link]

  • Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. [Link]

  • Waters Corporation. (2017). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS. [Link]

Sources

A Tale of Two Chemistries: Navigating Boc and Fmoc Strategies for Peptides Containing Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts the efficiency, purity, and success of synthesizing complex peptides. This is particularly true when the target sequence contains hydroxy amino acids such as serine (Ser), threonine (Thr), and tyrosine (Tyr). The nucleophilic hydroxyl group in their side chains introduces a layer of complexity, demanding careful consideration of protecting group strategies and reaction conditions to prevent unwanted side reactions.

This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing hydroxy amino acids. We will delve into the fundamental principles of each chemistry, explore the specific challenges posed by these residues, and present experimental data and protocols to empower you to make informed decisions in your research and development endeavors.

The Core Tenets: Orthogonality in Peptide Synthesis

At the heart of SPPS lies the principle of orthogonal protection .[1][2][3] This strategy employs protecting groups for the α-amino group and the amino acid side chains that can be removed under distinct chemical conditions, allowing for selective deprotection and chain elongation without compromising the integrity of other protected functionalities.[2][3]

  • Boc Strategy: This classic approach, pioneered by R.B. Merrifield, utilizes the acid-labile Boc group for temporary α-amino protection and typically employs more acid-stable benzyl-based groups for side-chain protection.[1][2][4] The final cleavage from the resin and removal of side-chain protecting groups is achieved with strong acids like anhydrous hydrogen fluoride (HF).[2][5][6]

  • Fmoc Strategy: This newer and widely adopted method uses the base-labile Fmoc group for α-amino protection and acid-labile groups (often tert-butyl based) for side-chain protection.[1][2][4][7] This offers a milder overall approach, with final cleavage and deprotection accomplished using trifluoroacetic acid (TFA).[5][6][7]

The Hydroxy Amino Acid Challenge: A Balancing Act of Protection

The hydroxyl groups of Ser, Thr, and Tyr are nucleophilic and can lead to undesirable side reactions during peptide synthesis. The two primary concerns are:

  • O-acylation: The unwanted acylation of the hydroxyl group by the activated carboxyl group of the incoming amino acid, leading to the formation of ester linkages and potential chain termination or the formation of depsipeptides.[8][9][10][11]

  • Dehydration: The elimination of the hydroxyl group, particularly from Ser and Thr, to form dehydroalanine (Dha) and dehydroaminobutyric acid (Dhb), respectively.[11][12]

To mitigate these risks, the side-chain hydroxyl groups are typically protected throughout the synthesis. The choice of protecting group is dictated by the overarching Boc or Fmoc strategy.

Boc Strategy for Hydroxy Amino Acids: A Robust but Harsh Approach

In the Boc/Bzl protection scheme, the side chains of hydroxy amino acids are most commonly protected as benzyl ethers.[13][14]

Amino AcidCommon Side-Chain Protecting Group
Serine (Ser)Benzyl (Bzl)
Threonine (Thr)Benzyl (Bzl)
Tyrosine (Tyr)2,6-Dichlorobenzyl (2,6-Cl2-Bzl) or Benzyl (Bzl)

Advantages of the Boc Strategy:

  • High Coupling Efficiency: The strong activation methods and less sterically hindered protecting groups can lead to high coupling efficiencies.

  • Reduced Aggregation: The repetitive TFA treatments used for Boc removal can help to disrupt peptide aggregation on the solid support.[15][16]

Disadvantages and Side Reactions:

  • Harsh Deprotection: The use of strong acids like TFA for repetitive Boc deprotection can lead to the gradual loss of acid-labile side-chain protecting groups, although benzyl ethers are relatively stable.[6]

  • Final Cleavage with HF: The final cleavage step requires anhydrous HF, a highly corrosive and toxic reagent that necessitates specialized equipment.[6][7]

  • Alkylation: During the final HF cleavage, the generated carbocations can alkylate sensitive residues like tryptophan and methionine if scavengers are not used effectively.[17]

  • N→O Acyl Shift: Under strongly acidic conditions, an acyl group can migrate from the nitrogen to the oxygen of a serine or threonine residue, leading to chain fragmentation.[10][17][18] This is reversible with base treatment.[18]

Fmoc Strategy for Hydroxy Amino Acids: The Milder, More Versatile Alternative

The Fmoc/tBu strategy has become the dominant method for SPPS due to its milder reaction conditions.[7][] The side chains of hydroxy amino acids are typically protected as tert-butyl (tBu) ethers.[13][14]

Amino AcidCommon Side-Chain Protecting Group
Serine (Ser)tert-Butyl (tBu)
Threonine (Thr)tert-Butyl (tBu)
Tyrosine (Tyr)tert-Butyl (tBu)

Advantages of the Fmoc Strategy:

  • Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups provide a truly orthogonal system.[2][7][]

  • Milder Conditions: The use of a weak base (typically piperidine) for Fmoc removal and TFA for final cleavage is significantly milder than the Boc strategy, making it compatible with a wider range of sensitive modifications.[5][6][7]

  • Safety: Avoids the use of hazardous HF.[6][7]

  • Automation-Friendly: The milder conditions and compatibility with a variety of resins and linkers have made it highly suitable for automated peptide synthesis.[7]

Disadvantages and Side Reactions:

  • Aggregation: The lack of strong acid washes during the synthesis cycles can sometimes lead to peptide aggregation, which can hinder coupling efficiency.[15]

  • Diketopiperazine Formation: At the dipeptide stage, especially with proline as one of the first two residues, intramolecular cyclization to form a diketopiperazine can occur, leading to chain termination.[17][18][20]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation, which can lead to racemization and the formation of β-aspartyl peptides.[17][18][20]

  • O-acylation: While the tBu protecting group is generally robust, incomplete protection or the use of highly reactive coupling agents can still lead to some level of O-acylation.[11]

Head-to-Head Comparison: Boc vs. Fmoc for Hydroxy Amino Acid Peptides

FeatureBoc StrategyFmoc Strategy
α-Amino Protection tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
α-Amino Deprotection Strong Acid (e.g., 50% TFA in DCM)[2][17]Weak Base (e.g., 20% Piperidine in DMF)[7][21][22]
Side-Chain Protection (Hydroxy AAs) Benzyl (Bzl) ethers[13][14]tert-Butyl (tBu) ethers[13][14]
Final Cleavage & Deprotection Strong Acid (e.g., Anhydrous HF)[2][5][6]Strong Acid (e.g., TFA with scavengers)[20][21]
Orthogonality Not truly orthogonal (both Boc and Bzl are acid-labile, relying on differential lability)[2][4]Truly orthogonal (base-labile vs. acid-labile)[2][7][]
Key Side Reactions N→O acyl shift, Alkylation of sensitive residues[10][17][18]Diketopiperazine formation, Aspartimide formation, Aggregation[15][17][18][20]
Safety Concerns Use of highly toxic and corrosive HF[6][7]Piperidine is a regulated substance, but generally safer than HF
Compatibility with Modifications Limited due to harsh acidic conditionsHighly compatible with a wide range of post-translational modifications

Experimental Workflows

Boc-SPPS Workflow

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling (Boc-AA-OH, DIC/HOBt) neutralization->coupling wash Wash (DCM, IPA) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (Anhydrous HF) repeat->final_cleavage Synthesis Complete end Purified Peptide final_cleavage->end

Caption: Boc-SPPS Workflow for Peptides with Hydroxy Amino Acids.

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA-OH, HBTU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA/Scavengers) repeat->final_cleavage Synthesis Complete end Purified Peptide final_cleavage->end

Caption: Fmoc-SPPS Workflow for Peptides with Hydroxy Amino Acids.

Experimental Protocols

Representative Boc-SPPS Protocol for a Serine-Containing Peptide

Peptide Sequence: H-Ala-Ser(Bzl)-Phe-Gly-Resin

  • Resin Swelling: Swell the pre-loaded Gly-Merrifield resin in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 20 minutes.[17]

    • Wash the resin with DCM (3x) and isopropanol (IPA) (2x).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).[13]

    • Wash the resin with DCM (3x).

  • Coupling of Boc-Phe-OH:

    • Dissolve Boc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in N,N-dimethylformamide (DMF).

    • Add the coupling solution to the resin and shake for 2 hours.

    • Monitor the coupling with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat for Boc-Ser(Bzl)-OH and Boc-Ala-OH: Repeat steps 2-4 for the subsequent amino acids.

  • Final Cleavage:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF apparatus, treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour.

    • Evaporate the HF.

    • Precipitate the peptide with cold diethyl ether and purify by HPLC.

Representative Fmoc-SPPS Protocol for a Serine-Containing Peptide

Peptide Sequence: H-Ala-Ser(tBu)-Phe-Gly-Resin

  • Resin Swelling: Swell the pre-loaded Gly-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and treat with 20% piperidine in DMF for 10 minutes.[21]

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-Phe-OH:

    • Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.[21]

    • Monitor the coupling with a Kaiser test.[23]

    • Wash the resin with DMF (3x).

  • Repeat for Fmoc-Ser(tBu)-OH and Fmoc-Ala-OH: Repeat steps 2-3 for the subsequent amino acids.

  • Final Fmoc Deprotection: Perform step 2 to remove the final Fmoc group.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.[21]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide with cold diethyl ether and purify by HPLC.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for synthesizing peptides with hydroxy amino acids is a nuanced one, with each method offering distinct advantages and disadvantages.

  • The Boc strategy , while robust and capable of producing high-quality peptides, is hampered by its reliance on harsh acidic conditions and the hazardous reagent HF. It is often reserved for the synthesis of "difficult" sequences prone to aggregation or for specific applications where its unique chemical properties are advantageous.

  • The Fmoc strategy has emerged as the method of choice for the majority of peptide synthesis applications.[7] Its milder conditions, true orthogonality, and enhanced safety profile make it particularly well-suited for the synthesis of complex peptides, including those with post-translational modifications. For routine synthesis of peptides containing serine, threonine, and tyrosine, the Fmoc/tBu approach is generally recommended.

Ultimately, the optimal strategy depends on the specific peptide sequence, the desired scale of synthesis, the available laboratory infrastructure, and the experience of the researcher. By understanding the fundamental chemistry and potential pitfalls of each approach, scientists can navigate the synthesis of hydroxy amino acid-containing peptides with greater confidence and success.

References

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). A gentle stroll through the history of peptide synthesis. Molecules, 19(10), 16346–16373. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. Synthesis, 1981(5), 333–356.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Klausner, Y. S., & Bodanszky, M. (1974). Side reactions in peptide synthesis. Synthesis, 1974(9), 549–559.
  • Rehman, K. U., & A. N. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.
  • Bodanszky, M., Fink, M. L., Klausner, Y. S., Natarajan, S., Tatemoto, K., Yiotakis, A. E., & Bodanszky, A. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(13), 2364–2366. [Link]

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(17), 3126. [Link]

  • Royal Society of Chemistry. (2017). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Miranda, M. T. M., & L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1249.
  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. [Link]

  • Oomens, J., & S. (2010). Pathways for Water Loss from Doubly Protonated Peptides Containing Serine or Threonine. The Journal of Physical Chemistry A, 114(45), 12166-12175.
  • Góngora-Benítez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(3), 851–858.
  • Wikipedia. (n.d.). Bioconjugation. [Link]

  • Phillips, A. T. (1968). Mechanism of the inactivation of threonine dehydratase during the dehydration of serine. Biochimica et Biophysica Acta (BBA) - Enzymology, 151(2), 523-526.
  • Yamashiro, D., & Li, C. H. (1977). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 42(3), 523-525.

Sources

A Comparative Guide to the Reactivity of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of amino acid building blocks is a critical decision that profoundly impacts the efficiency of peptide synthesis and the purity of the final product. This guide provides an in-depth comparative analysis of the reactivity of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid , a non-proteinogenic amino acid, in relation to other commonly used amino acids. By understanding its unique structural features and how they influence its behavior in chemical reactions, researchers can optimize their synthetic strategies and mitigate potential side reactions.

Introduction to this compound

This compound, a derivative of leucine with a hydroxyl group on the β-carbon, presents a unique combination of structural motifs that dictate its reactivity. The N-terminal amine is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis that is stable under neutral or basic conditions and readily cleaved by mild acids.[][2][3] The molecule possesses two stereocenters, at the α- and β-carbons, and a bulky isobutyl side chain. These features, particularly the steric hindrance around the reactive centers and the presence of a secondary hydroxyl group, are the primary determinants of its reactivity profile.

Comparative Reactivity Analysis

The reactivity of an amino acid in peptide synthesis is primarily governed by two factors: the nucleophilicity of its α-amino group and the steric hindrance around the carboxyl group to be activated, as well as the reactivity of its side chain. With the α-amino group protected by the Boc moiety, our analysis will focus on the steric challenges in peptide bond formation and the reactivity of the β-hydroxyl group.

Steric Hindrance in Peptide Coupling

The bulky nature of the isobutyl side chain, combined with the presence of the Boc protecting group, classifies this compound as a sterically hindered amino acid.[4][5][6] This steric hindrance can significantly slow down the rate of peptide bond formation and may lead to incomplete coupling reactions, especially when coupled with another bulky amino acid.[4][5]

To contextualize its reactivity, we can compare it to other proteinogenic amino acids known for their steric bulk, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr). The β-branching in these amino acids is a known contributor to difficult couplings.[7] The additional hydroxyl group in this compound may further contribute to steric crowding.

The choice of coupling reagent is critical when dealing with sterically hindered amino acids.[8][9][10] While standard carbodiimide reagents like DCC or EDC might be inefficient, more potent activating agents are often required to achieve high coupling yields.[5] Uronium/aminium salt-based reagents like HBTU and HATU, or phosphonium salt-based reagents like PyBOP and PyAOP, are generally more effective in overcoming steric hindrance.[8][9]

Below is a table summarizing the expected coupling efficiencies of this compound with a non-hindered amino acid (e.g., Glycine) using various common coupling reagents, compared to other bulky amino acids. The data presented is illustrative, based on established principles of peptide chemistry for sterically hindered residues.

Amino AcidCoupling ReagentExpected Coupling Yield (%)Notes
This compound DIC/HOBt 60-75 Moderate efficiency; may require longer reaction times or elevated temperatures.
HBTU/DIEA >95 High efficiency due to the formation of a highly reactive HOBt ester. [4]
HATU/DIEA >98 Very high efficiency; HATU is known to be superior for sterically demanding couplings. [9]
PyBOP/DIEA >95 High efficiency, comparable to HBTU.
Boc-Val-OHDIC/HOBt70-85Standard hindered coupling.
HBTU/DIEA>98Generally high yielding.
Boc-Ile-OHDIC/HOBt70-85Similar to Valine.
HBTU/DIEA>98High yielding.
Boc-Thr(Bzl)-OHDIC/HOBt75-90The benzyl ether protecting group adds to the steric bulk.
HBTU/DIEA>98Effective coupling.
Side-Chain Reactivity: The β-Hydroxyl Group

The presence of a hydroxyl group on the side chain introduces the potential for O-acylation during the carboxyl group activation and coupling steps, leading to the formation of ester byproducts.[7] This is a well-documented side reaction for serine and threonine derivatives.[11] For this compound, the secondary nature of the hydroxyl group makes it less nucleophilic and more sterically hindered than the primary hydroxyl of serine, but comparable to the secondary hydroxyl of threonine.

In many cases, particularly with efficient and rapid coupling reagents, the rate of N-acylation is significantly faster than O-acylation, minimizing the formation of this side product. However, for long and difficult couplings, or when using highly reactive acylating agents without careful control of stoichiometry and reaction time, O-acylation can become a significant issue. To completely prevent this side reaction, protection of the hydroxyl group, for instance as a benzyl ether (Bzl) or a tert-butyl ether (tBu), is a common strategy.[11]

The choice of whether to protect the hydroxyl group depends on the specific synthetic strategy, including the length of the peptide, the coupling conditions, and the position of the amino acid in the sequence.

Experimental Protocols for Reactivity Assessment

To empirically determine the reactivity of this compound, the following experimental protocols can be employed. These protocols are designed to be self-validating by including controls with other well-characterized amino acids.

Protocol for Comparative Peptide Coupling Efficiency

Objective: To compare the coupling efficiency of this compound with that of Boc-Val-OH and Boc-Ala-OH when coupling to a resin-bound glycine.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Boc-Gly-OH

  • This compound

  • Boc-Val-OH

  • Boc-Ala-OH

  • Coupling Reagents: HBTU, DIC, HOBt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: 20% Piperidine in DMF (for a hypothetical Fmoc-Gly-resin to attach the Boc-amino acids) or 50% TFA in DCM for Boc-deprotection in subsequent steps. For this specific experiment, we assume the use of a pre-loaded Gly-resin where the N-terminus is free.

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • HPLC system for analysis

Workflow Diagram:

G cluster_prep Resin Preparation cluster_coupling Peptide Coupling cluster_analysis Cleavage & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (if applicable) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Boc-AA-OH with Coupling Reagent + DIEA Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash with DMF Couple->Wash2 Cleave Cleave Peptide from Resin Wash2->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Analyze Analyze by HPLC Precipitate->Analyze

Caption: General workflow for solid-phase peptide synthesis to assess coupling efficiency.

Step-by-Step Procedure:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 1 hour in three separate reaction vessels. If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In separate vials, prepare solutions of this compound, Boc-Val-OH, and Boc-Ala-OH (3 equivalents) in DMF. Add the chosen coupling reagent (e.g., HBTU, 3 eq.) and DIEA (6 eq.). Allow to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solutions to the respective resin-containing reaction vessels. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessels and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage: Treat a small sample of the resin with the cleavage cocktail for 2 hours.

  • Analysis: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dry. Dissolve the crude peptide in a suitable solvent and analyze by HPLC to determine the yield of the desired dipeptide.

Protocol for Assessing O-acylation

Objective: To determine the extent of O-acylation of the hydroxyl group of this compound during a demanding coupling step.

Methodology: This can be assessed by attempting to couple a second amino acid to the hydroxyl group after the initial peptide bond formation. A more direct approach is to use a highly sensitive analytical technique like mass spectrometry to detect the mass of the O-acylated byproduct in the crude cleavage product from the previous experiment.

Illustrative Data:

The following table presents hypothetical HPLC analysis results from the coupling efficiency experiment.

Acylating Amino AcidCoupling ReagentDipeptide Yield (%)Unreacted Gly (%)Byproduct (O-acylation) (%)
Boc-Ala-OHHBTU/DIEA>99<1N/A
Boc-Val-OHHBTU/DIEA982N/A
This compound HBTU/DIEA 97 3 <0.5
This compound DIC/HOBt 72 25 3

These illustrative data suggest that with a powerful coupling reagent like HBTU, both high coupling efficiency and minimal O-acylation can be achieved. However, with a less reactive agent like DIC/HOBt, both incomplete coupling and increased side-product formation are observed, underscoring the importance of reagent selection.

Mechanism of O-acylation Side Reaction:

G cluster_main Desired N-acylation cluster_side Side Reaction: O-acylation N_Nucleophile R-NH2 (Peptide on Resin) Peptide_Bond Peptide Bond Formation N_Nucleophile->Peptide_Bond Activated_AA1 Activated Boc-AA(OH)-X Activated_AA1->Peptide_Bond Activated_AA2 Activated Boc-AA(OH)-X O_Nucleophile R'-OH (Side Chain) Ester_Byproduct Ester Byproduct O_Nucleophile->Ester_Byproduct Activated_AA2->Ester_Byproduct

Caption: Competing N-acylation and O-acylation pathways during peptide coupling.

Conclusion

This compound is a sterically hindered amino acid whose reactivity in peptide synthesis is comparable to other β-branched amino acids like threonine and valine. Its successful incorporation into a peptide chain with high fidelity requires the use of potent coupling reagents, such as HATU or HBTU, to overcome the steric hindrance. The presence of the β-hydroxyl group introduces a risk of O-acylation, which can be minimized by using optimized coupling conditions or by protecting the side chain. By understanding these reactivity characteristics, researchers can effectively utilize this valuable building block in the synthesis of complex peptides and novel therapeutics.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ACS Publications. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

A Guide to Conformational Control: The Effect of (2R,3S) Stereochemistry on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise control of peptide conformation is a cornerstone of modern drug discovery and biomaterial engineering. While the 20 proteinogenic L-α-amino acids provide a vast chemical space, their inherent flexibility often leads to challenges in stability and receptor specificity. Non-natural amino acids, particularly β-amino acids, offer a powerful toolkit for overcoming these limitations by introducing unique stereochemical constraints that pre-organize peptides into well-defined secondary structures.[1] This guide provides an in-depth comparison of how introducing a specific stereocenter—the (2R,3S) configuration in a β-amino acid—profoundly influences peptide folding, stabilizing unique helical and turn structures not readily accessible to their natural counterparts. We will explore the causal stereochemical principles, compare the resulting structures with standard peptide motifs, and provide the experimental workflows necessary to validate these conformations.

Introduction: Beyond Nature's Toolkit

Peptides are remarkable molecules whose functions are dictated by their three-dimensional shapes. The primary sequence of α-amino acids folds into secondary structures like α-helices and β-sheets, which in turn pack to form a functional tertiary structure. However, these natural structures are often susceptible to proteolytic degradation and may exist in a dynamic equilibrium of multiple conformations, only one of which might be biologically active.

The incorporation of non-natural amino acids, such as β-amino acids, is a proven strategy to enhance proteolytic stability and exert precise control over folding.[2][3] β-amino acids possess an additional carbon atom in their backbone, which expands the range of accessible dihedral angles and allows for the formation of novel, stable secondary structures known as "foldamers".[3][4] The stereochemistry at the Cα (position 2) and Cβ (position 3) carbons is a critical determinant of this folding preference. This guide focuses specifically on the conformational impact of the (2R,3S) stereochemistry , a syn configuration that acts as a potent structural director. We will compare its effects against peptides composed of natural L-α-amino acids and other β-amino acid stereoisomers.

The Stereochemical Imperative: How Chirality Dictates Conformation

The conformation of a peptide backbone is defined by a series of torsion angles. In standard α-peptides, these are primarily the phi (φ) and psi (ψ) angles. The introduction of a β-amino acid adds a third crucial torsion angle, theta (θ), around the Cα-Cβ bond.

The specific (R) or (S) configuration at each chiral center restricts the sterically allowed values for these torsion angles. The relative orientation of substituents on the Cα and Cβ carbons—either on the same side (syn) or opposite sides (anti)—creates a local conformational bias that propagates through the peptide.

  • L-α-Amino Acids (S-configuration): Preferentially adopt φ,ψ angles corresponding to right-handed α-helical or β-sheet regions of the Ramachandran plot.

  • (2R,3R)-β-Amino Acids (anti): The opposing stereocenters create a preference for extended, sheet-like structures.

  • (2R,3S)-β-Amino Acids (syn): The substituents are oriented on the same face of the backbone. This syn arrangement sterically disfavors extended conformations and strongly promotes turn-like geometries, which can nucleate stable helical folds.[5] Studies on related systems have shown that heterochiral segments, such as (R,S) configurations, are superior at inducing hairpin formation compared to homochiral (R,R) or (S,S) segments.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1.0]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: "Workflow for designing and validating conformationally constrained peptides."

Comparative Analysis: (2R,3S) Stereochemistry vs. Other Building Blocks

The introduction of a (2R,3S)-β-amino acid into a peptide sequence serves as a powerful "turn-maker." This conformational preference can nucleate unique helical structures, most notably the 14-helix , which is characterized by a 14-membered hydrogen-bonded ring.[3] This contrasts sharply with the structures formed by other amino acids.

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption: "Comparison of L-α, 'anti'-β, and 'syn'-β amino acid structures."

Peptide Type Primary Stereochemistry Favored Conformation Key Structural Features
Natural α-Peptide L-α (S-configuration)Right-handed α-helix, β-sheet13-membered H-bond ring (α-helix); extended strands. Relatively flexible.
β-Peptide (anti) (2R,3R) or (2S,3S)Extended strands, sheet-like structuresTorsion angles favor a linear arrangement, promoting intermolecular H-bonding.
β-Peptide (syn) (2R,3S) or (2S,3R)Turns, 14-helix 14-membered H-bond ring; ~2.5 residues per turn. Highly stable and rigid foldamer structure.[3]

Experimental Validation: A Self-Validating Workflow

Confirming the conformation of a modified peptide requires a multi-pronged spectroscopic approach. The data from these techniques should converge to provide a high-confidence structural model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure of a peptide in solution.[7] Different secondary structures produce distinct spectra in the far-UV region (190-250 nm).[8]

Comparison of Expected CD Spectra:

Secondary Structure Characteristic CD Signature Example Peptide
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm.[8]Poly-L-lysine at pH 11
β-Sheet Single negative band at ~218 nm; Positive band at ~195 nm.[8]Poly-L-lysine at pH 7
Random Coil Very low ellipticity above 210 nm; Strong negative band near 195 nm.[9]Poly-L-lysine at pH 5
14-Helix (β-Peptide) Strong negative band at ~215 nm; Strong positive band at ~195 nm. (Signature can vary but is distinct from α/β structures).Peptide with (2R,3S)-β-residues

dot graph G { graph [rankdir="LR"]; node [shape=Mrecord, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Comparison of H-bonding in α-helices vs. β-peptide 14-helices."

Nuclear Magnetic Resonance (NMR) Spectroscopy

While CD provides a global view, 2D NMR spectroscopy offers residue-specific structural information.[10] For peptides containing non-canonical amino acids, generating the necessary structural templates for software like CYANA or CNS is a critical first step.[11][12]

  • Key Experiments:

    • TOCSY: Identifies protons within the same amino acid spin system.

    • NOESY: Detects protons that are close in space (<5 Å), providing crucial distance constraints for structure calculation.

  • Signature of a 14-Helix: The rigid, folded structure induced by (2R,3S) residues will produce a distinct pattern of Nuclear Overhauser Effects (NOEs). Expect to see strong sequential NH(i) to NH(i+1) NOEs and characteristic medium-range NOEs between side chains that are brought into proximity by the helical fold.

Experimental Protocols

Protocol 1: Synthesis of a (2R,3S)-β-Amino Acid Containing Peptide

This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[13][14]

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (either standard α or the desired Fmoc-(2R,3S)-β-amino acid) (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8 eq.) to activate the carboxyl group.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Confirm coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the final product via Mass Spectrometry.

Protocol 2: Structural Analysis by Circular Dichroism (CD)
  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via amino acid analysis.

  • Instrument Setup: Calibrate the CD spectrophotometer. Purge the instrument with nitrogen gas.

  • Measurement:

    • Dilute the peptide stock to a final concentration of 20-50 µM in the desired buffer.

    • Use a quartz cuvette with a 1 mm path length.

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample from 260 nm to 190 nm.

    • Acquire 3-5 scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

  • Analysis: Compare the resulting spectrum to reference spectra for known secondary structures (see table above) to determine the predominant conformation.

Conclusion and Applications

The use of stereochemically defined non-natural amino acids is a transformative tool in peptide science. The (2R,3S) stereochemistry in β-amino acids acts as a potent conformational director, reliably inducing turn and helical structures like the 14-helix. This pre-organization provides a distinct advantage in drug development by:

  • Enhancing Proteolytic Stability: The non-natural backbone is resistant to degradation by endogenous proteases.[2]

  • Improving Binding Affinity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced.

  • Creating Novel Scaffolds: These stable "foldamers" can mimic protein secondary structures and act as inhibitors of challenging targets like protein-protein interactions.[3]

By understanding and applying these stereochemical principles, researchers can move beyond the limitations of natural peptides and design next-generation therapeutics and biomaterials with precisely engineered structures and functions.

References

  • PepINVENT: generative peptide design beyond natural amino acids. RSC Publishing. 15

  • Balaram, P. (1999). Stereochemical control of peptide folding. PubMed. 16

  • PepINVENT: generative peptide design beyond natural amino acids. (2025). PubMed Central - NIH. 1

  • Kaul, R., & Balaram, P. Stereochemical Control of Peptide Folding. CORE.

  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.

  • Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. NIH. 4

  • Greenfield, N. J. (2014). Circular dichroism of peptides. PubMed. 7

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC - PubMed Central. 11

  • Chung, Y. J., et al. (1999). Stereochemical Control of Hairpin Formation in β-Peptides Containing Dinipecotic Acid Reverse Turn Segments. Journal of the American Chemical Society. 6

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Recent. 12

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments. 17

  • Pohl, G., et al. Exploiting diverse stereochemistry of β-amino acids: toward a rational design of sheet-forming β-peptide systems. Semantic Scholar. 18

  • Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. 2

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. 19

  • Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. 9

  • Lee, H. S., et al. (2010). The Effect of Backbone Stereochemistry on the Folding of Acyclic beta(2, 3)-aminoxy Peptides. PubMed. 5

  • Peptide NMR. Unknown Source. 20

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. 10

  • Synthesis and 12Helical Secondary Structure of β-Peptides Containing (2 R ,3 R )-Aminoproline. (2002). Request PDF - ResearchGate. 21

  • Circular Dichroism. Creative Proteomics. 8

  • Zhang, S., et al. (2021). Chirality Effects in Peptide Assembly Structures. PMC - NIH. 22

  • Yu, J. S., et al. (2018). Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. PubMed. 23

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Unknown Source. 13

  • Introduction to Peptide Synthesis. PMC - NIH. 14

  • Johnson, L. M., & Gellman, S. H. (2013). β-Peptides as inhibitors of protein–protein interactions. PMC - NIH. 3

Sources

A Comparative Guide to Coupling Reagents for Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Amino Acid

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a protected form of a non-proteinogenic amino acid, presents a unique set of challenges in peptide synthesis. Its structure, featuring a β-hydroxy group and significant steric hindrance from the adjacent isopropyl group, complicates the formation of the amide bond. These structural features can lead to slower reaction times, incomplete coupling, and an increased risk of side reactions, most notably epimerization at the α-carbon. The choice of coupling reagent is therefore a critical parameter that dictates the success, yield, and purity of the final peptide.

This guide provides a comparative analysis of commonly employed coupling reagents for the incorporation of this challenging amino acid. We will delve into the mechanistic nuances of each reagent class, present a qualitative comparison of their performance based on established principles for sterically hindered and hydroxylated amino acids, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Hurdles: Steric Hindrance and the β-Hydroxy Group

The primary obstacles in the acylation of this compound are twofold:

  • Steric Hindrance: The bulky isopropyl group in close proximity to the carboxyl group impedes the approach of the incoming amine, slowing down the rate of amide bond formation. This necessitates the use of highly reactive coupling reagents to drive the reaction to completion.

  • β-Hydroxy Group: The presence of the hydroxyl group on the β-carbon introduces the potential for side reactions. While the Boc protecting group on the amine mitigates some risks, the hydroxyl group can still be a site for O-acylation, especially with highly reactive intermediates. More importantly, its electron-withdrawing nature can influence the acidity of the α-proton, potentially increasing the risk of epimerization under basic conditions.

A Mechanistic Overview of Common Coupling Reagents

The selection of an appropriate coupling reagent is pivotal for overcoming these challenges. The most effective reagents rapidly generate a highly reactive acylating species that is susceptible to nucleophilic attack by the amine, while minimizing the opportunity for side reactions. We will explore four widely used classes of coupling reagents: aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides with additives (EDC/HOBt).

Aminium/Uronium Salts: HATU and HBTU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents.[1] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a more stable and highly reactive HOAt or HOBt active ester.[2][3]

The key difference lies in the leaving group precursor: HATU incorporates HOAt (1-hydroxy-7-azabenzotriazole), while HBTU utilizes HOBt (1-hydroxybenzotriazole). The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the aminolysis step, accelerating the coupling reaction. This makes HATU generally more reactive and often the preferred choice for sterically hindered couplings.[1]

A potential side reaction with uronium-based reagents is the guanidinylation of the N-terminal amine of the growing peptide chain, which can cap the chain and reduce the yield of the desired product.[2] This is more likely to occur with prolonged reaction times or an excess of the coupling reagent.

HATU_Mechanism cluster_products Products RCOOH Boc-AA-OH RCOO Boc-AA-O⁻ RCOOH:e->RCOO:w - H⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO:e->ActiveEster:w + HATU - TMU HATU HATU Peptide Peptide Bond ActiveEster:e->Peptide:w + H₂N-R' - HOAt Amine H₂N-R' TMU Tetramethylurea HOAt HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Phosphonium Salts: PyBOP

PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that also operates through the formation of an HOBt active ester.[2][4] A significant advantage of PyBOP over its predecessor, BOP, is that its byproduct, tris(pyrrolidino)phosphine oxide, is not carcinogenic.[5]

Crucially, as a phosphonium salt, PyBOP does not carry the risk of N-terminal guanidinylation, making it a safer choice in syntheses where this side reaction is a concern, such as with long or difficult peptide sequences.[2] Its efficiency is generally considered comparable to HBTU.[2]

PyBOP_Mechanism cluster_products Products RCOOH Boc-AA-OH RCOO Boc-AA-O⁻ RCOOH:e->RCOO:w - H⁺ Base Base (e.g., DIPEA) ActiveEster OBt-Active Ester RCOO:e->ActiveEster:w + PyBOP - TPPO PyBOP PyBOP Peptide Peptide Bond ActiveEster:e->Peptide:w + H₂N-R' - HOBt Amine H₂N-R' TPPO Tris(pyrrolidino) phosphine oxide HOBt HOBt EDC_HOBt_Mechanism cluster_products Products RCOOH Boc-AA-OH OAI O-Acylisourea (unstable) RCOOH:e->OAI:w + EDC EDC EDC ActiveEster OBt-Active Ester OAI:e->ActiveEster:w + HOBt EDU EDC Urea (water-soluble) OAI:n->EDU:s + H₂O (side reaction) HOBt HOBt Peptide Peptide Bond ActiveEster:e->Peptide:w + H₂N-R' - HOBt Amine H₂N-R'

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Comparative Analysis and Recommendations

While direct, quantitative comparative data for this compound is scarce in the literature, we can make evidence-based recommendations based on the performance of these reagents with other sterically hindered and racemization-prone amino acids.

Coupling ReagentReactivityRacemization RiskKey AdvantagesKey DisadvantagesRecommended For
HATU Very HighLow to ModerateHigh efficiency for hindered couplings; rapid reaction rates. [1]Potential for guanidinylation; higher cost. [2]Primary recommendation for this amino acid , especially in difficult sequences.
HBTU HighLow to ModerateGood efficiency for most couplings; widely used and well-established. [2]Potential for guanidinylation; may be less effective than HATU for highly hindered residues. [2]A solid choice, but HATU may offer superior performance for this specific substrate.
PyBOP HighLowNo risk of guanidinylation; non-carcinogenic byproduct. [2][5]Generally comparable to HBTU in reactivity. [2]An excellent alternative to aminium salts, particularly if guanidinylation is a concern.
EDC/HOBt ModerateModerate to HighCost-effective; water-soluble byproduct simplifies workup in solution phase.Lower reactivity, may lead to incomplete coupling with hindered substrates; higher risk of racemization if not carefully controlled. [6][7]Suitable for less demanding couplings or when cost is a primary concern, but not the first choice for this challenging amino acid.

Recommendation: For the coupling of this compound, HATU is the recommended reagent due to its superior reactivity, which is crucial for overcoming the steric hindrance. PyBOP is a strong second choice, offering comparable reactivity to HBTU without the risk of guanidinylation. For all reagents, the use of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is essential, and reaction times may need to be extended to ensure complete coupling. Monitoring the reaction progress using a method like the Kaiser test (for solid-phase synthesis) is highly advisable.

Experimental Protocols

The following are generalized protocols for solution-phase and solid-phase peptide synthesis that can be adapted for the coupling of this compound.

Protocol 1: Solution-Phase Coupling using HATU

Solution_Phase_Workflow Start Start: Dissolve Boc-AA-OH, HATU, and Amine Cool Cool to 0°C Start->Cool AddBase Add DIPEA Cool->AddBase React Stir at RT (2-24h) AddBase->React Workup Aqueous Workup React->Workup Purify Purification (e.g., Chromatography) Workup->Purify End End: Isolated Peptide Purify->End

Caption: General workflow for solution-phase peptide coupling.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) and the amine component (1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, 10 vol), add HATU (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using PyBOP

SPPS_Workflow Start Start: Swell Resin Deprotect N-terminal Deprotection (e.g., TFA for Boc) Start->Deprotect Wash1 Wash Resin Deprotect->Wash1 Couple Couple with Boc-AA-OH, PyBOP, DIPEA Wash1->Couple Wash2 Wash Resin Couple->Wash2 Repeat Repeat Deprotection/Coupling Cycles Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin and Deprotect Side Chains Repeat->Cleave Final Amino Acid End End: Crude Peptide Cleave->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Swell the resin (e.g., Merrifield or MBHA resin) in a suitable solvent (e.g., DCM or DMF).

  • Perform N-terminal deprotection of the resin-bound peptide (e.g., with TFA in DCM for Boc-SPPS).

  • Wash the resin thoroughly with DCM and DMF.

  • In a separate vessel, pre-activate this compound (2-4 eq) with PyBOP (2-4 eq) and DIPEA (4-8 eq) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. Monitor the coupling completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

  • Proceed to the next deprotection and coupling cycle.

Conclusion

The successful incorporation of this compound into a peptide sequence is a challenging yet achievable task. The steric hindrance and the presence of a β-hydroxy group necessitate the use of highly efficient coupling reagents. Based on the available evidence for structurally similar amino acids, HATU stands out as the premier choice due to its high reactivity. PyBOP offers a robust alternative, particularly when the avoidance of guanidinylation is a priority. While EDC/HOBt is a viable option for simpler couplings, its lower reactivity makes it less suitable for this demanding substrate. By understanding the mechanistic principles of these reagents and carefully optimizing the reaction conditions, researchers can confidently navigate the complexities of synthesizing peptides containing this unique and valuable building block.

References

  • Aapptec, LLC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Spencer, J. R., et al. (1996). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 47(5), 351-361.
  • Aapptec, LLC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606-1607.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Vedejs, E., & Lin, S. (2000). Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction. The Journal of Organic Chemistry, 65(8), 2309-2318.
  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(16-17), 2943-2949.
  • Aapptec, LLC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
  • Naik, G. L., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 13(5), 5997-6011.
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • CORE. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Retrieved from [Link]

  • ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.

Sources

Stability of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: A Comparative Guide to pH-Dependent Lability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the chemical stability of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid across a range of pH conditions. As a crucial building block in peptide synthesis and drug discovery, understanding its stability profile is paramount for optimizing reaction conditions, purification strategies, and storage protocols. This document offers a comparative look at its behavior in acidic, neutral, and basic environments, supported by mechanistic insights and validated experimental protocols for stability assessment.

Introduction: The Significance of Boc-Protected Hydroxy Amino Acids

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the assembly of complex peptides.[1] Its widespread use is attributed to its general stability across a variety of conditions and its clean, facile removal under specific acidic environments.[1][2] this compound, a non-proteinogenic amino acid, presents unique structural features—notably a β-hydroxyl group and a bulky isobutyl side chain—that can influence both its reactivity and its stability.

The pH of the reaction or storage medium is the most critical factor governing the integrity of the Boc protecting group. While its acid lability is well-documented, a nuanced understanding of its stability window is essential for researchers to prevent premature deprotection or unwanted side reactions, thereby ensuring the integrity of the final product.

Comparative Stability Analysis Across pH Gradients

The stability of the Boc group is fundamentally linked to the pH of its environment. Below is a comparative analysis of the expected stability of this compound under acidic, neutral, and basic conditions.

Acidic Conditions (pH < 4): The Zone of Lability

The Boc group is designed to be removed under acidic conditions.[3] The generally accepted mechanism involves protonation of the carbamate oxygen, followed by unimolecular decomposition to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5] This cation can then be quenched or deprotonate to form isobutylene gas.[4]

Key Characteristics:

  • High Lability: Significant degradation is expected at pH values below 4. The rate of cleavage is highly dependent on the acid concentration, with some studies showing a second-order dependence on HCl concentration.[6][7]

  • Common Reagents: Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2][3][]

  • Potential Side Reactions: The generated tert-butyl cation is an electrophile and can lead to side reactions by alkylating nucleophilic residues, such as tryptophan, if present in a peptide sequence.[3] The use of "scavengers" like anisole can mitigate this issue.[3]

Neutral Conditions (pH ≈ 6-8): General Stability

Under neutral pH conditions, the Boc group is robust and stable, making it an ideal protecting group for multi-step synthesis where other chemical transformations are required.[][10]

Key Characteristics:

  • High Stability: The compound is expected to show minimal to no degradation over extended periods in standard aqueous buffers (e.g., phosphate-buffered saline) at or near neutral pH.

  • Long-Term Storage: For long-term storage in solution, a neutral or slightly acidic (pH 5-6) buffer is recommended to minimize potential base-catalyzed side reactions. Boc-protected amino acids can be stored for long periods without decomposition.[][11]

Basic Conditions (pH > 9): Robust but Not Invulnerable

The Boc group is generally stable to basic conditions and nucleophiles, which is a key feature of its orthogonality with other protecting groups like Fmoc (which is base-labile).[5][10]

Key Characteristics:

  • Resistance to Hydrolysis: The carbamate linkage is resistant to base-catalyzed hydrolysis.[][11]

  • Potential for Side Reactions: While the Boc group itself is stable, the presence of the β-hydroxyl group and the acidic α-proton on the amino acid backbone introduces the possibility of other base-catalyzed side reactions, such as racemization or, under harsh conditions, retro-aldol type reactions. However, for this specific structure, such side reactions are generally not a primary concern under typical synthetic conditions.

Data Summary: Expected Stability Profile
pH RangeConditionExpected Stability of Boc GroupPrimary Mechanism of DegradationPractical Implications
< 1 - 4 AcidicLabile / Unstable Acid-catalyzed cleavage via tert-butyl cation formation.[4][5]Used for intentional deprotection. Avoid for workup or chromatography unless deprotection is desired.
~ 4 - 6 Mildly AcidicModerately Stable Slow acid-catalyzed cleavage.Suitable for short-term storage and some chromatographic separations. Monitor for slow degradation.
~ 6 - 9 Neutral to Mildly BasicHighly Stable Negligible degradation.Ideal for long-term storage, enzymatic reactions, and coupling procedures.
> 9 BasicStable Resistant to hydrolysis.[10]Suitable for reactions involving base-labile protecting groups (e.g., Fmoc).

Mechanistic Insights into Degradation

Acid-Catalyzed Deprotection

The primary degradation pathway for this compound is acid-catalyzed cleavage. This process is efficient and proceeds through a well-understood mechanism that ensures the clean release of the free amine.

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc Fast H_ion H+ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Slow, Rate-Limiting tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine Fast CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: HPLC-Based Stability Assessment

To empirically determine the stability of this compound, a time-course study using High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol provides a self-validating system to quantify the parent compound and its primary degradation product (the free amine).

Objective

To quantify the percentage of intact this compound remaining over time when incubated in buffers of varying pH.

Materials
  • This compound

  • HPLC-grade water and acetonitrile[12]

  • Trifluoroacetic acid (TFA)[12]

  • Citrate buffer (pH 3.0)

  • Phosphate buffer (pH 7.4)

  • Carbonate-bicarbonate buffer (pH 10.0)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[12]

Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.

  • Incubation Sample Preparation: In separate vials, add an aliquot of the stock solution to each of the pH 3.0, 7.4, and 10.0 buffers to a final concentration of 0.1 mg/mL.

  • Time-Course Sampling: Incubate the vials at a controlled temperature (e.g., 25°C). At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching (for acidic sample): For the pH 3.0 sample, immediately neutralize the aliquot with a phosphate buffer to prevent further degradation before analysis.

  • HPLC Analysis: Analyze each sample by reversed-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile[12]

    • Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes to elute both the polar free amine and the more hydrophobic Boc-protected compound.[12]

    • Detection: UV at 214 nm[12]

    • Flow Rate: 1.0 mL/min[12]

  • Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the T=0 time point.

Experimental Workflow Diagram

Stability Study Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Dilute Stock into Buffers (Final Conc. 0.1 mg/mL) prep_stock->prep_samples prep_buffers Prepare pH 3, 7.4, 10 Buffers prep_buffers->prep_samples incubate Incubate at 25°C prep_samples->incubate sampling Sample at T = 0, 1, 4, 8, 24, 48h incubate->sampling quench Quench Acidic Samples sampling->quench hplc Analyze by RP-HPLC (UV @ 214 nm) quench->hplc data Integrate Peak Areas & Calculate % Remaining hplc->data

Caption: Workflow for HPLC-based pH stability assessment.

Discussion and Practical Recommendations

The stability profile of this compound is consistent with that of other standard Boc-protected amino acids.

  • For Synthesis: The primary concern is premature deprotection during acidic workups or purification steps like silica gel chromatography, which can have an acidic surface. If an acidic workup is necessary for other reasons, it should be performed quickly, at low temperatures, and with milder acids like citric acid if possible.[13]

  • For Purification: When using reversed-phase HPLC, the standard mobile phase modifier is 0.1% TFA (pH ≈ 2).[12] While these conditions are acidic, the short residence time on the column at room temperature typically results in minimal on-column deprotection. However, for sensitive substrates or long purification runs, this should be monitored. Collected fractions should be neutralized promptly if the final product needs to be stored with the Boc group intact.

  • For Storage: The solid compound is highly stable and can be stored for long periods at room temperature.[11] For solutions, storage at near-neutral pH (6-8) or frozen is recommended to ensure maximum long-term stability.

Conclusion

This compound demonstrates a predictable pH-dependent stability profile dominated by its acid-labile Boc protecting group. It is highly stable under neutral and basic conditions but is readily cleaved under moderately to strongly acidic conditions. By understanding these characteristics and employing the analytical methods described, researchers can confidently handle this valuable reagent, ensuring the integrity of their synthetic pathways and the purity of their final products.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Online] Available at: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Online] December 14, 2022. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Online] Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Online] Available at: [Link]

  • Figshare. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Online] Available at: [Link]

  • PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. J Org Chem. 2010 Dec 3;75(23):8117-25. [Online] Available at: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Online] Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Online] 2013. Available at: [Link]

  • Reddit. Boc and tBu ester pH stability during enamine hydrolysis. [Online] 2024. Available at: [Link]

Sources

A Researcher's Guide to Quantifying the Hydroxyl Group's Impact on Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen countless projects hinge on understanding the subtle forces that govern molecular recognition. Among the most pivotal, yet sometimes underappreciated, is the hydroxyl (-OH) group. Found on serine, threonine, and tyrosine residues, this small functional group can be the linchpin of a high-affinity interaction or an unfortunate source of a desolvation penalty that weakens binding.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor gives it a unique versatility in mediating highly specific contacts.[4][5]

The Central Hypothesis: Isolating the Hydroxyl Contribution

To measure the impact of a hydroxyl group, we must compare a system that has it to one that doesn't, while changing as little else as possible. The most effective strategy is to compare the binding characteristics of a native peptide against a carefully designed mutant analog.

  • Native Peptide: The peptide of interest containing the hydroxylated residue (e.g., Serine, Threonine, or Tyrosine).

  • Mutant Peptide: An identical peptide sequence where the hydroxyl-containing residue is substituted with a non-hydroxylated, isosteric, or structurally similar counterpart. Common substitutions include:

    • Serine (Ser) → Alanine (Ala)

    • Threonine (Thr) → Valine (Val)

    • Tyrosine (Tyr) → Phenylalanine (Phe)

By creating this pair, any observed differences in binding kinetics, thermodynamics, or structural engagement can be directly attributed to the presence or absence of the hydroxyl group.

Caption: The comparative workflow for assessing the hydroxyl group's impact.

Part 1: Kinetic Analysis via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, allowing for the precise determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₗ).[6][7][8]

Causality Behind the Method: By immobilizing the protein (ligand) and flowing the peptide (analyte) over its surface, we can directly observe how quickly the peptide binds and how long it stays bound. A stabilizing interaction, such as a strong hydrogen bond from a hydroxyl group, is expected to decrease the dissociation rate (slower kₑ), leading to a higher affinity (lower Kₗ).

SPR_Workflow A 1. Ligand Immobilization Protein covalently bound to CM5 sensor chip via amine coupling. B 2. Analyte Injection (Association) Peptide solution flows over surface. Binding causes RU increase. A->B C 3. Buffer Flow (Dissociation) Peptide solution is replaced by buffer. Dissociation causes RU decrease. B->C D 4. Regeneration Surface is washed to remove all remaining analyte. C->D E 5. Data Fitting Sensorgram is fit to a kinetic model to extract ka, kd, and KD. D->E

Caption: Standard experimental workflow for a Surface Plasmon Resonance (SPR) assay.
Detailed Experimental Protocol: SPR
  • Ligand Immobilization:

    • System: Biacore system (or equivalent).[7]

    • Chip: CM5 sensor chip is a common choice for its carboxymethylated dextran surface, suitable for amine coupling.[9]

    • Procedure:

      • Equilibrate the system with a running buffer (e.g., HBS-EP+, pH 7.4). Buffer choice is critical to ensure protein stability and minimize non-specific binding.

      • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). This creates reactive esters on the dextran matrix.

      • Inject the protein (ligand) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0). The acidic pH protonates the surface carboxyl groups and promotes electrostatic attraction to the positively charged protein, concentrating it for efficient coupling.

      • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Titration:

    • Analyte Preparation: Prepare a dilution series of both the native and mutant peptides in the running buffer. A typical concentration range is 0.1x to 10x the expected Kₗ, from low nM to µM.[10]

    • Injection Cycle (for each concentration):

      • Inject the peptide solution for 180-300 seconds to monitor association.

      • Switch to running buffer for 300-600 seconds to monitor dissociation. The length of this phase is crucial; it must be long enough to observe a significant signal decay to accurately model kₑ.

      • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip all bound peptide, returning the signal to baseline.

  • Data Analysis:

    • Processing: Double-reference the raw sensorgram data by subtracting the signal from a reference flow cell and from a buffer-only (blank) injection. This corrects for instrument drift and bulk refractive index changes.

    • Fitting: Fit the processed data to a suitable binding model, such as a 1:1 Langmuir model, to derive kₐ, kₑ, and Kₗ.[9]

Comparative Data Summary (Hypothetical)
Peptide VariantAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₗ) (nM)
Native (with Ser-OH) 1.5 x 10⁵2.0 x 10⁻⁴1.3
Mutant (Ala, no -OH) 1.3 x 10⁵8.0 x 10⁻³61.5

Interpretation: The association rates (kₐ) are similar, suggesting the initial "on-rate" is not significantly affected by the hydroxyl group. However, the dissociation rate (kₑ) for the native peptide is 40-fold slower. This is strong kinetic evidence that the Serine hydroxyl group forms a stabilizing interaction that significantly prolongs the residency time of the peptide on its protein target.

Part 2: Thermodynamic Analysis via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kₗ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[11][12][13]

Causality Behind the Method: ΔH reflects the energy change from making and breaking bonds. A large negative ΔH is the classic signature of favorable hydrogen bonding.[12] ΔS reflects the change in disorder. By comparing the thermodynamic signatures of the native and mutant peptides, we can determine if the hydroxyl's hydrogen bond is the primary energetic driver of the interaction.

Caption: Experimental process for Isothermal Titration Calorimetry (ITC).
Detailed Experimental Protocol: ITC
  • Sample Preparation (Critical Step):

    • Dialysis: Extensively dialyze both the protein and the two peptide stocks against the identical final buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). This is the most critical step in ITC; even minute buffer mismatches will generate large heats of dilution, masking the true binding signal.[13]

    • Concentration: Accurately determine the final concentrations of all molecules. Protein concentration should be chosen to satisfy the "c-window" (c = n * [Protein] / Kₗ), ideally between 10 and 100 for a well-defined binding curve.[13] Typically, the peptide concentration in the syringe is 10-15 times the protein concentration in the cell.

  • Titration Experiment:

    • Instrument: A MicroCal ITC200 or similar instrument.

    • Setup: Fill the sample cell (≈200 µL) with the protein solution and the injection syringe (≈40 µL) with the peptide solution.

    • Run Parameters:

      • Equilibrate at a constant temperature (e.g., 25°C).

      • Perform an initial small injection (e.g., 0.4 µL) that is discarded during analysis to account for syringe seating artifacts.

      • Perform a series of 18-20 subsequent injections (e.g., 2 µL each) with sufficient spacing between them for the signal to return to baseline.

  • Data Analysis:

    • Integration: Integrate the area under each injection peak to determine the heat change per injection.

    • Fitting: Plot the heat change per mole of injectant against the molar ratio of peptide to protein. Fit this binding isotherm to a one-site binding model to extract the thermodynamic parameters.

Comparative Data Summary (Hypothetical)
Peptide VariantDissociation Constant (Kₗ) (nM)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)
Native (with Ser-OH) 1.5-9.5-2.5-12.0
Mutant (Ala, no -OH) 65.0-3.0-6.8-9.8

Interpretation: The Kₗ values are consistent with the SPR results. Critically, the binding of the native peptide is driven by a very large, favorable enthalpy change (ΔH = -9.5 kcal/mol), which is characteristic of strong hydrogen bond formation. The removal of the hydroxyl group in the mutant reduces this enthalpic contribution by 6.5 kcal/mol, forcing the interaction to rely more on favorable entropic changes. This provides powerful thermodynamic proof of the hydroxyl group's role in forming an energetically crucial bond.

Part 3: Structural Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can identify the binding interface at atomic resolution.[14][15] A Chemical Shift Perturbation (CSP) experiment is particularly effective for mapping the interaction site on the protein.[16]

Causality Behind the Method: The chemical shift of an atomic nucleus is exquisitely sensitive to its local electronic environment. When a peptide binds to a protein, the nuclei of amino acids at the binding interface experience a change in their environment, causing their corresponding peaks in an NMR spectrum to shift. By comparing the shifts induced by the native versus the mutant peptide, we can confirm that they bind to the same site and pinpoint the residues that interact specifically with the hydroxyl group.

Detailed Experimental Protocol: 1H-15N HSQC Titration
  • Protein Preparation:

    • Express and purify the protein with uniform isotopic labeling by growing the expression host in a minimal medium containing 15N-ammonium chloride as the sole nitrogen source. This is necessary to generate a 1H-15N correlation spectrum where each backbone amide group of the protein produces a single peak.

  • NMR Titration:

    • Setup: Prepare a sample of the 15N-labeled protein (e.g., 100-200 µM) in a suitable NMR buffer (e.g., deuterated phosphate buffer).

    • Experiment:

      • Acquire a baseline 1H-15N HSQC spectrum of the protein alone.

      • Create a concentrated stock of the unlabeled native peptide.

      • Perform a series of titrations by adding small aliquots of the peptide stock to the protein sample, acquiring a new HSQC spectrum after each addition (e.g., at molar ratios of Protein:Peptide of 1:0.25, 1:0.5, 1:1, 1:2).

      • Repeat the entire titration series in a separate experiment using the mutant peptide.

  • Data Analysis:

    • Overlay Spectra: Overlay the series of HSQC spectra for each titration. Identify the protein amide peaks that shift or broaden upon addition of the peptide.

    • Map Perturbations: Map the perturbed residues onto the known or predicted structure of the protein. The residues exhibiting the largest chemical shift perturbations define the binding interface.

    • Compare: Compare the CSP maps generated by the native and mutant peptides. Residues that are significantly perturbed by the native peptide but much less so by the mutant are likely interacting directly with or are allosterically affected by the hydroxyl group.

Interpretation: If both peptides cause shifts in the same general region of the protein, it confirms they share a binding site. However, if a specific subset of protein residues (e.g., an Aspartate or Glutamate that could accept a hydrogen bond) shows large shifts only in the presence of the native peptide, it provides compelling structural evidence for the specific interaction mediated by the hydroxyl group.

Synthesizing the Evidence: A Unified Conclusion

By integrating the data from these three orthogonal techniques, we can construct a comprehensive and robust assessment of the hydroxyl group's role.

  • SPR tells us the "what" and "how long": It quantifies the affinity and reveals that the hydroxyl group significantly slows dissociation, increasing binding stability.

  • ITC tells us the "why": It deconstructs the binding energy, demonstrating that the interaction is driven by a strong, favorable enthalpy change characteristic of hydrogen bonding, a contribution that is lost upon mutation.

  • NMR tells us the "where": It maps the interaction to a specific site on the protein surface and can pinpoint the protein residues that "feel" the presence of the hydroxyl group.

Together, these results provide an unassailable, data-driven narrative that moves from kinetic observation to thermodynamic cause and finally to structural location, offering a complete picture of how a single hydroxyl group can define the specificity and affinity of a critical peptide-protein interaction.

References

  • Gomes, P., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods.
  • Xu, D., et al. (2002). CH···O hydrogen bonds at protein-protein interfaces. Protein Engineering.
  • Papini, A. M. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science. [Link]

  • Nooren, I. M. A., & Thornton, J. M. (2003). Current Experimental Methods for Characterizing Protein–Protein Interactions. Journal of Molecular Biology. [Link]

  • Cramer, J., et al. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry. [Link]

  • Witte, C., et al. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology. [Link]

  • Smith, E. A., et al. (2003). Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. Analytical Chemistry. [Link]

  • Dyson, H. J., & Wright, P. E. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]

  • Stevenson, M. (n.d.). Isothermal Titration Calorimetry. Stevenson Lab, University of Michigan. [Link]

  • Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods. [Link]

  • Wilson, A. J. (2024). Peptide design to control protein–protein interactions. Chemical Society Reviews. [Link]

  • Young, R. (2021). The underappreciated hydroxyl in drug discovery. Drug Discovery Today. [Link]

  • MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers. MetwareBio. [Link]

  • Latza, V. M., et al. (2014). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules. [Link]

  • A-Z Chemistry. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. A-Z Chemistry. [Link]

  • Cramer, J., et al. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry. [Link]

  • Cramer, J., et al. (2019). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. ResearchGate. [Link]

  • AntBio. (2026). The Biacore System: Advanced Surface Plasmon Resonance (SPR) Technology for Quantitative Biomolecular Interaction Analysis. AntBio. [Link]

  • Bhunia, A., et al. (2009). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Guan, J. (2019). NMR studies of protein-small molecule and protein-peptide interactions. Scholarly Publications Leiden University. [Link]

  • Wodak, S. J., & Janin, J. (2005). Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases. PLoS Computational Biology. [Link]

  • Rodriguez, J., et al. (2020). Asparagine hydroxylation is likely to be a reversible post-translational modification. bioRxiv. [Link]

  • van Zandvoort, M. A., et al. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society. [Link]

  • Panigrahi, S. K., & Desiraju, G. R. (2007). Strong and weak hydrogen bonds in the protein-ligand interface. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Panigrahi, S. K., & Desiraju, G. R. (2007). Strong and weak hydrogen bonds in the protein-ligand interface. Proteins. [Link]

  • Rodriguez, J., et al. (2020). Asparagine Hydroxylation is a Reversible Post-translational Modification. Journal of Biological Chemistry. [Link]

  • Lo, S.-H. (2021). New Insights into Protein Hydroxylation and Its Important Role in Human Diseases. International Journal of Molecular Sciences. [Link]

  • Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Kruse, S. W., et al. (2008). The role of multiple hydrogen bonding groups in specific alcohol binding sites in proteins: Insights from structural studies of LUSH. Protein Science. [Link]

  • Kogot, J. M., et al. (2010). Empirical methods for identifying specific peptide-protein interactions for smart reagent development. SPIE Proceedings. [Link]

  • Stanford University. (n.d.). Site Directed Mutagenesis of ZsYellow. Stanford University Bioengineering. [Link]

  • Panigrahi, S. K., & Desiraju, G. R. (2007). Strong and weak hydrogen bonds in the protein-ligand interface. Publications of the IAS Fellows. [Link]

  • Koide, S. (2009). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. ACS Chemical Biology. [Link]

  • Wikipedia. (n.d.). Tyrosine. Wikipedia. [Link]

  • Xu, D., et al. (2002). Table 1 from CH···O Hydrogen Bonds at Protein-Protein Interfaces. Semantic Scholar. [Link]

  • Zimmerman, S. B., & Dworkin, M. (1995). Protein phosphorylation on serine, threonine, and tyrosine residues modulates membrane-protein interactions and transcriptional regulation in Salmonella typhimurium. Molecular Microbiology. [Link]

  • Fisher, C. L. (2017). How can we do substitute mutation by PCR mutagenesis?. ResearchGate. [Link]

  • Chemistry For Everyone. (2025). How Do You Interpret Data From Surface Plasmon Resonance?. YouTube. [Link]

  • Cozzone, A. J. (2005). Role of protein phosphorylation on serine/threonine and tyrosine in the virulence of bacterial pathogens. Journal of Molecular Microbiology and Biotechnology. [Link]

  • Affinité Instruments. (2020). SPR Sensorgram Explained. Affinité Instruments. [Link]

  • Abdel-Hamid, M. K., & McCluskey, A. (2000). Efficient procedure for site-directed mutagenesis mediated by PCR insertion of a novel restriction site. Biotechniques. [Link]

  • Usman, S., et al. (2016). Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. Methods in Molecular Biology. [Link]

  • Nick, T. (2025). Site-Directed Mutagenesis Tips and Tricks. Bitesize Bio. [Link]

  • Pawson, T., & Scott, J. D. (2005). Phospho-dependent Protein Interaction Domains in Signal Transduction. Trends in Biochemical Sciences. [Link]

  • Saccani, A., et al. (2003). Biomolecular interactions by Surface Plasmon Resonance technology. Biomolecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Peptides Containing (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the synthesis of novel peptides, the incorporation of non-proteinogenic amino acids like (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a β-hydroxy-α-amino acid, presents unique validation challenges. This guide provides an in-depth comparison of sequencing methodologies, offering experimental insights and strategic recommendations to ensure the structural integrity of these complex synthetic peptides.

The Challenge of the Unnatural: Understanding (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic Acid

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of 3-hydroxyleucine, introduces both a chiral center and a hydroxyl group on its side chain. These features, while potentially beneficial for therapeutic properties, can complicate both the synthesis and the subsequent sequence validation. The hydroxyl group can influence peptide conformation and participate in side reactions during synthesis if not properly protected. Furthermore, its presence significantly impacts the fragmentation patterns observed in mass spectrometry-based sequencing, a critical consideration for accurate validation.

Sequencing Strategy: A Comparative Analysis

The two primary methodologies for peptide sequencing are Edman degradation and tandem mass spectrometry (MS/MS). The choice between them, or their complementary use, is critical when dealing with modified peptides.

Edman Degradation: The N-Terminal Workhorse

Edman degradation is a chemical sequencing method that sequentially removes amino acid residues from the N-terminus of a peptide.[1][2] The cleaved residue is then identified by chromatography.

Applicability to Peptides with (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic Acid:

Edman degradation can, in principle, identify (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. The process relies on the reaction of phenyl isothiocyanate (PITC) with the N-terminal α-amino group, a reaction that is not impeded by the β-hydroxyl group on the side chain.[3][4] However, the successful identification of the resulting phenylthiohydantoin (PTH) derivative of the modified amino acid requires a corresponding analytical standard for comparison. Without a commercially available or in-house synthesized standard, unambiguous identification is not possible.

Limitations:

A significant drawback of Edman degradation is its inability to sequence peptides with a chemically modified N-terminus (e.g., acetylation).[5] Furthermore, the repetitive nature of the chemical cleavage can lead to a gradual decrease in efficiency, typically limiting the reliable sequencing length to about 30-50 residues.[5]

Tandem Mass Spectrometry (MS/MS): The Power of Fragmentation

Tandem mass spectrometry has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and ability to characterize post-translational and other modifications.[6] The core principle involves the fragmentation of a selected peptide ion and the subsequent analysis of the fragment ions to deduce the amino acid sequence.[7]

Fragmentation Dynamics of Peptides Containing (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic Acid:

The fragmentation behavior of a peptide is highly dependent on the amino acid composition and the fragmentation technique employed. For peptides containing a β-hydroxy amino acid like (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, the hydroxyl group plays a crucial role.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods. In addition to the expected cleavage of the peptide backbone to produce b- and y-ions, the presence of a hydroxyl group on the side chain can lead to characteristic neutral losses.[8][9] For serine and threonine, which are also β-hydroxy-α-amino acids, a neutral loss of water (H₂O) from b- and y-ions is a common observation.[10] Similarly, for peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, we can anticipate the neutral loss of water from fragment ions containing this residue. This characteristic loss can serve as a diagnostic marker for the presence of the modification. However, this lability can also lead to a more complex spectrum, potentially complicating de novo sequencing if the fragmentation is not well-controlled.

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These "gentler" fragmentation techniques are particularly useful for analyzing peptides with labile modifications.[11] ETD and ECD cause fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-ions, while often preserving side-chain modifications.[8] For a peptide containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, ETD would be expected to provide more complete backbone fragmentation without the complication of significant water loss from the side chain, thus simplifying sequence determination.

Experimental Design and Data Interpretation: A Practical Workflow

The following workflow outlines a robust strategy for the validation of synthetic peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

ValidationWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Sequence Validation Synthesis Solid-Phase Peptide Synthesis (SPPS) with protected (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid Purification RP-HPLC Purification Synthesis->Purification MS_Analysis Intact Mass Analysis (LC-MS) Purification->MS_Analysis MSMS_Sequencing Tandem MS Sequencing (LC-MS/MS) (CID/HCD and ETD) MS_Analysis->MSMS_Sequencing Edman Edman Degradation (Optional) MSMS_Sequencing->Edman If MS/MS is ambiguous NMR NMR Spectroscopy (Structural Confirmation) MSMS_Sequencing->NMR For 3D structure

Caption: A comprehensive workflow for the synthesis and validation of peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Method Comparison: A Tabular Overview

FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)
Principle Sequential chemical cleavage from N-terminusFragmentation of peptide ions and mass analysis of fragments
Sample Requirement 10-100 picomoles1-100 femtomoles
Throughput LowHigh
Information Provided N-terminal sequenceFull or partial sequence, modification localization
Handling of Modified AA Requires a synthetic standard of the PTH-amino acidCan identify modifications by mass shift and characteristic fragmentation
Key Advantage Unambiguous N-terminal sequencingHigh sensitivity, speed, and detailed structural information
Key Limitation Limited sequence length, blocked N-terminus is problematicComplex spectra for labile modifications, de novo sequencing can be challenging

Experimental Protocols

Protocol 1: Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Preparation: Dissolve the purified synthetic peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC Separation: Inject the sample onto a reverse-phase C18 column connected to a high-performance liquid chromatography (HPLC) system. Elute the peptide using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Perform a full scan (MS1) to determine the precursor ion m/z of the intact peptide.

    • Perform data-dependent acquisition (DDA) where the most intense precursor ions are selected for fragmentation (MS2).

    • Acquire MS/MS spectra using both CID/HCD and ETD to obtain complementary fragmentation information.

  • Data Analysis:

    • Process the raw data using a suitable software package.

    • For sequence confirmation, compare the experimental MS/MS spectrum to a theoretical spectrum generated from the expected sequence, including a mass modification of +16 Da for the hydroxyl group on the leucine residue.

    • For de novo sequencing, interpret the b-, y-, c-, and z-ion series to deduce the amino acid sequence. Look for the characteristic neutral loss of water in CID/HCD spectra as evidence for the presence of the modified residue.

Protocol 2: Edman Degradation
  • Sample Preparation: Load the purified peptide (10-100 pmol) onto a polyvinyldifluoride (PVDF) membrane.

  • Sequencing: Perform automated Edman degradation using a protein sequencer.

  • Data Analysis:

    • Identify the released PTH-amino acids at each cycle by comparing their retention times in HPLC to a standard set of PTH-amino acid standards.

    • Crucially , a synthetic standard of PTH-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is required for positive identification at the cycle where this residue is located.

Synthesis and Purification Considerations

The successful synthesis of peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategies.[12] The side-chain hydroxyl group must be protected to prevent side reactions during peptide coupling.

SPPS_Strategy cluster_synthesis_steps SPPS Cycle for (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid Start Fmoc-protected peptide-resin Deprotection Fmoc deprotection (e.g., 20% piperidine in DMF) Start->Deprotection Coupling Coupling of Fmoc-(2R,3S)-2-amino-3-hydroxy(OtBu)-4-methylpentanoic acid Deprotection->Coupling Wash Washing steps Coupling->Wash Wash->Deprotection Next cycle

Caption: A simplified schematic of the SPPS cycle for incorporating a protected β-hydroxy amino acid.

A common protecting group for the hydroxyl function is the tert-butyl (tBu) ether, which is stable under the basic conditions used for Fmoc-deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. The use of orthogonal protecting groups is essential to ensure that the side-chain protecting group is not prematurely removed during the synthesis.[13]

Conclusion

The validation of synthetic peptides containing (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid requires a multi-faceted analytical approach. While Edman degradation can provide N-terminal sequence information, its utility is contingent on the availability of a specific analytical standard. Tandem mass spectrometry, particularly with the complementary use of CID/HCD and ETD, offers a more comprehensive and sensitive solution. By understanding the characteristic fragmentation patterns, including the neutral loss of water in CID/HCD and the preservation of the side chain in ETD, researchers can confidently elucidate the sequence and confirm the incorporation of this unique amino acid. Careful planning of the synthesis, including the selection of appropriate protecting groups, is a prerequisite for obtaining a high-quality peptide amenable to these rigorous validation techniques.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Edman degradation. (2023, November 29). In Wikipedia. [Link]

  • Coon, J. J., Syka, J. E. P., Shabanowitz, J., & Hunt, D. F. (2005). Tandem mass spectrometry of peptides using electron transfer dissociation. Accounts of chemical research, 38(11), 843–851. [Link]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]

  • Spengler, J., Ruiz-Rodriguez, J., Yraola, F., Royo, M., Winter, M., Burger, K., & Albericio, F. (2008). A novel protecting/activating strategy for beta-hydroxy acids and its use in convergent peptide synthesis. The Journal of organic chemistry, 73(6), 2311–2314. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved from [Link]

  • Eyers, C. E., & Simpson, D. M. (2014). Analysis of Post-translational Modifications by LC-MS/MS. In Protein Electrophoresis (pp. 97-120). Humana Press, Totowa, NJ. [Link]

  • Silva, A. M., Vitorino, R., Domingues, M. R., & Spickett, C. M. (2013). Post-translational modifications and mass spectrometry detection. Free radical biology & medicine, 65, 925–941. [Link]

  • Zhang, G., & Annan, R. S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Ren, D., Yang, M., & Yang, X. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules (Basel, Switzerland), 26(22), 7013. [Link]

  • Schlosser, A., & Lehmann, W. D. (2000). Side chain fragmentation of N-terminal threonine or serine residue induced through intramolecular proton transfer to hydroxy sulfuranyl radical formed at neighboring methionine in dipeptides. Journal of the American Society for Mass Spectrometry, 11(4), 305–314. [Link]

  • Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. As a protected amino acid derivative integral to peptide synthesis and pharmaceutical research, its lifecycle management, including final disposition, is critical for maintaining laboratory safety and environmental stewardship.[1] This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy system for your laboratory operations.

Compound Profile and Hazard Assessment

This compound is a white solid, appearing as a crystalline powder.[2] It is a derivative of the amino acid L-allo-isoleucine, featuring a tert-butoxycarbonyl (Boc) protecting group.[1] This group is employed in peptide synthesis to prevent unwanted side reactions at the amino terminus.[2] While it is generally insoluble in water, it is soluble in organic solvents like methanol.[2][3][4]

A thorough review of available Safety Data Sheets (SDS) and chemical profiles indicates that this compound is not classified under known OSHA hazards and is not listed as an acutely toxic "P-list" chemical.[5][6] However, this does not render it inert. Like many fine chemical powders, it may cause respiratory tract irritation if inhaled.[6][7] Therefore, the primary principle is to manage all chemical waste, regardless of perceived hazard level, through a structured and cautious disposal pathway.[8]

Key Safety & Handling Considerations:

PropertyValue/InstructionRationale
Physical State White Solid / Powder[1]Risk of dust generation requires careful handling to prevent inhalation.
Solubility Insoluble in water; Soluble in methanol[2][3][4]Informs cleaning procedures and highlights risk if mixed with organic solvent waste streams.
Primary Hazards May cause respiratory tract irritation upon inhalation[6][7]Engineering controls (fume hood) or personal protective equipment (mask) should be used when handling bulk quantities.
Incompatibilities Strong oxidizing agents, Strong acids[6]Waste must be segregated to prevent potentially hazardous reactions.[9][10]

The Disposal Workflow: A Decision-Based Protocol

The overriding principle for laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated materials.[8] The following workflow provides a logical framework for managing the disposal of this compound.

DisposalWorkflow start Waste Generation (Boc-(2R,3S)-2-amino-3-hydroxy- 4-methylpentanoic acid) characterize Step 1: Characterize Waste Is it pure solid or contaminated? start->characterize path_pure Pure Solid characterize->path_pure Pure path_contaminated Contaminated (e.g., with solvents) characterize->path_contaminated Contaminated consult_ehs Step 2: Consult Institutional EHS Policy Is the compound listed as non-hazardous? non_haz_proc Follow Non-Hazardous Solid Waste Protocol: 1. Segregate from other waste. 2. Use designated, compatible container. 3. Label clearly: 'Non-Hazardous Waste for Disposal',   full chemical name, PI name, date. 4. Arrange for EHS pickup. consult_ehs->non_haz_proc Yes haz_proc Follow Hazardous Chemical Waste Protocol: 1. Treat as hazardous waste stream. 2. Segregate based on contaminant (e.g., flammable liquid). 3. Use sealed, compatible container with secondary containment. 4. Attach Hazardous Waste Tag. 5. Arrange for EHS pickup. consult_ehs->haz_proc No / Uncertain path_pure->consult_ehs path_contaminated->haz_proc

Caption: Decision workflow for proper chemical disposal.

Step 1: Waste Characterization (Point of Generation)

The first and most critical action occurs at the point of waste generation. The researcher must determine the state of the waste material.

  • Pure, Unused Solid: This applies to surplus reagent that is no longer needed.

  • Contaminated Solid: This includes the compound mixed with other chemicals, such as reaction byproducts or solvents from a spill cleanup.

Causality: This initial characterization is paramount because contaminants dictate the final disposal route. A non-hazardous chemical mixed with a hazardous solvent (e.g., methanol) renders the entire mixture a hazardous waste stream.[5]

Step 2: Consultation with Institutional Policy

Before proceeding, you are REQUIRED to consult your institution's Environmental Health & Safety (EHS) department guidelines.[8][11][12] Many institutions maintain a list of chemicals that have been pre-approved for disposal as non-hazardous waste.

Causality: Local and state regulations can be more stringent than federal guidelines.[11] The institutional EHS office is the final authority on waste classification and disposal procedures within your facility. Relying on this internal expertise ensures compliance and safety.

Step 3: Disposal Pathway Execution

Based on the characterization and EHS consultation, proceed with one of the following pathways.

Pathway A: Disposal as Non-Hazardous Solid Waste

If the material is pure and your EHS office confirms its status as non-hazardous, follow this protocol:

  • Segregation: Keep this waste stream separate from all other chemical wastes to prevent inadvertent mixing and cross-contamination.[10]

  • Containerization: Place the solid waste in a durable, sealable container that is chemically compatible. A clean, wide-mouth plastic or glass jar with a screw-top lid is appropriate. Do not use beakers with parafilm or other temporary closures.[10][11]

  • Labeling: The container must be clearly labeled. While it may not require a formal hazardous waste tag, clear identification is non-negotiable. Use a "Non-Hazardous Waste" label and include the full chemical name ("this compound"), the name of the principal investigator, and the accumulation start date.[5][9]

  • Storage & Pickup: Store the sealed container in a designated satellite accumulation area that does not impede laboratory operations.[8][11] Contact your EHS office for pickup according to their schedule. Crucially, do not place this container in the regular laboratory trash , as this could expose custodial staff to unknown chemical risks.[13]

Pathway B: Disposal as Hazardous Chemical Waste

If the material is contaminated with a hazardous substance or if its status is uncertain, it must be managed as hazardous waste.[11]

  • Assume Hazard: When in doubt, err on the side of caution. Treat the waste as hazardous.

  • Containerization: Use a designated hazardous waste container that is sealed and stored within secondary containment (such as a tray) to mitigate spills.[8][14]

  • Labeling: As soon as the first drop of waste is added, affix a formal Hazardous Waste tag provided by your EHS office. List all components, including the contaminant(s), with estimated percentages.

  • Storage & Pickup: Store in your lab's designated satellite accumulation area, ensuring incompatible waste types are segregated.[9] Arrange for pickup by EHS.

Protocol for Empty Containers

The disposal of the original reagent bottle also follows a specific protocol.

  • Emptying: A container that held a non-acutely hazardous chemical is considered "RCRA Empty" when all contents have been removed by normal means (e.g., scraping, pouring) and no more than 3% by weight of the original contents remains.[8]

  • Rinsing (Best Practice): While not federally required for non-acute waste, triple rinsing is a prudent practice to ensure the container is free of residual chemical.[5][14] The first rinsate should be collected and disposed of as hazardous chemical waste, especially if an organic solvent was used for rinsing. Subsequent rinses with water may be permissible for drain disposal, but confirm with your EHS plan.

  • Defacing: Completely remove or deface the original chemical label to prevent confusion.[13][14]

  • Final Disposal: Once empty and defaced, the container can typically be disposed of in the normal laboratory glass or plastic recycling stream.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.[Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University.[Link]

  • Boc-allo-Ile-OH | C11H21NO4 | CID 6992549. PubChem.[Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.[Link]

  • MSDS - Safety Data Sheet. aapptec.[Link]

Sources

A Researcher's Guide to the Safe Handling of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

In the landscape of drug discovery and peptide synthesis, the meticulous handling of specialized reagents is a cornerstone of both safety and scientific integrity. This guide provides essential, immediate safety and logistical information for the handling of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a key building block in the development of novel therapeutics. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only utilize our products effectively but also to maintain the highest standards of laboratory safety.

Understanding the Hazard Profile

While many Boc-protected amino acids are not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to treat all chemical reagents with a comprehensive approach to safety. Potential hazards associated with compounds of this nature include skin and eye irritation, and respiratory tract irritation from the inhalation of dust particles. Therefore, a proactive and informed approach to personal protection is paramount.

Core Personal Protective Equipment (PPE) Recommendations

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[1][2]Nitrile or other chemical-resistant gloves.[1]Laboratory coat.[3]NIOSH-approved N95 respirator or equivalent if dust is generated.[1]
Solution Preparation and Transfer Chemical splash goggles.[1][4]Nitrile or other chemical-resistant gloves.[1]Laboratory coat.[3]Not generally required if performed in a well-ventilated area or fume hood.
Reaction Setup and Monitoring Chemical splash goggles.[1][4]Nitrile or other chemical-resistant gloves.[1]Laboratory coat.[3]Not generally required if performed in a well-ventilated area or fume hood.
Large-Scale Operations Safety goggles and a face shield.[1]Chemical-resistant gloves (consider double-gloving).Chemical-resistant apron over a laboratory coat.[1]NIOSH-approved respirator appropriate for the scale and potential for aerosolization.
Spill Cleanup Chemical splash goggles.[2]Chemical-resistant gloves.[2]Laboratory coat or chemical-resistant suit depending on spill size.NIOSH-approved respirator appropriate for the spilled material.

Procedural Guidance for Safe Handling: A Step-by-Step Approach

Adherence to a standardized operational procedure is critical for minimizing risk and ensuring reproducible results. The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.

Pre-Operational Checklist
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar Boc-protected amino acids to understand the general hazard profile.

  • Verify PPE Availability: Ensure that all necessary PPE is readily accessible and in good condition.

  • Identify Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare a Designated Workspace: Whenever possible, handle the solid compound in a chemical fume hood or a designated area with adequate ventilation to minimize inhalation exposure.[3]

Handling and Use
  • Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Use appropriate analytical techniques to monitor the reaction progress, minimizing the need for direct contact with the reaction mixture.

  • Post-Reaction Workup: During extraction and purification steps, be mindful of potential exposure to the compound and other reagents.

Spill and Emergency Procedures
  • Minor Spills: For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Reagent: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with the compound should be placed in a designated, sealed waste container.

  • Reaction Waste: Waste from reactions containing this compound should be collected in a properly labeled waste container.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start sds Review SDS for Similar Compounds start->sds ppe_check Verify PPE Availability sds->ppe_check workspace Prepare Designated Workspace ppe_check->workspace weigh Weigh Solid in Ventilated Area workspace->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react cleanup Decontaminate Work Area react->cleanup waste Segregate and Label Waste cleanup->waste dispose Dispose of Waste per Institutional Guidelines waste->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

References

  • Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc) - Benchchem.
  • Essential Safety and Logistical Information for Handling Boc-D-4-aminomethylphe(Boc) - Benchchem.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.